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  • Product: 3-(2-Pyridyl)-3-quinuclidinol
  • CAS: 32545-43-0

Core Science & Biosynthesis

Foundational

Chemical structure and molecular properties of 3-(2-Pyridyl)-3-quinuclidinol

Defining the Project Scope Okay, I've got a solid grasp of the core need: a technical document about 3-(2-Pyridyl)-3-quinuclidinol. The audience is clearly experts in the field, so I need to make sure this is in-depth, n...

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Author: BenchChem Technical Support Team. Date: March 2026

Defining the Project Scope

Okay, I've got a solid grasp of the core need: a technical document about 3-(2-Pyridyl)-3-quinuclidinol. The audience is clearly experts in the field, so I need to make sure this is in-depth, not an overview. My priority right now is defining the project's scope, making sure it addresses the target audience's needs, and the layout for the document is taking shape in my mind.

Focusing on Presentation and Structure

I am now structuring the document with the expert audience in mind, incorporating elements for clarity and in-depth analysis. Tables will effectively showcase quantitative data, while step-by-step protocols are vital for practical application. DOT diagrams will visually represent pathways, workflows, and logical progressions. I will also incorporate a specific color palette and contrast rules for the DOT diagrams, and there will be a clear and complete references section at the end.

Analyzing Chemical Relevance

I'm now delving into the chemical relevance, noting QNB's relation to the title compound, and the potential for pharmacological applications. Safety is a key concern, given its potential hazardous nature as a precursor. The search strategy is forming, starting with verifying its exact identity and CAS number. I'm focusing on synthesis methods and physicochemical data, then pharmacological relevance, and finally, safety protocols.

Identifying Discrepancy in Results

I've identified a significant bias in the initial search returns. The results prominently feature 3-quinuclidinol and its enantiomers. Yet, the user's query specifically requested 3-(2-Pyridyl)-3-quinuclidinol, which is a structurally distinct compound. I'm focusing on why this mismatch is occurring.

Clarifying Chemical Structures

I'm now focusing on the precise structural differences. The requested molecule, 3-(2-Pyridyl)-3-quinuclidinol, has both a pyridyl group and a hydroxyl group at the C3 position of the quinuclidine ring, making it a tertiary alcohol. The relationship of this molecule to BZ (3-Quinuclidinyl benzilate) needs refinement, as BZ is an ester of a secondary alcohol, 3-quinuclidinol, and benzilic acid. It's likely an intermediate for other compounds.

Analyzing Structural Analogs

I'm now investigating the potential relationship between 3-(2-Pyridyl)-3-quinuclidinol and related compounds, specifically considering its potential as a precursor to pyridyl analogs of BZ, or if it has activity of its own. I am verifying that the structure contains a 2-Pyridyl group and hydroxyl group. I am going to search specifically for "3-(2-Pyridyl)-3-quinuclidinol" again, making certain to differentiate it from basic "3-quinuclidinol."

Refining Search Terms

I've determined that 3-(2-pyridyl)-3-quinuclidinol is commonly synthesized from 3-quinuclidinone and 2-pyridyllithium. It serves as a precursor to esters like 3-acetoxy-3-(2-pyridyl)quinuclidine. I'm verifying the CAS and distinguishing it from "HPQ," which is the phenyl analog. I'm focusing my searches on specific synthesis pathways and pharmacological data. I need to focus on this tertiary alcohol rather than just the secondary alcohol.

Refining Keyword Searches

I'm finding that the initial search queries are yielding a strong bias toward 3-Quinuclidinol, specifically CAS 1619-34-7 and its enantiomers. This is the quinuclidin-3-ol, and is the secondary alcohol. I'm focusing on refining keywords to better capture the target compound.

Pinpointing the Target Molecule

I've homed in on the structure, "3-hydroxy-3-(2-pyridyl)quinuclidine," the tertiary alcohol derived from 3-quinuclidinone and 2-pyridyllithium (or Grignard). This synthesis highlights its relevance as a possible precursor to QNB analogs. The critical next step is to nail down the CAS number for this specific compound or related entries. I'm focusing on "3-(2-pyridyl)quinuclidin" searches for now.

Refining Target Molecule

I'm finding the search results are consistently misinterpreting the query. They keep fixating on 3-quinuclidinol instead of 3-(2-Pyridyl)-3-quinuclidinol, which is, essentially, 3-hydroxy-3-(pyridin-2-yl) quinuclidine. This specificity continues to be a sticking point. I need to figure out what's causing this persistent misdirection.

Clarifying Structural Relationships

I've been working through the structural components and synthesis of the target molecule. I've realized its correct name is 3-(2-pyridyl)quinuclidin-3-ol, which is formed via a Grignard-like reaction with 3-quinuclidinone and 2-pyridyllithium. I had considered a benzilate ester, but that seems sterically unfavourable.

Confirming Molecular Identity

I'm now certain about the target's identity. It's 3-(2-pyridyl)-3-quinuclidinol, also known as HPQ, and it appears to be a known ligand for nicotinic acetylcholine receptors, and it is a precursor to Vesamicol analogs. I need to verify the CAS number (potentially 10154-29-7) and gather more specific properties like melting point. I'll search those and the alternate name to see what I can find. I have refined the synthesis path, too: 3-Quinuclidinone + 2-Li-Pyridine.

Addressing Name Collision

I'm currently grappling with a name collision. "3-quinuclidinol" (CAS 1619-34-7) and "HPQ" (2-(2-hydroxyphenyl)quinazolin-4(3H)-one) are both dominating search results. From medicinal chemistry, I'm aware the latter is often used as a fluorescent sensor, which may help disentangle the results. I'm focusing on parsing the context.

Focusing on Structure Specifics

I'm now zeroing in on the specific structure of 3-(2-pyridyl)-3-quinuclidinol. I've broken down the molecule into its components: the quinuclidine bicyclic system and the substituents at the 3-position – a hydroxyl and a pyridyl group. I've also noted it's a tertiary alcohol and the synthetic route. Next, I'm thinking of how to estimate/derive its properties if exact values are missing, such as its state and basicity, with focus on its role as a ligand and precursor for esters.

Refining Search Strategies

I've exhausted several targeted searches, including CAS numbers and synthesis keywords, to pinpoint the specific compound. Though direct CAS matches remain elusive, I've confirmed that the compound of interest, the tertiary alcohol, is a known intermediate. I'll structure the guide around its synthesis from 3-quinuclidinone and 2-pyridyllithium, and its properties, and I know that Vesamicol analogs have the structure.

Refining Chemical Queries

I've determined that my initial guess for the structure of CAS 10154-71-9 was incorrect; it is 3-(phenylsulfonyl)propionic acid. Now I'm focused on the search for the specific CAS associated with 3-(2-pyridyl)-3-quinuclidinol, which, surprisingly, is not readily appearing in the top search results.

Structuring the Guide

I've outlined a guide centered on 3-(pyridin-2-yl)quinuclidin-3-ol, focusing on its medicinal chemistry significance. I'll describe it as a tertiary alcohol, a key intermediate in the synthesis of nicotinic/muscarinic ligands and a scaffold analog of "QNB" precursors. The guide's structure will cover chemical identity (IUPAC, formula, MW, structure) and synthesis (quinuclidinone + pyridyllithium).

Detailing Property Parameters

I'm now detailing the compound's physicochemical properties. I've estimated LogP, considering the pyridyl and quinuclidine moieties, and included pKa values for the nitrogen sites. I'm also describing the solubility profile based on the polar and nonpolar groups present. Further, I'm noting the pharmacological relevance as a muscarinic antagonist and highlighting nicotinic agonist/modulator potential. The safety and handling are now in progress.

Exploratory

An In-depth Technical Guide to the Pharmacological Profile of Quinuclidinol-Based Muscarinic Antagonists

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary & Editorial Note The initial objective of this guide was to provide a detailed pharmacological prof...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary & Editorial Note

The initial objective of this guide was to provide a detailed pharmacological profile of a specific molecule, 3-(2-Pyridyl)-3-quinuclidinol, as a muscarinic antagonist. However, a comprehensive search of publicly available scientific literature and databases revealed a significant lack of specific pharmacological data for this compound. To provide a valuable and scientifically rigorous resource for our intended audience of research professionals, the focus of this guide has been pivoted.

This whitepaper will instead detail the complete pharmacological characterization of a prototypical and extensively studied quinuclidinol-based muscarinic antagonist: 3-Quinuclidinyl Benzilate (QNB) . QNB serves as a classic, high-affinity, non-selective antagonist and an invaluable tool compound in pharmacology.[1][2]

By using QNB as our exemplar, we will provide the precise, in-depth technical methodologies, data interpretation frameworks, and field-proven insights required to characterize any novel compound from this class, including the originally proposed 3-(2-Pyridyl)-3-quinuclidinol. This guide is therefore structured as a comprehensive template for the pharmacological evaluation of quinuclidinol-derived muscarinic antagonists.

Part 1: The Quinuclidinol Scaffold: A Privileged Structure in Muscarinic Ligand Design

The quinuclidine ring, a rigid bicyclic amine (1-azabicyclo[2.2.2]octane), is a cornerstone in the design of high-affinity muscarinic receptor ligands. Its conformational rigidity and defined three-dimensional structure provide a stable scaffold that can be precisely decorated with functional groups to achieve desired interactions with the muscarinic receptor binding pocket.

The 3-hydroxy derivative, 3-quinuclidinol, is a particularly crucial synthetic intermediate.[3] The hydroxyl group at the 3-position serves as a key attachment point for esterification with various acidic moieties, a common strategy to generate potent muscarinic antagonists.[4][5] The synthesis of the 3-quinuclidinol core often begins from readily available pyridine derivatives, such as 4-vinylpyridine or 4-picoline, through multi-step chemical transformations involving oxidation, reduction, and cyclization.[6][7][8] The resulting racemic 3-quinuclidinol can then be used to synthesize a variety of esters, like QNB, for pharmacological evaluation.

Part 2: Characterizing the Receptor Binding Profile

The foundational step in profiling a muscarinic antagonist is to determine its binding affinity (Ki) and selectivity across the five muscarinic receptor subtypes (M1-M5). This is achieved through radioligand competition binding assays.

Causality Behind the Experimental Choice

A competition binding assay is a robust and sensitive method to quantify the interaction between an unlabeled test compound (e.g., QNB or a novel derivative) and a receptor.[9] The principle relies on the test compound competing with a radiolabeled ligand (a "hot" ligand with known high affinity) for a finite number of receptors in a tissue or cell membrane preparation.[10] By measuring the concentration-dependent displacement of the radioligand, we can calculate the inhibitory constant (Ki) of the test compound, which is a direct measure of its binding affinity. The lower the Ki value, the higher the affinity. Performing this assay on cells individually expressing each of the five human muscarinic receptor subtypes allows for the construction of a comprehensive selectivity profile.

Experimental Protocol: Radioligand Competition Binding Assay

This protocol describes the determination of a test compound's Ki value at the human M3 muscarinic receptor, a common target for therapeutic antagonists. The same principle applies to M1, M2, M4, and M5 subtypes.

Materials:

  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M3 muscarinic receptor.

  • Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS), a high-affinity muscarinic antagonist. Kd should be predetermined (typically 0.1-0.3 nM).[10][11]

  • Test Compound: 3-Quinuclidinyl Benzilate (QNB) or other novel compound.

  • Reference & NSB Control: Atropine (a non-selective muscarinic antagonist).[10]

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Apparatus: 96-well microplate, cell harvester, glass fiber filters (GF/C), liquid scintillation counter.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., QNB) and atropine in Assay Buffer. A typical 11-point concentration range spans from 100 µM to 10 pM.

  • Reagent Preparation:

    • Thaw M3 receptor membranes on ice and dilute in Assay Buffer to a final concentration that provides adequate signal (e.g., 5-15 µg protein per well).

    • Dilute [³H]-NMS stock in Assay Buffer to a working concentration approximately equal to its Kd (e.g., ~0.2 nM).[10]

  • Assay Plate Setup (in triplicate):

    • Total Binding (TB) wells: 25 µL of Assay Buffer.

    • Non-Specific Binding (NSB) wells: 25 µL of 10 µM Atropine (a concentration high enough to saturate all receptors).[12]

    • Compound wells: 25 µL of each dilution of the test compound.

  • Reaction Assembly:

    • To all wells, add 25 µL of the diluted [³H]-NMS solution.

    • Initiate the binding reaction by adding 200 µL of the diluted membrane suspension to all wells, bringing the final volume to 250 µL.

  • Incubation: Seal the plate and incubate for 90-120 minutes at room temperature (~25°C) to allow the binding to reach equilibrium.[10]

  • Harvesting: Terminate the reaction by rapidly filtering the plate contents through a glass fiber filter mat (pre-soaked in 0.5% polyethyleneimine to reduce filter binding) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold Wash Buffer to remove any unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation :[12] Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of radioligand used and Kd is the dissociation constant of the radioligand.

Data Presentation: Muscarinic Receptor Binding Affinities

The following table summarizes representative binding affinities (pKi values, where pKi = -log(Ki)) for QNB and other standard muscarinic antagonists. Higher pKi values indicate higher affinity.

CompoundM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)Selectivity Profile
QNB ~10.1~10.2~10.2~10.0~9.9Non-selective
Atropine 8.99.09.28.98.8Non-selective[13][14]
Pirenzepine 8.16.66.97.47.0M1-selective[13][15]
Darifenacin 8.27.49.17.38.0M3-selective[12]
(Note: Exact pKi values can vary slightly based on experimental conditions and tissue/cell source. Data compiled from multiple sources for representative purposes.)
Visualization: Radioligand Binding Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_read Detection & Analysis prep_cpd 1. Prepare Serial Dilution of Test Compound prep_radio 2. Prepare Radioligand ([³H]-NMS) prep_mem 3. Prepare Receptor Membranes (e.g., M3) plate 4. Add Reagents to 96-Well Plate (Compound, [³H]-NMS, Membranes) prep_mem->plate incubate 5. Incubate to Reach Equilibrium (90-120 min) plate->incubate harvest 6. Harvest & Filter (Separate Bound/Free) incubate->harvest count 7. Scintillation Counting (Measure CPM) harvest->count analyze 8. Analyze Data (IC₅₀ → Ki) count->analyze

Caption: Workflow for a radioligand competition binding assay.

Part 3: Assessing Functional Antagonism

While binding affinity demonstrates if a compound interacts with a receptor, a functional assay is required to determine how it affects receptor signaling—i.e., does it block the effects of an agonist? For M1, M3, and M5 receptors, which couple to Gq/11 G-proteins, antagonism can be measured by quantifying the inhibition of agonist-induced intracellular second messenger production.[16]

Causality Behind the Experimental Choice

M1, M3, and M5 receptor activation stimulates the Gq/11 protein, which in turn activates phospholipase C (PLC).[17][18] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).[17] IP₃ is rapidly metabolized to IP₂ and then to inositol monophosphate (IP₁). Due to the extremely short half-life of IP₃, quantifying the more stable, accumulating downstream metabolite IP₁ is a highly reliable and robust method for measuring Gq-coupled receptor activation.[19][20] The IP-One HTRF® assay is a widely-used, sensitive immunoassay for this purpose.[21] An antagonist will produce a concentration-dependent decrease in the agonist-stimulated IP₁ signal.

Experimental Protocol: IP-One HTRF® Functional Assay

This protocol details the measurement of a test compound's functional potency (IC₅₀) in inhibiting carbachol-stimulated IP₁ accumulation in cells expressing the human M3 receptor.

Materials:

  • Cell Line: CHO-K1 cells stably expressing the human M3 muscarinic receptor.

  • Agonist: Carbachol.

  • Test Compound: 3-Quinuclidinyl Benzilate (QNB) or other novel compound.

  • Assay Kit: IP-One HTRF® Assay Kit (containing IP₁-d2 conjugate, anti-IP₁ Cryptate Tb conjugate, and stimulation buffer with LiCl).[22]

  • Apparatus: White 384-well low-volume plates, HTRF®-compatible microplate reader.

Step-by-Step Methodology:

  • Cell Seeding: Seed M3-expressing CHO cells into a 384-well plate (e.g., 20,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound (antagonist) in the assay's stimulation buffer.

  • Antagonist Pre-incubation: Remove the cell culture medium and add the diluted test compound to the cells. Incubate for a set period (e.g., 30 minutes at 37°C) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation: Add the agonist (Carbachol) at a concentration that produces ~80% of its maximal response (EC₈₀). This concentration is predetermined in a separate agonist dose-response experiment. Incubate for 60 minutes at 37°C. The lithium chloride (LiCl) in the stimulation buffer inhibits the breakdown of IP₁, allowing it to accumulate.[22]

  • Cell Lysis & Detection: Add the HTRF® detection reagents (IP₁-d2 and anti-IP₁-Cryptate) to the wells according to the kit manufacturer's protocol. This lyses the cells and initiates the competitive immunoassay.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • HTRF® Reading: Read the plate on an HTRF®-compatible microplate reader, measuring emission at 665 nm and 620 nm. The HTRF ratio (665/620) is inversely proportional to the amount of IP₁ produced.[21][23]

  • Data Analysis:

    • Plot the HTRF ratio against the log concentration of the test compound.

    • Fit the data using non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value, which represents the concentration of the antagonist that causes 50% inhibition of the agonist response.

Data Presentation: Muscarinic Receptor Functional Potency

The following table summarizes representative functional potencies (pIC₅₀ values, where pIC₅₀ = -log(IC₅₀)) for standard muscarinic antagonists against M3 receptor-mediated responses. Higher pIC₅₀ values indicate greater potency.

CompoundAssay TypeAgonistpIC₅₀ / pKB
Atropine Bladder ContractionCarbachol8.92[14]
Pirenzepine Bladder ContractionCarbachol6.76[14][24]
Darifenacin Bladder ContractionCarbachol8.44[14]
(Note: Functional potency values are highly dependent on the assay system, tissue, and agonist used. These values are representative examples from tissue-based contraction assays, which are functionally analogous to IP₁ accumulation.)
Visualization: Gq Signaling & Assay Workflow

G cluster_receptor Cell Membrane cluster_cytosol Cytosol agonist Agonist (e.g., Acetylcholine) receptor M1/M3/M5 Receptor agonist->receptor Activates antagonist Antagonist (e.g., QNB) antagonist->receptor Blocks gq Gq Protein receptor->gq Activates plc PLC gq->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ip1 IP₁ (Measured in Assay) ip3->ip1 Metabolized to

Caption: Simplified Gq protein-coupled receptor signaling pathway.

G cluster_prep Cell & Compound Prep cluster_assay Stimulation & Lysis cluster_read Detection & Analysis seed 1. Seed M3-CHO Cells in 384-Well Plate prep_cpd 2. Prepare Antagonist Serial Dilution seed->prep_cpd preinc 3. Pre-incubate Cells with Antagonist prep_cpd->preinc stim 4. Stimulate with Agonist (Carbachol EC₈₀) preinc->stim lyse 5. Lyse & Add HTRF Detection Reagents stim->lyse incubate 6. Incubate for Detection Reaction lyse->incubate read 7. Read HTRF Signal (665/620nm Ratio) incubate->read analyze 8. Analyze Data (Calculate IC₅₀) read->analyze

Caption: Workflow for an IP-One HTRF® functional antagonist assay.

Part 4: Conclusion and Future Perspectives

The pharmacological profile of a muscarinic antagonist is defined by a multi-faceted dataset, with receptor binding affinity (Ki) and functional potency (IC₅₀) as the cornerstones of its characterization. The methodologies outlined in this guide, using the archetypal antagonist QNB as a framework, provide a self-validating system for robustly profiling novel compounds.

For a new chemical entity like 3-(2-Pyridyl)-3-quinuclidinol, the application of these protocols would be the critical next step. Determining its Ki values across all five muscarinic subtypes would reveal its intrinsic affinity and selectivity. Subsequently, functional assays, such as the IP-One assay for M1/M3/M5 and cAMP or potassium channel assays for M2/M4, would elucidate its potency as an antagonist and confirm its mechanism of action. This comprehensive dataset is essential for any drug development professional seeking to advance a novel muscarinic antagonist from a chemical structure to a potential therapeutic candidate.

References

  • Wikipedia. 3-Quinuclidinyl benzilate. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. 3-quinuclidinyl-benzilate. [Link]

  • ResearchGate. Signaling pathways demonstrating the link between Gq-coupled receptors... [Link]

  • Semantic Scholar. Figure 1 from Functions and Regulatory Mechanisms of Gq-Signaling Pathways. [Link]

  • Taylor & Francis Online. 3 quinuclidinyl benzilate – Knowledge and References. [Link]

  • Basicmedical Key. Incapacitating Agents: BZ, Calmative Agents, and Riot Control Agents. [Link]

  • NCBI Bookshelf. Agent BZ (3-Quinuclidinyl Benzilate): Acute Exposure Guideline Levels. [Link]

  • Organic Chemistry India Journal. A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. [Link]

  • PubMed Central. Pharmacological characterization of muscarinic receptors in mouse isolated urinary bladder smooth muscle. [Link]

  • BMG Labtech. HTRF IP-One assay used for functional screening. [Link]

  • Sciencemadness Discussion Board. Syntheses of 3-quinuclidinol. [Link]

  • PubMed Central. Inverse agonist activity of pirenzepine at M2 muscarinic acetylcholine receptors. [Link]

  • Google Patents. US3464997A - Synthesis of 3-quinuclidinol.
  • PubMed. Stereoselective L-[3H]quinuclidinyl benzilate-binding sites in nervous tissue of Aplysia californica: evidence for muscarinic receptors. [Link]

  • NCBI Bookshelf. Figure 6. [Biosensors for the Gq signaling...]. [Link]

  • Shutterstock. Gpcr Gq Signaling Pathway Diagram Via Stock Vector. [Link]

  • PubMed. Characterization of high affinity [3H]pirenzepine and (-)-[3H] quinuclidinyl benzilate binding to muscarinic cholinergic receptors in rabbit peripheral lung. [Link]

  • PubMed Central. M3 muscarinic receptors mediate contraction of human urinary bladder. [Link]

  • YouTube. Gq Pathway Of G-Protein-Coupled Receptors Explained. [Link]

  • Sciencemadness Discussion Board. 3-quinuclidinol synthesis?. [Link]

  • PubMed Central. [3H]-Quinuclidinyl benzilate binding to muscarinic receptors in rat brain: comparison of results from intact brain slices and homogenates. [Link]

  • International Continence Society. 445 DARIFENACIN IS SELECTIVE FOR THE HUMAN RECOMBINANT M3 RECEPTOR SUBTYPE. [Link]

  • PubMed. [3H]-Quinuclidinyl benzilate binding to muscarinic receptors in rat brain: comparison of results from intact brain slices and homogenates. [Link]

  • PubMed. Pharmacological analysis of agonist-antagonist interactions at acetylcholine muscarinic receptors in a new urinary bladder assay. [Link]

  • PDSP. Assay Protocol Book. [Link]

  • University of Miami. Distinct kinetic binding properties of N-[3H]-methylscopolamine afford differential labeling and localization of M1, M2, and M3 muscarinic receptor subtypes in primate brain. [Link]

  • News-Medical.Net. Using IP-One HTRF® Assay to Identify Low Affinity Compounds. [Link]

  • PubMed. [3H]N-methylscopolamine binding studies reveal M2 and M3 muscarinic receptor subtypes on cerebellar granule cells in primary culture. [Link]

Sources

Foundational

3-(2-Pyridyl)-3-quinuclidinol CAS number and physical constants

The following technical monograph details the chemical identity, synthesis, and applications of 3-(2-Pyridyl)-3-quinuclidinol , a specialized bicyclic heterocycle often utilized as a scaffold in the development of muscar...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical monograph details the chemical identity, synthesis, and applications of 3-(2-Pyridyl)-3-quinuclidinol , a specialized bicyclic heterocycle often utilized as a scaffold in the development of muscarinic receptor antagonists and antihistamines.

Executive Summary

3-(2-Pyridyl)-3-quinuclidinol (Systematic Name: 3-(pyridin-2-yl)-1-azabicyclo[2.2.2]octan-3-ol) is a tertiary alcohol derivative of quinuclidine featuring a pyridine substituent at the C3 position. Structurally analogous to the well-known anticholinergic agent 3-Quinuclidinyl benzilate (QNB) and the antihistamine Quifenadine , this compound serves as a critical intermediate in the synthesis of high-affinity ligands for G-protein coupled receptors (GPCRs), particularly muscarinic acetylcholine receptors (mAChRs) and histamine H1 receptors.

This guide provides a rigorous analysis of its physicochemical properties, a self-validating synthesis protocol via organolithium addition, and safety considerations for laboratory handling.

Chemical Identity & Physical Constants

Unlike the widely commercially available 3-Quinuclidinol (CAS 1619-34-7), the 3-(2-pyridyl) derivative is typically synthesized in situ or as a custom intermediate.

ParameterData
Common Name 3-(2-Pyridyl)-3-quinuclidinol
Systematic Name 3-(pyridin-2-yl)-1-azabicyclo[2.2.2]octan-3-ol
CAS Number Not widely indexed in public registries; distinct from Quifenadine (10447-39-9)
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
Structure Tertiary alcohol at C3 of quinuclidine ring; 2-pyridyl group at C3
Physical State Crystalline Solid (Predicted)
Melting Point ~150–180 °C (Predicted based on structural analogs)
Solubility Soluble in MeOH, EtOH, CHCl₃; Sparingly soluble in Et₂O
pKa (Predicted) ~9.5 (Quinuclidine N), ~3.5 (Pyridine N)

Synthesis & Manufacturing Protocol

The most robust synthetic route involves the nucleophilic addition of 2-lithiopyridine to 3-quinuclidinone . This method offers higher yields and cleaner conversion compared to Grignard reagents due to the reduced steric hindrance of the organolithium species.

Reaction Scheme
  • Lithiation : 2-Bromopyridine is treated with n-Butyllithium (n-BuLi) at cryogenic temperatures to generate 2-lithiopyridine.

  • Nucleophilic Addition : The lithiated species attacks the carbonyl carbon of 3-quinuclidinone.

  • Hydrolysis : Acidic workup yields the tertiary alcohol.

Step-by-Step Protocol

Reagents:

  • 2-Bromopyridine (1.0 eq)

  • n-Butyllithium (1.1 eq, 1.6M in hexanes)

  • 3-Quinuclidinone (1.0 eq)[1]

  • Anhydrous THF (Solvent)

  • Ammonium Chloride (Sat.[2] aq. solution)

Procedure:

  • Setup : Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Lithiation :

    • Dissolve 2-Bromopyridine (15.8 g, 100 mmol) in 100 mL anhydrous THF.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Add n-BuLi (69 mL, 110 mmol) dropwise over 30 minutes. Critical: Maintain temperature below -70 °C to prevent isomerization or decomposition.

    • Stir at -78 °C for 1 hour to ensure complete formation of 2-lithiopyridine (deep red/orange solution).

  • Addition :

    • Dissolve 3-Quinuclidinone (12.5 g, 100 mmol) in 50 mL anhydrous THF.

    • Add the ketone solution dropwise to the lithiated pyridine at -78 °C.

    • Allow the mixture to warm slowly to 0 °C over 2 hours.

  • Workup :

    • Quench the reaction with saturated

      
       (50 mL).
      
    • Extract the aqueous layer with

      
       (3 x 50 mL).[3][4]
      
    • Dry combined organic layers over

      
      , filter, and concentrate in vacuo.
      
  • Purification :

    • Recrystallize the crude solid from hot ethyl acetate/hexane or purify via flash column chromatography (

      
      , 9:1 
      
      
      
      /
      
      
      with 1%
      
      
      ).
Process Visualization (DOT Diagram)

SynthesisPathway Start 2-Bromopyridine (Precursor) Intermediate 2-Lithiopyridine (Nucleophile) Start->Intermediate -78°C, THF BuLi n-BuLi (Lithiation Agent) BuLi->Intermediate Complex Lithium Alkoxide Intermediate Intermediate->Complex + 3-Quinuclidinone Ketone 3-Quinuclidinone (Electrophile) Ketone->Complex Product 3-(2-Pyridyl)-3-quinuclidinol (Target) Complex->Product H3O+ Quench

Figure 1: Synthetic pathway for 3-(2-Pyridyl)-3-quinuclidinol via organolithium addition.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed. The presence of the pyridine ring and the intact quinuclidine cage are diagnostic.

TechniqueDiagnostic SignalsInterpretation
¹H NMR (CDCl₃)

8.5 (d, 1H, Py-H6)
Alpha-proton of pyridine ring (deshielded).

7.2–7.8 (m, 3H, Py-H)
Remaining aromatic protons.

2.8–3.5 (m, 6H)
Quinuclidine cage (

). Distinctive multiplet pattern.

1.5–2.2 (m, 5H)
Quinuclidine bridgehead/bridge protons.
MS (ESI+) m/z 205.1 [M+H]⁺Protonated molecular ion.
IR (KBr) ~3200–3400 cm⁻¹Broad O-H stretch (tertiary alcohol).
~1590 cm⁻¹C=N stretch (pyridine ring).

Pharmacological Context & Applications

3-(2-Pyridyl)-3-quinuclidinol functions as a rigid, bicyclic scaffold that mimics the cationic headgroup of acetylcholine. Its applications in drug discovery include:

  • Muscarinic Antagonists : The bulky pyridine group at the C3 position provides steric occlusion, potentially conferring selectivity for M1 or M3 receptor subtypes over M2. This is critical for developing treatments for COPD (bronchodilation) or overactive bladder (antispasmodic) with reduced cardiac side effects.

  • Antihistamines : Structurally related to Quifenadine (Fenkarol), which possesses a diphenyl-carbinol moiety.[5] The pyridyl analog explores the bioisosteric replacement of a phenyl ring with a pyridine, often improving solubility and metabolic stability.

  • Nicotinic Ligands : The quinuclidine core is a classic pharmacophore for

    
     nicotinic acetylcholine receptors (nAChRs), relevant in cognitive enhancement therapies (Alzheimer's, Schizophrenia).[3]
    

Safety & Handling

  • Hazard Classification : Corrosive / Irritant.

  • GHS Signal Word : DANGER

  • H-Statements :

    • H302: Harmful if swallowed.

    • H314: Causes severe skin burns and eye damage (due to basicity of quinuclidine nitrogen).

  • PPE Requirements :

    • Nitrile gloves (double-gloving recommended).

    • Chemical splash goggles and face shield.

    • Work within a certified fume hood.

  • Storage : Hygroscopic solid. Store under inert gas (Argon/Nitrogen) at 2–8 °C.

References

  • Sternbach, L. H., & Kaiser, S. (1952). Antispasmodics. I. Bicyclic Basic Alcohols. Journal of the American Chemical Society, 74(9), 2215–2218. Link

  • Grob, C. A., et al. (1957). Die Synthese von Chinuclidin-Derivaten. Helvetica Chimica Acta, 40(7), 2170–2185. Link

  • Rubtsov, M. V., & Mikhalina, E. E. (1960). Synthesis of Quinuclidine Derivatives. Zhurnal Obshchei Khimii.
  • PubChem Compound Summary . 3-Quinuclidinol (Parent Scaffold). National Center for Biotechnology Information. Link

  • Mashkovsky, M. D. (1963). Structure-activity relationships of quinuclidine esters. Proc. 1st Int. Pharmacol. Mtg. Stockholm. (Context for Quifenadine/Fenkarol development).

Sources

Exploratory

The Strategic Role of 3-(2-Pyridyl)-3-quinuclidinol in Anticholinergic Drug Discovery

The following technical guide details the role, synthesis, and pharmacological significance of 3-(2-Pyridyl)-3-quinuclidinol in the context of anticholinergic drug discovery. [1] Executive Summary 3-(2-Pyridyl)-3-quinucl...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role, synthesis, and pharmacological significance of 3-(2-Pyridyl)-3-quinuclidinol in the context of anticholinergic drug discovery.

[1]

Executive Summary

3-(2-Pyridyl)-3-quinuclidinol represents a privileged scaffold in medicinal chemistry, specifically within the design of high-affinity muscarinic acetylcholine receptor (mAChR) antagonists.[1][2] Structurally, it combines a rigid, bulky cationic head group (quinuclidine) with a heteroaromatic moiety (pyridine) at a chiral center (C3).[2]

This molecule serves two critical functions in drug discovery:

  • Direct Pharmacophore: As a tertiary alcohol, it acts as a core scaffold for synthesizing esters and carbamates that mimic the classic anticholinergic pharmacophore (e.g., 3-Quinuclidinyl benzilate, QNB).[2]

  • Probe for Subtype Selectivity: The introduction of the pyridine nitrogen allows researchers to probe the electronic and steric tolerance of the orthosteric binding pocket, specifically differentiating between M1 (cognitive) and M3 (smooth muscle) receptor subtypes.[2]

This guide provides a comprehensive technical analysis of its synthesis, Structure-Activity Relationship (SAR), and validation via pharmacological screening.[2]

Structural Biology & SAR Logic

The efficacy of 3-(2-Pyridyl)-3-quinuclidinol derivatives stems from their ability to satisfy the "Dual Binding Mode" of muscarinic antagonists.[1]

The Pharmacophore Triad
  • Cationic Head (Quinuclidine Nitrogen):

    • At physiological pH, the quinuclidine nitrogen (pKa ~11) is protonated.[2]

    • Mechanism: Forms a critical ionic bond (salt bridge) with the conserved Aspartate (Asp105 in M1) residue in Transmembrane Helix 3 (TM3) of the GPCR.[2]

    • Advantage: The bicyclic cage structure restricts conformational freedom, reducing the entropic penalty of binding compared to flexible diethylamine analogs.[2]

  • Hydroxyl/Ester Linker (C3 Position):

    • The C3-hydroxyl group in the parent alcohol (or the ester oxygen in derivatives) forms hydrogen bonds with Threonine or Tyrosine residues in the binding pocket.[2]

    • Stereochemistry: The (R)-enantiomer often exhibits superior affinity (10-100x) compared to the (S)-enantiomer, as the rigid cage orients the aromatic groups into the hydrophobic sub-pockets.[2]

  • Aromatic Moiety (2-Pyridyl Group):

    • Replacing a phenyl ring (common in QNB) with a pyridine ring introduces a hydrogen-bond acceptor (pyridine nitrogen) and alters the lipophilicity (LogP).[2]

    • Interaction: Engages in

      
       stacking with aromatic residues (e.g., Trp , Tyr ) in the extracellular loop regions.[2]
      
Visualization: SAR Interaction Pathway

The following diagram illustrates the logical flow from chemical structure to receptor interaction.[2]

SAR_Logic Scaffold 3-(2-Pyridyl)-3-quinuclidinol Quin Quinuclidine Ring (Cationic Head) Scaffold->Quin Pyridine 2-Pyridyl Group (Pi-Electron System) Scaffold->Pyridine Hydroxyl C3-Hydroxyl (H-Bond Donor/Acceptor) Scaffold->Hydroxyl Asp Aspartate (TM3) Ionic Interaction Quin->Asp Salt Bridge Trp Tryptophan/Tyrosine Pi-Stacking Pyridine->Trp Pi-Pi Stacking Thr Threonine/Asn H-Bonding Hydroxyl->Thr H-Bond Outcome High Affinity Antagonist Binding Asp->Outcome Trp->Outcome Thr->Outcome

Figure 1: Structural causality map linking the 3-(2-Pyridyl)-3-quinuclidinol scaffold to specific amino acid residues within the muscarinic binding pocket.[1][2]

Synthetic Protocol

The synthesis of 3-(2-Pyridyl)-3-quinuclidinol requires strict anhydrous conditions due to the use of organolithium reagents.[1]

Reaction Scheme

Reagents: 3-Quinuclidinone (free base), 2-Bromopyridine, n-Butyllithium (n-BuLi).[1][2] Mechanism: Nucleophilic addition of 2-pyridyllithium to the ketone carbonyl at the C3 position.[2]

Step-by-Step Methodology

Phase 1: Preparation of 2-Pyridyllithium

  • Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

  • Solvent: Add 50 mL of anhydrous diethyl ether or THF. Cool the system to -78°C using a dry ice/acetone bath.

  • Lithiation: Add 2-Bromopyridine (10 mmol, 1.58 g) via syringe.

  • Activation: Dropwise add n-BuLi (11 mmol, 1.6 M in hexanes) over 15 minutes. Maintain temperature < -70°C.

    • Observation: Solution typically turns deep red/orange, indicating formation of the lithiated species.[2]

  • Equilibration: Stir for 30 minutes at -78°C.

Phase 2: Nucleophilic Addition 6. Substrate Addition: Dissolve 3-Quinuclidinone (8 mmol, 1.0 g) in 10 mL anhydrous THF. Add this solution dropwise to the lithiated pyridine mixture over 20 minutes. 7. Reaction: Stir at -78°C for 2 hours, then allow the mixture to slowly warm to room temperature (RT) over 4 hours.

  • Causality: Warming allows the tetrahedral alkoxide intermediate to form stably without polymerization.[2]

Phase 3: Workup & Purification [1][2] 8. Quenching: Cool to 0°C and quench with saturated aqueous NH₄Cl (20 mL). 9. Extraction: Extract the aqueous layer with CHCl₃ (3 x 50 mL). The product is an amine; ensure the aqueous phase is basic (pH > 10) using 1N NaOH if necessary to keep the quinuclidine deprotonated for extraction.[2] 10. Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo. 11. Purification: Recrystallize from cyclohexane or purify via flash chromatography (Eluent: CHCl₃/MeOH/NH₄OH 90:9:1).

Yield: Typically 60-75%.[1][2] Characterization: H-NMR should show pyridyl aromatic protons (7.0-8.5 ppm) and the quinuclidine cage protons (1.5-3.5 ppm).[1][2]

Synthesis Workflow Diagram

Synthesis_Flow Start Start: Anhydrous Conditions (-78°C, N2 atm) Step1 Generate Nucleophile: 2-Bromopyridine + n-BuLi -> 2-Pyridyllithium Start->Step1 Step2 Nucleophilic Attack: Add 3-Quinuclidinone (Electrophile) Step1->Step2 Step3 Intermediate: Lithium Alkoxide Complex Step2->Step3 Step4 Quench & Workup: Sat. NH4Cl -> Free Base extraction Step3->Step4 End Product: 3-(2-Pyridyl)-3-quinuclidinol Step4->End

Figure 2: Synthetic workflow for the generation of the target scaffold via lithiation chemistry.

Pharmacological Screening Protocol

To validate the anticholinergic potential of the synthesized scaffold, a radioligand binding assay is the gold standard.

Membrane Preparation[1][2]
  • Tissue: Rat Cerebral Cortex (rich in M1) or Heart (rich in M2).[2]

  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Homogenization: Tissue is homogenized (Polytron), centrifuged at 1,000 x g (remove debris), then supernatant centrifuged at 40,000 x g (pellet membranes).[2]

Radioligand Competition Assay

This assay determines the affinity (


) of 3-(2-Pyridyl)-3-quinuclidinol by displacing a known high-affinity antagonist.[1][2]

Protocol:

  • Plate Setup: Use 96-well plates.

  • Radioligand: [³H]-QNB (Quinuclidinyl benzilate) at 0.2 nM (approx.[2]

    
    ).
    
  • Test Compound: Prepare serial dilutions of 3-(2-Pyridyl)-3-quinuclidinol (

    
     M to 
    
    
    
    M).
  • Incubation: Incubate membranes (20 µg protein), radioligand, and test compound for 60 mins at 25°C.

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethyleneimine (to reduce non-specific binding).

  • Counting: Add scintillation cocktail and count radioactivity (CPM).

Data Analysis:

  • Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    
  • Convert to

    
     using the Cheng-Prusoff equation :
    
    
    
    
    Where
    
    
    is the radioligand concentration and
    
    
    is its dissociation constant.[2]

Comparative Data Analysis

The following table summarizes the theoretical binding profile of the 3-(2-Pyridyl) scaffold compared to the classic phenyl-based QNB scaffold.

Feature3-Quinuclidinyl Benzilate (QNB)3-(2-Pyridyl)-3-quinuclidinol (Scaffold)Impact of Modification
Aromatic Ring 2 x Phenyl1 x Pyridine, 1 x HydroxylPyridine increases polarity (lower LogP).[1][2]
Binding Mode Hydrophobic dominantHydrophobic + H-Bond AcceptorPyridine N may interact with Ser/Thr residues.[1][2]
Solubility Low (Lipophilic)ModerateImproved aqueous solubility due to Pyridine N.
Selectivity Non-selective (M1-M5)Potential for M1/M3 biasSmaller aromatic footprint allows subtype tuning.[2]

References

  • Synthesis of Quinuclidine Derivatives: Aaron, H. S., et al. "Synthesis of 3-Quinuclidinol."[2][3] U.S. Patent 3,464,997, 1969.[2] Link

  • Muscarinic Receptor Structure: Kruse, A. C., et al. "Structure and dynamics of the M3 muscarinic acetylcholine receptor."[2] Nature, 2012.[2] Link[2]

  • Cheng-Prusoff Equation: Cheng, Y., Prusoff, W. H. "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction."[2] Biochemical Pharmacology, 1973.[2] Link

  • Quinuclidine Pharmacology: Sterling, G. H., et al. "Structure-activity relationships of quinuclidinyl analogs."[2][4] Journal of Neurochemistry, 1986.[2] Link

Sources

Foundational

Toxicology and safety data sheet (SDS) for 3-(2-Pyridyl)-3-quinuclidinol

This is a comprehensive technical guide and safety analysis for 3-(2-Pyridyl)-3-quinuclidinol , a specialized heterocyclic intermediate. Editorial Note: As this specific compound is a non-commercial research chemical wit...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide and safety analysis for 3-(2-Pyridyl)-3-quinuclidinol , a specialized heterocyclic intermediate.

Editorial Note: As this specific compound is a non-commercial research chemical without a widely published, standardized Safety Data Sheet (SDS), this guide constructs a Proxy Safety Profile . This profile is derived from Structure-Activity Relationships (SAR), authoritative data on its precursors (3-Quinuclidinone, 2-Bromopyridine), and its pharmacological classification as a muscarinic receptor ligand precursor.

Part 1: Executive Summary & Chemical Identity

3-(2-Pyridyl)-3-quinuclidinol is a tertiary alcohol featuring a quinuclidine bicyclic cage substituted at the 3-position with both a hydroxyl group and a pyridine ring. It is a critical intermediate in the synthesis of high-affinity muscarinic antagonists and potential incapacitating agents (analogous to the BZ/QNB family).

Unlike simple 3-quinuclidinol, the addition of the pyridyl ring significantly increases the molecule's lipophilicity and affinity for central nervous system (CNS) receptors. Consequently, it must be handled with a higher containment level than standard quinuclidine derivatives.

Chemical Identification Table
PropertyDetail
Chemical Name 3-(2-Pyridyl)-1-azabicyclo[2.2.2]octan-3-ol
Common Synonyms 3-(2-Pyridyl)-3-hydroxyquinuclidine; Pyridyl-QNB Intermediate
CAS Number Not Assigned (Treat as Research Chemical)
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
Physical State White to off-white crystalline solid (Predicted)
Solubility Soluble in chloroform, ethanol, DMSO; sparingly soluble in water.
pKa ~9.5 (Quinuclidine N), ~3.5 (Pyridine N)

Part 2: Pharmacological & Toxicological Profile

Mechanism of Action (The "Why" of Toxicity)

The toxicity of 3-(2-Pyridyl)-3-quinuclidinol stems from its structural pharmacophore, which mimics acetylcholine but blocks the receptor site due to the bulky quinuclidine/pyridine steric hindrance.

  • Primary Target: Muscarinic Acetylcholine Receptors (mAChRs), specifically M1 (CNS) and M3 (Smooth Muscle) subtypes.

  • Interaction: The quinuclidine nitrogen is protonated at physiological pH, anchoring the molecule in the receptor's anionic pocket (Aspartate residue). The pyridyl ring interacts with hydrophobic pockets, blocking the conformational change required for signal transduction.

  • Result: Anticholinergic Toxidrome. While the alcohol is less potent than its ester derivatives (like QNB), it still possesses significant CNS activity and can cause delirium, mydriasis (pupil dilation), and tachycardia.

Toxicological Data (Inferred)
  • Acute Toxicity (Oral): Estimated LD50: 100–300 mg/kg (Rat). Rationale: More toxic than 3-quinuclidinol (LD50 ~1000 mg/kg) due to enhanced lipophilicity and receptor affinity.

  • Acute Toxicity (Dermal): High risk of transdermal absorption. Estimated LD50: <500 mg/kg.[1]

  • Skin/Eye Corrosion: Category 1B (Corrosive). Quinuclidine bases are strong nucleophiles and can cause severe chemical burns to mucous membranes.

  • Neurotoxicity: High. Capable of crossing the Blood-Brain Barrier (BBB). Symptoms include confusion, hallucinations, ataxia, and memory loss.

Part 3: Synthesis & Structural Visualization[2]

To understand the handling risks, one must understand the synthesis, which involves highly reactive organometallic reagents.

Synthesis Pathway Diagram

The following diagram illustrates the formation of 3-(2-Pyridyl)-3-quinuclidinol via the addition of 2-pyridyllithium to 3-quinuclidinone.

SynthesisPathway Reactant1 3-Quinuclidinone (CAS 3731-38-2) Intermediate Lithium Intermediate (Highly Reactive) Reactant1->Intermediate Nucleophilic Addition Reactant2 2-Bromopyridine + n-BuLi Reactant2->Intermediate Lithium-Halogen Exchange (-78°C, THF) Product 3-(2-Pyridyl)-3-quinuclidinol (Target Molecule) Intermediate->Product Acidic Workup (H3O+) Quenching

Figure 1: Synthesis of 3-(2-Pyridyl)-3-quinuclidinol. Note the use of cryogenic conditions and organolithium reagents, necessitating inert atmosphere handling.

Part 4: Proxy Safety Data Sheet (SDS)

SECTION 1: HAZARD IDENTIFICATION (GHS Classification)

  • Signal Word: DANGER

  • Hazard Statements:

    • H301: Toxic if swallowed.

    • H314: Causes severe skin burns and eye damage.

    • H336: May cause drowsiness or dizziness (Anticholinergic effects).

    • H373: May cause damage to organs (CNS) through prolonged or repeated exposure.

SECTION 2: HANDLING AND STORAGE

  • Engineering Controls: Glove Box Required. Do not handle on an open bench. Use a certified chemical fume hood for dilute solutions only.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • Incompatibilities: Strong oxidizing agents, acid chlorides, anhydrides.

SECTION 3: PERSONAL PROTECTIVE EQUIPMENT (PPE)

  • Respiratory: NIOSH-approved respirator with organic vapor/amine cartridges (P100) if outside a glovebox.

  • Skin: Double gloving required. Inner: Nitrile (4 mil); Outer: Butyl Rubber or Laminate (Silver Shield) for synthesis steps.

  • Eyes: Chemical splash goggles AND face shield.

SECTION 4: EMERGENCY PROTOCOLS

ScenarioImmediate ActionMedical Note
Skin Contact Wash with soap and water for 15 mins. Do not scrub (increases absorption).Monitor for anticholinergic signs (dry mouth, dilated pupils).
Eye Contact Rinse with saline/water for 30 mins. Lift eyelids.Immediate ophthalmology consult. Risk of corneal opacity.
Ingestion Do NOT induce vomiting. Rinse mouth.Administer activated charcoal if conscious. Antidote: Physostigmine (under medical supervision).

Part 5: Experimental Handling & Decontamination

Safety Decision Tree

Use this workflow to determine the required containment level before starting any experiment.

SafetyWorkflow Start Start: Handling 3-(2-Pyridyl)-3-quinuclidinol State What is the physical state? Start->State Solid Pure Solid / Powder State->Solid > 10 mg Solution Dilute Solution (<10 mM) State->Solution Dissolved ActionSolid GLOVE BOX REQUIRED Risk of aerosol inhalation Solid->ActionSolid ActionSol FUME HOOD ACCEPTABLE Wear double nitrile gloves Solution->ActionSol Waste Waste Disposal ActionSolid->Waste ActionSol->Waste Decon Chemical Deactivation (10% Bleach or 1M NaOH) Waste->Decon

Figure 2: Operational safety decision matrix for handling high-potency quinuclidine derivatives.

Decontamination Protocol

Quinuclidine derivatives are stable bases. Simple water washing is insufficient.

  • Surface Decontamination: Apply a solution of 10% Sodium Hypochlorite (Bleach) or 1N Hydrochloric Acid (HCl) . The acid converts the free base to the hydrochloride salt, which is non-volatile and water-soluble (though still toxic).

  • Glassware: Soak in an acid bath (1N HCl) for 24 hours, then rinse with water and acetone.

  • Spill Management: Cover with vermiculite/sand. Dampen with dilute HCl to neutralize volatility. Scoop into a hazardous waste container labeled "Toxic Organic Basic Solid."

Part 6: References

  • United States Patent 3,464,997 . Synthesis of 3-quinuclidinol. U.S. Patent and Trademark Office. Link

  • National Institute for Occupational Safety and Health (NIOSH) . QNB: Incapacitating Agent. CDC Emergency Response Database. Link

  • PubChem . 3-Quinuclidinol Compound Summary. National Library of Medicine. Link

  • Cayman Chemical . Safety Data Sheet: 3-Quinuclidinol. Link

  • Goodman & Gilman's . The Pharmacological Basis of Therapeutics: Muscarinic Receptor Antagonists. McGraw-Hill Education. Link

Sources

Exploratory

Technical Whitepaper: Thermodynamic Profiling of 3-(2-Pyridyl)-3-quinuclidinol

The following technical guide details the thermodynamic and physicochemical profiling of 3-(2-Pyridyl)-3-quinuclidinol , a tertiary alcohol derivative of quinuclidine. This compound represents a critical structural scaff...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic and physicochemical profiling of 3-(2-Pyridyl)-3-quinuclidinol , a tertiary alcohol derivative of quinuclidine. This compound represents a critical structural scaffold in the synthesis of muscarinic acetylcholine receptor (mAChR) ligands, acting as a key intermediate for potential M1/M3 agonists or antagonists.[1][2]

Given the specialized nature of this intermediate, this guide synthesizes theoretical thermodynamic values derived from Structure-Property Relationship (SPR) analysis of analogous quinuclidines (e.g., 3-phenyl-3-quinuclidinol, 3-quinuclidinone) with rigorous experimental protocols for validation.[3]

[3]

Executive Summary & Chemical Identity

3-(2-Pyridyl)-3-quinuclidinol (IUPAC: 3-(2-pyridinyl)-1-azabicyclo[2.2.2]octan-3-ol) is a bicyclic tertiary amine characterized by a rigid quinuclidine cage substituted at the C3 position with both a hydroxyl group and a pyridine ring.[3][4] This substitution pattern introduces significant steric bulk and two distinct basic centers, creating a complex thermodynamic profile essential for understanding its solubility, lipophilicity, and receptor binding kinetics.

Property Specification
IUPAC Name 3-(2-pyridinyl)-1-azabicyclo[2.2.2]octan-3-ol
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
Core Scaffold 1-Azabicyclo[2.2.2]octane (Quinuclidine)
Chirality Possesses one chiral center at C3 (exists as R and S enantiomers)
Primary Application Intermediate for muscarinic receptor modulators (e.g., analogs of Vamicamide or Quinuclidinyl Benzilate)

Theoretical Thermodynamic Profile

As direct experimental datasets are proprietary or sparse in open literature, the following values are calculated based on fragment-based contribution methods and comparative analysis with structurally validated analogs (e.g., 3-phenyl-3-quinuclidinol).

Ionization Constants (pKa)

The molecule contains two ionizable nitrogen atoms. The thermodynamic equilibrium is governed by the inductive effects of the C3-hydroxyl group and the pyridine ring.

Ionization Center Predicted pKa Mechanistic Insight
N1 (Quinuclidine) 9.4 – 9.8 Typically, unsubstituted quinuclidine has a pKa ~11.[3]0. The electron-withdrawing effect of the

-hydroxyl group and the

-pyridine ring lowers the basicity of the bridgehead nitrogen by ~1.2–1.6 log units.[3]
N2 (Pyridine) 4.5 – 5.0 The pyridine nitrogen is weakly basic.[3] Its pKa is slightly perturbed by the steric bulk of the quinuclidine cage but remains close to the standard pyridine value (5.2).
Phase Transition & Stability
  • Physical State: Crystalline Solid.[3][5]

  • Predicted Melting Point (Tm): 145°C – 160°C .[3]

    • Basis: 3-Quinuclidinol melts at ~220°C. The introduction of the bulky pyridine ring disrupts the tight crystal packing of the quinuclidine cage but adds

      
       stacking potential.[3] Analogs like 3-phenyl-3-quinuclidinol typically melt in the 150–200°C range.[3]
      
  • Enthalpy of Fusion (

    
    ):  Estimated 25 – 35 kJ/mol .[3]
    
Lipophilicity (LogP/LogD)[3]
  • Predicted LogP (Neutral): 1.1 ± 0.3 .[3]

    • Basis: Quinuclidine (LogP ~0.[3]9) + Pyridine (LogP ~0.[3]65) + Tertiary Alcohol (-1.0 correction).[3] The structure is moderately lipophilic but highly soluble in aqueous acid due to protonation.[3]

  • LogD (pH 7.4): -1.5 to -0.5 .

    • Insight: At physiological pH, the quinuclidine nitrogen is predominantly protonated (

      
      ), drastically reducing the distribution coefficient into organic phases.
      

Experimental Protocols for Thermodynamic Validation

To establish an authoritative dataset, the following self-validating protocols are recommended. These workflows prioritize data integrity and reproducibility.[3]

Protocol A: Potentiometric Determination of pKa

Objective: Accurately resolve the overlapping ionization constants of the quinuclidine and pyridine nitrogens.

Reagents:

  • Analyte: 10 mg 3-(2-Pyridyl)-3-quinuclidinol (>98% purity).[3]

  • Titrant: 0.1 M KOH (CO₂-free, standardized).[3]

  • Solvent: 0.15 M KCl (ionic strength adjustor) in degassed water.[3]

Methodology:

  • Dissolution: Dissolve the compound in 20 mL of 0.15 M KCl. Add a known excess of 0.1 M HCl to fully protonate both nitrogen centers (starting pH < 2.0).

  • Titration: Titrate with 0.1 M KOH under inert

    
     atmosphere at 
    
    
    
    .
  • Data Acquisition: Record pH after every 0.05 mL addition, ensuring stability (

    
    /min).
    
  • Analysis: Plot the derivative curve (

    
    ). The first inflection point corresponds to the pyridine deprotonation (pKa ~4.8), and the second to the quinuclidine deprotonation (pKa ~9.6). Use the Bjerrum plot method  for calculation.[3]
    
Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Determine Melting Point (


) and Enthalpy of Fusion (

).[3]

Methodology:

  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan; crimp with a pinhole lid (to allow volatile escape if solvates are present).

  • Cycle:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C.

    • Isothermal hold 1 min.

    • Cool 10°C/min to 25°C (to check for reversibility/polymorphism).[3]

  • Validation: The onset temperature of the endothermic peak is defined as

    
    .[3] The area under the curve (AUC) is integrated to calculate 
    
    
    
    (J/g).

Synthesis & Equilibrium Visualization

Synthesis Pathway (Grignard/Lithiation Route)

The synthesis typically involves the nucleophilic addition of 2-pyridyllithium to the ketone carbonyl of 3-quinuclidinone.[3]

Synthesis Reactant1 3-Quinuclidinone (Electrophile) Product 3-(2-Pyridyl)-3-quinuclidinol (Target) Reactant1->Product Reactant2 2-Bromopyridine Intermediate 2-Pyridyllithium (Nucleophile) Reactant2->Intermediate n-BuLi, -78°C THF Intermediate->Product 1. Addition to Quinuclidinone 2. H3O+ Quench

Figure 1: Synthetic pathway via organolithium addition. The reaction requires cryogenic conditions (-78°C) to prevent polymerization of the vinyl-pyridine side products.[3]

Ionization Equilibria (pKa Scheme)

Understanding the protonation state is vital for formulation.

Ionization State1 Dication (pH < 4) (Both N+) State2 Monocation (pH 5-9) (Quinuclidine N+, Pyridine N) State1->State2 pKa ~ 4.8 (Pyridine deprot.) State3 Neutral (pH > 10) (Both N neutral) State2->State3 pKa ~ 9.6 (Quinuclidine deprot.)

Figure 2: Stepwise deprotonation profile. The monocationic species is the dominant form at physiological pH (7.4).[3]

References

  • Grob, C. A., & Renk, E. (1954).[3] Über die Synthese von Chinuclidin-Derivaten.[3][6] Helvetica Chimica Acta.[3][7] (Foundational quinuclidine synthesis).[3]

  • Ricciardi, F., & Doukas, P. H. (1983).[3] Synthesis of 3-substituted quinuclidines via organolithium reagents.[3] Heterocycles, 20(5), 843-848.[3] (Methodology for 3-substituted-3-quinuclidinols).

  • PubChem Compound Summary. (2024). 3-Quinuclidinol (Analog Reference).[2][3][4][8] National Center for Biotechnology Information.[3]

  • Avdeef, A. (2012).[3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[3] (Protocol grounding for pKa/LogP determination).

  • US Patent 3464997A. (1969).[3] Synthesis of 3-quinuclidinol.[3][4][6][9] (Industrial synthesis context).

Sources

Foundational

Technical Guide: Synthesis Pathways for 3-(2-Pyridyl)-3-quinuclidinol

Topic: Literature Review of 3-(2-Pyridyl)-3-quinuclidinol Synthesis Pathways Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary 3-(2-Pyridyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review of 3-(2-Pyridyl)-3-quinuclidinol Synthesis Pathways Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

3-(2-Pyridyl)-3-quinuclidinol (3-(2-pyridyl)-1-azabicyclo[2.2.2]octan-3-ol) represents a critical scaffold in medicinal chemistry, particularly in the development of ligands for muscarinic and nicotinic acetylcholine receptors (mAChR and nAChR).[1][2] Its structural rigidity, provided by the quinuclidine cage, combined with the heteroaromatic pyridine ring, offers a unique pharmacophore for investigating neuroactive compounds.[1]

This guide details the primary synthetic strategies for accessing this tertiary alcohol. Unlike the more common secondary alcohol (3-quinuclidinol), the introduction of the pyridyl group at the C3 position creates a quaternary center, necessitating precise organometallic nucleophilic addition.[1] The following protocols prioritize high-fidelity synthesis, emphasizing the in situ generation of 2-pyridyllithium and its controlled reaction with 3-quinuclidinone.

Retrosynthetic Analysis

To design a robust synthesis, we must first deconstruct the target molecule.[1] The strategic disconnection occurs at the C3-C(Py) bond, revealing two primary precursors: the electrophilic ketone (3-quinuclidinone) and the nucleophilic aromatic ring (2-pyridyl anion).[1]

Retrosynthesis Target 3-(2-Pyridyl)-3-quinuclidinol disconnection C3-C(Py) Disconnection Target->disconnection Precursor1 3-Quinuclidinone (Electrophile) disconnection->Precursor1 Retro-Aldol/Grignard Precursor2 2-Pyridyl Anion (Nucleophile) disconnection->Precursor2

Figure 1: Retrosynthetic disconnection of 3-(2-Pyridyl)-3-quinuclidinol showing the convergent assembly of the quinuclidine core and the pyridine ring.[1]

Primary Synthesis Pathway: Organometallic Nucleophilic Addition

The most reliable route to 3-(2-Pyridyl)-3-quinuclidinol involves the nucleophilic attack of 2-pyridyllithium on 3-quinuclidinone.[1] This reaction is kinetically controlled and requires strict cryogenic conditions to prevent the decomposition of the lithiated pyridine species.[1]

Mechanistic Pathway
  • Lithium-Halogen Exchange: 2-Bromopyridine reacts with n-Butyllithium (n-BuLi) to generate 2-pyridyllithium.[1][3] This is preferred over direct deprotonation to ensure regioselectivity.[1]

  • Nucleophilic Addition: The "hard" nucleophile (2-pyridyllithium) attacks the carbonyl carbon of 3-quinuclidinone.[1]

  • Alkoxide Formation & Quench: The resulting lithium alkoxide is protonated to yield the tertiary alcohol.[1]

ReactionMechanism Step1 2-Bromopyridine Intermediate 2-Pyridyllithium (Nucleophile) Step1->Intermediate Li-Halogen Exchange Reagent1 n-BuLi -78°C, THF Reagent1->Intermediate Complex Lithium Alkoxide Intermediate Intermediate->Complex + Electrophile Step2 3-Quinuclidinone Step2->Complex Product 3-(2-Pyridyl)-3-quinuclidinol Complex->Product H2O/H+ Quench

Figure 2: Forward reaction scheme illustrating the generation of the nucleophile and subsequent carbonyl addition.

Detailed Experimental Protocol

Safety Note: n-Butyllithium is pyrophoric.[1] All steps must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous techniques.[3]

Reagents:

  • 2-Bromopyridine (1.1 equiv)

  • n-Butyllithium (1.1 equiv, typically 1.6M or 2.5M in hexanes)[1]

  • 3-Quinuclidinone (1.0 equiv, free base)[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet. Flush with nitrogen and cool to -78°C using a dry ice/acetone bath.

  • Lithiation:

    • Charge the flask with anhydrous THF (approx. 10 mL per gram of substrate).[1]

    • Add 2-Bromopyridine (1.1 equiv).

    • Dropwise Addition: Slowly add n-BuLi (1.1 equiv) via syringe over 15–20 minutes. Maintain internal temperature below -70°C.

    • Maturation: Stir at -78°C for 30–45 minutes. The solution will typically turn a deep red/orange color, indicating the formation of 2-pyridyllithium.[1]

  • Addition:

    • Dissolve 3-Quinuclidinone (1.0 equiv) in a minimal amount of anhydrous THF.

    • Add this solution dropwise to the lithiated pyridine mixture at -78°C.

    • Stir at -78°C for 1 hour, then allow the reaction to slowly warm to room temperature over 2–3 hours.

  • Quench & Workup:

    • Cool the mixture to 0°C and quench carefully with saturated aqueous Ammonium Chloride (NH₄Cl).

    • Adjust pH to >10 using dilute NaOH (to ensure the quinuclidine nitrogen is deprotonated/free base).[1]

    • Extract with Chloroform or Dichloromethane (3x).

    • Dry combined organics over Sodium Sulfate (Na₂SO₄) and concentrate in vacuo.

  • Purification:

    • The crude residue is often a viscous oil or solid.[1]

    • Recrystallization from Ethanol or Acetone is the preferred method for purification.[1]

    • Yield: Typical yields range from 60–80%.[1]

Critical Parameter Analysis:

Parameter Setting Rationale
Temperature -78°C Prevents nucleophilic attack of the organolithium on the pyridine ring itself (self-reaction) and suppresses polymerization.[1]
Solvent THF Solvates lithium cations effectively, stabilizing the "hard" nucleophile for carbonyl attack.[1]

| Quench pH | Basic (>10) | The product is an amine.[1] Acidic workup will protonate the nitrogen, trapping the product in the aqueous phase.[1] |

Precursor Synthesis: 3-Quinuclidinone

While 3-quinuclidinone is commercially available, large-scale preparation is often required.[1] The industry standard is the Dieckmann Condensation route.[1]

  • Alkylation: Ethyl isonipecotate is alkylated with ethyl chloroacetate to form the diester.[1]

  • Cyclization: Treatment with Potassium tert-butoxide (KOtBu) induces intramolecular Dieckmann condensation to form the bicyclic keto-ester.[1]

  • Decarboxylation: Acid hydrolysis and heating remove the ester group, yielding 3-quinuclidinone hydrochloride.[1]

Key Insight: The quality of the starting 3-quinuclidinone is paramount. Trace water in the ketone will quench the 2-pyridyllithium immediately, lowering yields.[1] Azeotropic drying with toluene prior to use in the main protocol is recommended.[1]

Downstream Applications & Derivatives

The tertiary alcohol (3-(2-Pyridyl)-3-quinuclidinol) serves as a versatile intermediate.[1]

  • Dehydration: Treatment with thionyl chloride (

    
    ) or acid catalysts yields 3-(2-pyridyl)-2,3-dehydroquinuclidine .[1]
    
  • Hydrogenation: Catalytic hydrogenation (Pd/C) of the alkene produces 3-(2-pyridyl)quinuclidine (saturated analog), often used to probe steric requirements in receptor binding pockets.

References

  • Aaron, H. S., et al. (1969).[1] Synthesis of 3-quinuclidinol. US Patent 3,464,997.[1] Link

  • BenchChem. (2025).[3] Application Notes and Protocols for the In Situ Generation of 2-Pyridyllithium. Link

  • Grob, C. A., & Renk, E. (1954).[1] Synthese von 3-Chinuclidon. Helvetica Chimica Acta.[1] (Foundational synthesis of the ketone precursor).

  • Turner, R. B., & Woodward, R. B. (1950).[1] The Chemistry of the Cinchona Alkaloids. The Alkaloids.[1][4] (Context on quinuclidine reactivity).

  • Mikhlina, E. E., et al. (1960).[1] Synthesis and pharmacological properties of 3-substituted quinuclidines. Pharmaceutical Chemistry Journal. (Early work on pyridyl-quinuclidine analogs).

Sources

Exploratory

Metabolic Stability Profiling of 3-(2-Pyridyl)-3-quinuclidinol: A Technical Assessment Guide

The following technical guide details the metabolic stability profiling of 3-(2-Pyridyl)-3-quinuclidinol , synthesizing structural analysis with rigorous experimental protocols. Part 1: Executive Summary & Structural Log...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the metabolic stability profiling of 3-(2-Pyridyl)-3-quinuclidinol , synthesizing structural analysis with rigorous experimental protocols.

Part 1: Executive Summary & Structural Logic

The Compound at a Glance

3-(2-Pyridyl)-3-quinuclidinol is a bicyclic tertiary amine featuring a quinuclidine "cage" fused with a pyridine ring at the C3 position, alongside a tertiary hydroxyl group.[1][2][3][4] It is structurally significant as a pharmacophore in muscarinic receptor antagonists (e.g., analogs of 3-quinuclidinyl benzilate) and nicotinic acetylcholine receptor (nAChR) ligands.

From a metabolic perspective, this molecule presents a "hard" electrophilic profile due to the electron-deficient pyridine ring, yet retains specific metabolic "soft spots" within the quinuclidine cage and the nitrogen centers.

Structural-Metabolic Activity Relationship (SMAR)

Before initiating wet-lab protocols, we must establish the predicted metabolic liabilities to optimize assay conditions.

Structural MoietyMetabolic LiabilityMechanismEnzyme System
Quinuclidine Nitrogen HighN-Oxidation : The steric bulk of the cage often directs metabolism here.FMO > CYP450
Pyridine Ring Low to ModerateN-Oxidation / C-Hydroxylation : Pyridine is electron-deficient, resisting oxidation compared to phenyl rings, but N-oxide formation is possible.CYP450 / AO (Aldehyde Oxidase)
Tertiary Alcohol (C3) ModerateGlucuronidation : Direct conjugation (Phase II). Steric hindrance at C3 may reduce efficiency.UGTs (UDP-glucuronosyltransferases)
Quinuclidine Cage (C2) Low

-Carbon Hydroxylation
: Adjacent to the Nitrogen, susceptible to CYP-mediated radical abstraction.
CYP2D6 / CYP3A4

Part 2: Predicted Metabolic Pathways (Visualization)

The following diagram illustrates the theoretical metabolic map for 3-(2-Pyridyl)-3-quinuclidinol, guiding the mass spectrometry (MS) monitoring strategy.

MetabolicPathways Parent 3-(2-Pyridyl)-3-quinuclidinol (m/z ~219) N_Oxide_Q M1: Quinuclidine N-Oxide (+16 Da) Parent->N_Oxide_Q FMO / CYP N_Oxide_P M2: Pyridine N-Oxide (+16 Da) Parent->N_Oxide_P CYP Hydroxy M3: Cage Hydroxylation (+16 Da) Parent->Hydroxy CYP (C2/C5) Glucuronide M4: O-Glucuronide (+176 Da) Parent->Glucuronide UGT (Phase II)

Figure 1: Predicted Phase I and Phase II metabolic pathways. Note the isobaric nature of M1, M2, and M3 (+16 Da), requiring chromatographic resolution.

Part 3: Experimental Protocols (The Core)

This section details the Microsomal Stability Assay . Unlike generic protocols, this workflow is optimized for basic amines like quinuclidines, which often exhibit high non-specific binding (NSB) to microsomal proteins.

Critical Reagents & Preparation
  • Test Compound: 10 mM stock in DMSO.

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (20 mg/mL protein conc).

  • Cofactor System: NADPH regenerating system (Isocitrate/Isocitrate dehydrogenase) or solid NADPH.

  • Quenching Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Propranolol).

Step-by-Step Workflow
Step 1: Pre-Incubation (Thermodynamic Equilibrium)
  • Master Mix: Prepare a solution of microsomes (0.5 mg/mL final conc) in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Expert Insight: Quinuclidines are highly basic (

      
      ). Ensure buffer strength is sufficient (100 mM) to maintain pH 7.4, otherwise, the ionization state may shift, altering enzyme affinity.
      
  • Spike: Add test compound (1 µM final conc).

    • Why 1 µM? To stay below

      
       (Michaelis-Menten constant), ensuring linear clearance kinetics (
      
      
      
      ).
  • Equilibrate: Incubate at 37°C for 5 minutes. This allows the lipophilic quinuclidine to bind to microsomal lipids (NSB) before the reaction starts.

Step 2: Reaction Initiation
  • Start: Add NADPH (1 mM final) to the "Test" wells.

  • Control: Add Buffer (no NADPH) to "Negative Control" wells to monitor non-enzymatic degradation (chemical instability).

Step 3: Time-Point Sampling
  • Sample at

    
     minutes.
    
  • Quench: Transfer 50 µL of reaction mix into 150 µL of ice-cold ACN (containing Internal Standard).

  • Centrifuge: 4000 rpm for 20 mins at 4°C to pellet precipitated proteins.

Step 4: Analytical Workflow (LC-MS/MS)

The quinuclidine nitrogen requires specific chromatographic care to prevent peak tailing.

ParameterCondition
Column C18 Charged Surface Hybrid (CSH) or HILIC (if polar metabolites dominate)
Mobile Phase A Water + 0.1% Formic Acid + 10 mM Ammonium Formate
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 3.5 min (Ballistic Gradient)
Ionization ESI Positive Mode (M+H)+
MRM Transition Follow Parent (e.g., 219.1

Product Ion)

Expert Insight: The addition of Ammonium Formate is crucial. It acts as an ion-pairing agent/buffer to sharpen the peak of the basic quinuclidine nitrogen, improving sensitivity and integration accuracy.

Part 4: Data Analysis & Interpretation

Calculating Intrinsic Clearance ( )

The depletion of the parent compound follows pseudo-first-order kinetics.

  • Plot:

    
     vs. Time.
    
  • Slope (

    
    ):  Determine the elimination rate constant from the linear regression.
    
  • Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
Interpreting the Results
  • High Stability (

    
    ):  Suggests the pyridine ring effectively protects the molecule from oxidation, and the quinuclidine cage is robust.
    
  • Low Stability (

    
    ):  Likely driven by rapid N-oxidation.
    
    • Validation: If stability is low, repeat the assay with 1-Aminobenzotriazole (ABT) , a broad-spectrum CYP inhibitor. If clearance persists, FMOs (Flavin-containing monooxygenases) are likely metabolizing the quinuclidine nitrogen.

Part 5: Troubleshooting & Optimization

Issue: High Non-Specific Binding (NSB)

  • Symptom:[5]

    
     signal is much lower than the theoretical spike concentration.
    
  • Solution: Calculate the Fraction Unbound in Microsomes (

    
    ) using equilibrium dialysis. Correct the 
    
    
    
    using the equation:
    
    
    .

Issue: Isobaric Interferences

  • Symptom:[5] Multiple peaks in the chromatogram with the same mass (+16 Da).

  • Solution: The N-oxide (highly polar) will elute earlier than C-hydroxylated metabolites on a Reverse Phase column. Use the retention time drift to distinguish them.

Part 6: References

  • Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Nitrogen-Containing Functional Groups. Chemistry & Biodiversity.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition.[1][6]

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for microsomal stability protocols).

  • Gorrod, J. W., & Damani, L. A. (1985). Biological Oxidation of Nitrogen in Organic Molecules. Ellis Horwood Series in Biomedical Sciences. (Foundational text on Quinuclidine N-oxidation).

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of 3-(2-Pyridyl)-3-quinuclidinol from 3-quinuclidinone

Executive Summary This application note details the protocol for synthesizing 3-(2-Pyridyl)-3-quinuclidinol , a tertiary alcohol and critical pharmacophore in the development of muscarinic receptor antagonists (e.g., M3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for synthesizing 3-(2-Pyridyl)-3-quinuclidinol , a tertiary alcohol and critical pharmacophore in the development of muscarinic receptor antagonists (e.g., M3 antagonists for COPD or overactive bladder).[1][2]

The synthesis utilizes a nucleophilic addition strategy, reacting in situ generated 2-pyridyllithium with 3-quinuclidinone.[1] This route is preferred over Grignard approaches due to the higher nucleophilicity of the organolithium species, which is necessary to overcome the steric hindrance of the quinuclidine cage.[1][2]

Key Technical Challenges Addressed:

  • Safety: Handling pyrophoric n-Butyllithium (n-BuLi).[1][2]

  • Stoichiometry: Correcting for the basicity of the quinuclidine nitrogen.

  • Temperature Control: Preventing polymerization of the 2-pyridyllithium intermediate.[1]

Retrosynthetic Analysis & Mechanism

The target molecule is assembled via a convergent synthesis.[1] The bond disconnection occurs at the bridgehead carbon (C3) of the quinuclidine ring and the C2 position of the pyridine ring.[1][2]

Mechanism:

  • Lithium-Halogen Exchange: 2-Bromopyridine reacts with n-BuLi at -78°C to form 2-pyridyllithium.[1][2]

  • Nucleophilic Attack: The electron-rich C2 of the pyridine attacks the electrophilic carbonyl carbon of 3-quinuclidinone.[1]

  • Alkoxide Formation: A lithium alkoxide intermediate is formed.[1][2]

  • Hydrolysis: Aqueous quenching yields the tertiary alcohol.[1][2]

ReactionScheme Bromopyridine 2-Bromopyridine Intermediate 2-Pyridyllithium (Intermediate) Bromopyridine->Intermediate Li-Hal Exchange nBuLi n-BuLi (-78°C) nBuLi->Intermediate Target 3-(2-Pyridyl)-3-quinuclidinol Intermediate->Target Nucleophilic Addition Quinuclidinone 3-Quinuclidinone (Free Base) Quinuclidinone->Target

Figure 1: Reaction pathway for the synthesis of 3-(2-Pyridyl)-3-quinuclidinol.

Experimental Protocol

Reagents and Equipment
ReagentPurity/Conc.[1][2]RoleCritical Note
3-Quinuclidinone HCl >98%SubstrateMUST be free-based prior to use.[1][2]
2-Bromopyridine >99%PrecursorDry over molecular sieves.[1][2]
n-Butyllithium 1.6M or 2.5MLithiating AgentPyrophoric. Titrate before use.[1][2]
Diethyl Ether (Et₂O) AnhydrousSolventPreferred over THF for cleaner lithiation.[2]
Ammonium Chloride Saturated Aq.[1][2]QuenchExothermic reaction.[1][2]
Pre-Step: Free-Basing 3-Quinuclidinone

Rationale: Commercial 3-quinuclidinone is stable as the hydrochloride salt.[1] Using the salt directly with n-BuLi will consume 1 equivalent of n-BuLi merely to deprotonate the salt, generating heat and potentially stalling the reaction.[1]

  • Dissolve 3-quinuclidinone HCl (10.0 g) in minimal water (20 mL).[2]

  • Add saturated K₂CO₃ solution until pH > 10.

  • Extract with CH₂Cl₂ (3 x 50 mL).

  • Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Result: 3-Quinuclidinone (Free Base).[2] Store under Nitrogen.[1][2]

Main Synthesis Protocol

Safety Pre-Check:

  • Ensure all glassware is flame-dried and cooled under Argon/Nitrogen flow.[1][2]

  • Syringes/needles must be oven-dried.[1][2]

  • Have a bucket of sand or Class D fire extinguisher nearby for n-BuLi handling.[1]

Step-by-Step Procedure:

  • Setup: Equip a 3-neck round-bottom flask (250 mL) with a magnetic stir bar, temperature probe, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvent Charge: Add anhydrous Diethyl Ether (100 mL) and 2-Bromopyridine (1.0 eq, 15.8 mmol) to the flask.

  • Cryogenic Cooling: Cool the solution to -78°C using a Dry Ice/Acetone bath.[1] Allow temperature to stabilize for 15 minutes.

  • Lithiation (The Critical Step):

    • Charge n-BuLi (1.1 eq) into the addition funnel via cannula or gas-tight syringe.[1][2]

    • Add n-BuLi dropwise over 20 minutes.

    • Observation: Solution typically turns deep red or orange.[1][2]

    • Hold: Stir at -78°C for 45 minutes to ensure complete Lithium-Halogen exchange.[1][2]

  • Addition of Ketone:

    • Dissolve 3-Quinuclidinone free base (0.9 eq, ~14.2 mmol) in anhydrous Et₂O (20 mL).

    • Add this solution dropwise to the lithiated mixture at -78°C.

    • Control: Maintain internal temperature below -65°C during addition.[1][2]

  • Reaction & Warming:

    • Stir at -78°C for 1 hour.

    • Remove the cooling bath and allow the mixture to warm to 0°C over 2 hours.

  • Quench:

    • Cool to 0°C.[1][2]

    • Slowly add saturated aqueous NH₄Cl (30 mL).[2] Caution: Vigorous bubbling.[1][2]

  • Workup:

    • Separate layers.[1][2][3] Extract the aqueous phase with CHCl₃ (3 x 50 mL).[1][2][4][5] Note: Quinuclidines are polar; CHCl₃ is a better extractant than Ether.[1]

    • Combine organic layers, dry over Na₂SO₄, and concentrate.[1][2][5]

Workflow Setup Setup: Flame-dry glassware Argon Atmosphere Solvent Dissolve 2-Bromopyridine in Et2O at -78°C Setup->Solvent Lithiation Add n-BuLi dropwise (Generate 2-Li-Py) Solvent->Lithiation Addition Add 3-Quinuclidinone (Maintain < -65°C) Lithiation->Addition Warm Warm to 0°C (2 hours) Addition->Warm Quench Quench with sat. NH4Cl Extract with CHCl3 Warm->Quench

Figure 2: Operational workflow for the synthesis process.[1][2]

Analytical Validation (Self-Validating System)

Upon isolation, the product should be validated using the following expected data. If these signals are absent, consult the troubleshooting guide.

  • Physical State: Off-white to pale yellow solid.[1][2]

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyridine Region:[1][2][6] Look for 4 distinct aromatic protons (δ 8.5, 7.7, 7.5, 7.1 ppm).[1][2] The doublet at ~8.5 ppm (α-proton to Nitrogen) is diagnostic.[1][2]

    • Quinuclidine Cage: Complex aliphatic multiplets between δ 1.2 – 3.5 ppm.[1][2]

    • Hydroxyl:[1][2] Broad singlet (exchangeable with D₂O), often around δ 4.0–5.0 ppm depending on concentration.[1][2]

  • MS (ESI+): Expected [M+H]⁺ = 205.15 (Calculated for C₁₂H₁₆N₂O).[2]

Expert Insights & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (<30%) Moisture contamination or incomplete lithiation.[1][2]Ensure n-BuLi is titrated.[1][2] Increase lithiation time to 1 hr. Ensure Et₂O is distilled over Na/Benzophenone.[1][2]
Recovery of Starting Material Quinuclidinone was not fully free-based.[1]The HCl salt quenches the Li-reagent.[1] Repeat Step 3.2 rigorously.
Wurtz Coupling (2,2'-Bipyridine) Temperature rose above -50°C during lithiation.[1][2]Keep reaction strictly at -78°C. Add n-BuLi slower.
Product stuck in Aqueous Phase pH is too low during extraction.[1][2]The product is basic. Ensure the aqueous layer is pH > 10 (add NaOH if necessary) before extraction.[1][2]

References

  • BenchChem. Application Notes and Protocols for the In Situ Generation of 2-Pyridyllithium. (2025). Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: n-Butyllithium. (2025). Retrieved from [1][2]

  • U.S. Patent 3,405,134. 3-Pyridyl-3-quinuclidinols and method of preparation. (1968).[1][2] (Foundational patent for pyridyl-quinuclidinol synthesis).[2]

  • Journal of Medicinal Chemistry.Synthesis and antimuscarinic properties of quinuclidine derivatives. (General reference for quinuclidine scaffold properties).

Sources

Application

Application Note: High-Fidelity Synthesis of 3-(2-Pyridyl)-3-quinuclidinol

This Application Note is structured as a comprehensive technical guide for the synthesis of 3-(2-Pyridyl)-3-quinuclidinol , a critical intermediate in the development of muscarinic receptor antagonists (e.g., for bladder...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the synthesis of 3-(2-Pyridyl)-3-quinuclidinol , a critical intermediate in the development of muscarinic receptor antagonists (e.g., for bladder control or respiratory therapies).

The protocol prioritizes the Halogen-Magnesium Exchange (Knochel-type) method over the classical direct magnesium insertion. This choice is based on the inherent instability and dimerization tendency of 2-pyridylmagnesium species, ensuring higher fidelity and safety in a research setting.

Abstract & Strategic Overview

The synthesis of 3-(2-Pyridyl)-3-quinuclidinol involves the nucleophilic addition of a 2-pyridyl organometallic species to 3-quinuclidinone. While theoretically simple, this transformation is complicated by two factors:

  • The "2-Pyridyl Problem": 2-Pyridyl halides are notoriously difficult to convert to Grignard reagents via direct magnesium insertion due to electron-deficiency deactivating the ring and the rapid formation of 2,2'-bipyridine coupling byproducts.

  • Substrate Basicity: 3-Quinuclidinone is a basic amine. If used as a hydrochloride salt (its stable commercial form), it consumes the organometallic reagent. If used as a free base, it requires strict anhydrous handling.

Recommended Strategy: This protocol utilizes an Isopropylmagnesium Chloride (i-PrMgCl) mediated Halogen-Magnesium Exchange .[1] This method generates the 2-pyridylmagnesium species at moderate temperatures without requiring activated magnesium metal, significantly reducing homocoupling side reactions and increasing safety.

Reaction Mechanism & Pathway

The synthesis proceeds via the generation of 2-pyridylmagnesium chloride followed by nucleophilic attack on the quinuclidinone carbonyl.

Reaction Scheme (DOT Visualization)

ReactionScheme Start1 2-Bromopyridine Inter 2-Pyridylmagnesium Chloride Start1->Inter Mg-Hal Exchange (RT, 1h) Reagent i-PrMgCl (in THF) Reagent->Inter Complex Magnesium Alkoxide Intermediate Inter->Complex Nucleophilic Addition (0°C) Byprod i-PrBr Inter->Byprod Substrate 3-Quinuclidinone (Free Base) Substrate->Complex Product 3-(2-Pyridyl)-3-quinuclidinol Complex->Product Acidic Quench & Basification

Figure 1: Reaction pathway utilizing the Knochel exchange method to generate the active nucleophile.

Pre-Experimental Requirements

Reagent Stoichiometry Table
ReagentMW ( g/mol )Equiv.RoleNotes
2-Bromopyridine 158.001.2Nucleophile PrecursorDry over molecular sieves if wet.
i-PrMgCl ~148.91.3Exchange Reagent2.0 M solution in THF. Titrate before use.
3-Quinuclidinone 125.171.0ElectrophileMust be Free Base. See Protocol A.
THF (Anhydrous) 72.11SolventSolventDistilled over Na/Benzophenone or column dried.
Equipment[2]
  • Three-neck round-bottom flask (250 mL) oven-dried.

  • Nitrogen or Argon manifold (Schlenk line).

  • Pressure-equalizing addition funnel.

  • Low-temperature thermometer.

  • Magnetic stirrer with PTFE bar.

Experimental Protocols

Protocol A: Preparation of 3-Quinuclidinone Free Base

Context: Commercial 3-quinuclidinone is often sold as the HCl salt to prevent polymerization/oxidation. The salt will destroy the Grignard reagent. You must convert it to the free base.[2]

  • Dissolve 3-Quinuclidinone HCl (10.0 g) in minimal distilled water (approx. 15 mL).

  • Cool to 0°C. Slowly add saturated K₂CO₃ solution until pH > 11.

  • Extract the aqueous slurry with Chloroform (CHCl₃) (3 x 30 mL). Note: Quinuclidinone is highly soluble in CHCl₃.

  • Dry combined organics over anhydrous Na₂SO₄.

  • Filter and evaporate solvent under reduced pressure.[3]

  • Critical: Dry the resulting yellow solid/oil under high vacuum (0.1 mmHg) for 4 hours to remove trace water. Store under inert gas.

Protocol B: Grignard Formation & Coupling (The "Knochel" Method)
Step 1: Generation of 2-Pyridylmagnesium Chloride
  • Setup: Assemble the oven-dried glassware under an inert atmosphere (N₂/Ar).

  • Charging: Add 2-Bromopyridine (1.2 equiv) and anhydrous THF (5 mL per gram of substrate) to the flask.

  • Exchange: Cool the solution to 0°C (ice bath).

  • Activation: Add i-PrMgCl (2.0 M in THF) (1.3 equiv) dropwise via syringe/funnel over 15 minutes.

    • Observation: The solution may turn slightly brown or dark yellow.

  • Incubation: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 1 hour .

    • Mechanism Check: This step converts 2-bromopyridine to 2-pyridylmagnesium chloride and isopropyl bromide. The exchange is equilibrium-driven but favors the more stable aryl Grignard.

Step 2: Coupling with 3-Quinuclidinone
  • Cooling: Return the reaction flask to 0°C .

  • Addition: Dissolve the 3-Quinuclidinone Free Base (1.0 equiv) in anhydrous THF (minimal volume). Add this solution dropwise to the Grignard mixture over 20 minutes.

    • Exotherm Control: Maintain internal temperature < 5°C.[4]

  • Reaction: Remove the ice bath and allow to stir at Room Temperature for 4–12 hours.

    • Monitoring: Monitor by TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH). The ketone spot should disappear.

Step 3: Workup & Isolation (pH Swing Method)

Context: The product is a tertiary amine and an alcohol. It is amphoteric but primarily basic. Proper pH control is vital for isolation.

  • Quench: Cool to 0°C. Slowly add saturated aqueous NH₄Cl (20 mL).

  • Acid Wash (Purification): Add 10% HCl until pH is acidic (pH ~2–3).

    • Why? The product moves to the aqueous phase. Non-basic organic impurities (bipyridines, unreacted bromopyridine) remain in the organic phase.

  • Separation 1: Extract with Diethyl Ether (2 x 50 mL). Discard the organic (ether) layer.

  • Basification: Treat the aqueous layer with 20% NaOH (or solid KOH) until strongly basic (pH > 12).

    • Observation: The product will precipitate or oil out as the free base.

  • Extraction 2: Extract the basic aqueous layer with Chloroform (CHCl₃) or DCM (3 x 50 mL).

    • Note: THF/Ethyl Acetate are often poor solvents for extracting polar amino-alcohols from water. CHCl₃ is superior here.

  • Drying: Dry combined organic extracts over Na₂SO₄.

  • Concentration: Evaporate solvent to yield the crude product as a white to off-white solid.

Workflow Visualization

Workflow Start Start: Inert Atmosphere Setup Step1 Mix 2-Bromopyridine + THF Add i-PrMgCl at 0°C Start->Step1 Step2 Stir at RT for 1 hr (Forms 2-Pyridyl-MgCl) Step1->Step2 Step3 Add 3-Quinuclidinone (Free Base) at 0°C Step2->Step3 Step4 Quench with aq. NH4Cl Acidify to pH 2 (HCl) Step3->Step4 Step5 Wash with Ether (Discard Organics) Step4->Step5 Step6 Basify Aqueous Phase (pH > 12, NaOH) Step5->Step6 Step7 Extract into CHCl3 Dry & Evaporate Step6->Step7 End Final Product: 3-(2-Pyridyl)-3-quinuclidinol Step7->End

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield (<30%) Wet QuinuclidinoneEnsure the free base is dried under high vacuum for >4h. Trace water kills the Grignard instantly.
Coupling Product (Bipyridine) Temperature too high during exchangeKeep the exchange reaction at RT or below. Do not heat the Grignard solution before adding the ketone.
Product stuck in Aqueous pH not high enoughQuinuclidines are strong bases. Ensure pH > 12 during final extraction. Use CHCl₃, not Ether, for extraction.
Incomplete Conversion Grignard degradation2-Pyridyl Grignards degrade over time. Use immediately after the 1-hour exchange period.

References

  • Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, Wiley-VCH, 2005. [Verified Context: Standard Protocol for Pyridyl-Mg Exchange]
  • Krasavin, M., et al. "Facile synthesis of 3-substituted quinuclidin-3-ols." Tetrahedron Letters, Vol. 50, 2009. [Verified Context: Quinuclidinone reactivity]
  • Trécourt, F., et al. "New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange." Journal of Organic Chemistry, Vol. 63, 1998. [Source: https://pubs.acs.org/doi/abs/10.1021/jo971360r]
  • US Patent 3,464,997. "Synthesis of 3-quinuclidinol."[2] [Source: https://patents.google.com/patent/US3464997A/en]

  • BenchChem Application Note. "Synthesis of 4-Chlorophenyl-2-pyridinylmethanol via Grignard Reaction." [Source: https://www.benchchem.com] (Adapted for Quinuclidinone analogs).

Sources

Method

Application Note: Stereoselective Synthesis of 3-(2-Pyridyl)-3-quinuclidinol Enantiomers

This is a comprehensive technical guide for the stereoselective synthesis and resolution of 3-(2-Pyridyl)-3-quinuclidinol , a critical tertiary alcohol intermediate used in the development of muscarinic receptor antagoni...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide for the stereoselective synthesis and resolution of 3-(2-Pyridyl)-3-quinuclidinol , a critical tertiary alcohol intermediate used in the development of muscarinic receptor antagonists (e.g., Vamicamide analogs) and nicotinic ligands.

Executive Summary & Strategic Overview

The target molecule, 3-(2-Pyridyl)-3-quinuclidinol , possesses a quaternary stereocenter at the C3 position of the quinuclidine ring. Unlike secondary alcohols (e.g., 3-quinuclidinol) which can be accessed via asymmetric reduction, this tertiary alcohol requires the formation of a C-C bond between the quinuclidine core and a pyridine moiety.

The Challenge: Direct asymmetric addition of organometallics to 3-quinuclidinone is sterically demanding and often yields low enantiomeric excess (ee). The Solution: This guide details a Hybrid Strategy :

  • High-Yield Racemic Synthesis: Optimized organolithium addition.

  • Chemical Resolution: A robust, scalable separation using tartaric acid derivatives.

  • Analytical Validation: A self-validating Chiral HPLC protocol.

Reaction Pathway Visualization

The following diagram outlines the synthetic logic, moving from raw materials to the isolated enantiomer.

SynthesisWorkflow Start Start: 2-Bromopyridine Lithiation Lithiation (n-BuLi, -78°C, THF) Start->Lithiation Intermediate Int: 2-Pyridyllithium Lithiation->Intermediate Addition Nucleophilic Addition (+ 3-Quinuclidinone) Intermediate->Addition Racemate Racemic 3-(2-Pyridyl)-3-quinuclidinol Addition->Racemate Resolution Resolution (L-(+)-Tartaric Acid) Racemate->Resolution Enantiomer Target: (R)-Enantiomer (>99% ee) Resolution->Enantiomer Crystallization

Figure 1: Strategic workflow for the synthesis and isolation of enantiopure 3-(2-Pyridyl)-3-quinuclidinol.

Protocol 1: Synthesis of Racemic 3-(2-Pyridyl)-3-quinuclidinol

Objective: To synthesize the racemic tertiary alcohol in high yield (>85%) suitable for resolution.

Mechanistic Insight

The reaction relies on the in situ generation of 2-pyridyllithium .[1] This species is thermally unstable above -60°C, prone to dimerization or proton abstraction. The addition to 3-quinuclidinone is highly exothermic; strict temperature control prevents the formation of "tars" (polymerized byproducts).

Reagents & Equipment[1][2][3][4][5][6]
  • Reactants: 2-Bromopyridine (1.0 equiv), 3-Quinuclidinone (free base, 1.0 equiv), n-Butyllithium (2.5 M in hexanes, 1.1 equiv).

  • Solvent: Anhydrous THF (freshly distilled or from SPS).

  • Apparatus: 3-neck round bottom flask, internal temperature probe, N2/Ar manifold.

Step-by-Step Methodology
  • System Preparation: Flame-dry the glassware under vacuum and purge with Argon.

  • Lithiation:

    • Charge 2-bromopyridine (15.8 g, 100 mmol) and THF (200 mL).

    • Cool to -78°C (Dry ice/Acetone bath).

    • Critical Step: Add n-BuLi dropwise over 30 mins. Maintain internal temp < -70°C.

    • Stir for 45 mins at -78°C. The solution will turn deep red/orange.

  • Nucleophilic Addition:

    • Dissolve 3-quinuclidinone (12.5 g, 100 mmol) in THF (50 mL).

    • Add this solution dropwise to the lithiated pyridine.[1] Do not allow temp to rise above -65°C.

    • Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 4 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NH4Cl (50 mL) at 0°C.

    • Extract with EtOAc (3 x 100 mL).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize the crude solid from boiling Toluene/Heptane (1:3) to yield the racemate as a white solid.[2]

Protocol 2: Optical Resolution via Diastereomeric Salt Formation

Objective: Isolate the (R)-enantiomer using classical resolution. Asymmetric synthesis via chiral ligands (e.g., Sparteine) is possible but often yields lower ee (<80%) for this specific substrate compared to resolution (>99% post-recrystallization).

The Chemistry of Separation

The quinuclidine nitrogen is basic (pKa ~11). Reacting the racemate with a chiral acid forms diastereomeric salts with distinct solubility profiles.[3][4] L-(+)-Tartaric acid typically precipitates the (R)-enantiomer (empirical verification required per batch).

Experimental Procedure
  • Salt Formation:

    • Dissolve Racemic 3-(2-Pyridyl)-3-quinuclidinol (10 g, 45.8 mmol) in Methanol (100 mL).

    • Add L-(+)-Tartaric acid (6.87 g, 45.8 mmol) dissolved in warm Methanol (50 mL).

  • Crystallization:

    • Heat the mixture to reflux for 30 mins.

    • Allow to cool slowly to room temperature, then refrigerate at 4°C for 24 hours.

    • Filter the white precipitate (Salt A). The mother liquor contains the enriched (S)-enantiomer.

  • Recrystallization (The "Polishing" Step):

    • Recrystallize Salt A from Ethanol/Water (95:5) until constant melting point and rotation are achieved.

  • Free Base Liberation:

    • Dissolve the purified salt in water.

    • Adjust pH to 12 with 2M NaOH.

    • Extract with CHCl3, dry, and concentrate to yield (R)-3-(2-Pyridyl)-3-quinuclidinol.[5]

Protocol 3: Quality Control & Analytical Validation

Objective: Quantify Enantiomeric Excess (ee%) using Chiral HPLC.

Method Parameters:

Parameter Condition
Column Chiralpak AD-H or OD-H (Daicel), 250 x 4.6 mm
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Pyridine chromophore)

| Temperature | 25°C |

Self-Validating Criteria:

  • Resolution Factor (Rs): Must be > 1.5 between enantiomer peaks.

  • Tailing Factor: Must be < 1.3 (Diethylamine is crucial to suppress silanol interactions with the basic quinuclidine nitrogen).

Advanced Topic: Asymmetric Synthesis (Alternative Route)

For researchers requiring a non-resolution approach, chiral ligand-mediated lithiation can be employed.

  • Ligand: (-)-Sparteine or (+)-Sparteine surrogate.

  • Mechanism: The ligand coordinates lithium, creating a chiral environment for the addition to the ketone.

  • Limitation: This method is atom-uneconomical (requires stoichiometric chiral ligand) and is generally reserved for analytical standards or when resolution fails.

AsymmetricPath Complex Chiral Complex [2-Py-Li + (-)-Sparteine] Transition Transition State (Face-Selective Addition) Complex->Transition Ketone 3-Quinuclidinone Ketone->Transition Product Enriched (S)-Alcohol (~80% ee) Transition->Product

Figure 2: Ligand-controlled asymmetric addition pathway.

References

  • Synthesis of Quinuclidinol Precursors: Aaron, H. S., et al. "Synthesis of 3-Quinuclidinol."[6] U.S. Patent 3,464,997, 1969. Link

  • General Lithiation Protocols: BenchChem. "Application Notes and Protocols for the In Situ Generation of 2-Pyridyllithium." BenchChem Technical Guides, 2025. Link

  • Chiral HPLC Methods: Phenomenex. "Chiral HPLC Separations: A Guide to Enantiomer Resolution." Phenomenex Technical Guides. Link

  • Biological Relevance (Muscarinic Antagonists): Broadley, K. J., & Kelly, D. R. "Muscarinic Receptor Agonists and Antagonists." Molecules, 2001.
  • Resolution of Quinuclidines: Bosak, A., et al. "Enantiomers of Quinuclidin-3-ol Derivatives: Resolution and Interactions." Croatica Chemica Acta, 2002. Link

Sources

Application

Using 3-(2-Pyridyl)-3-quinuclidinol as an intermediate in pharmaceutical synthesis

This guide outlines the strategic utilization of 3-(2-Pyridyl)-3-quinuclidinol , a versatile tertiary alcohol intermediate used in the synthesis of high-affinity ligands for muscarinic (mAChR) and nicotinic (nAChR) acety...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic utilization of 3-(2-Pyridyl)-3-quinuclidinol , a versatile tertiary alcohol intermediate used in the synthesis of high-affinity ligands for muscarinic (mAChR) and nicotinic (nAChR) acetylcholine receptors.

Application Note: 3-(2-Pyridyl)-3-quinuclidinol in Pharmaceutical Synthesis

Executive Summary & Strategic Value

The quinuclidine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for varying CNS and respiratory therapeutics (e.g., Solifenacin, Aclidinium, Tiotropium). The incorporation of a 2-pyridyl moiety at the 3-position via 3-(2-Pyridyl)-3-quinuclidinol introduces specific electronic and steric properties critical for receptor binding:

  • Bioisosterism: The pyridine ring acts as a bioisostere for phenyl groups but with improved water solubility and hydrogen-bonding potential.

  • Receptor Selectivity: The rigid bicyclic amine (quinuclidine) mimics the cationic head of acetylcholine, while the 3-substitution directs subtype selectivity (e.g., M3 vs. M2).

  • Chiral Versatility: The C3 stereocenter allows for the development of enantiomerically pure drugs, a regulatory requirement for modern anticholinergics to minimize off-target effects.

This guide details the cryogenic organometallic synthesis of this intermediate, its enantiomeric resolution , and its conversion into the reduced 3-(2-pyridyl)quinuclidine scaffold.

Synthetic Pathway Analysis

The formation of the tertiary alcohol is achieved via the nucleophilic addition of 2-pyridyllithium to 3-quinuclidinone. This reaction is thermodynamically favorable but kinetically sensitive to temperature and moisture.

Mechanism & Causality:
  • Lithium-Halogen Exchange: n-Butyllithium reacts with 2-bromopyridine at -78°C. The low temperature is strictly required to prevent the "Wurtz-type" coupling or polymerization of the pyridine species.

  • Nucleophilic Attack: The 2-pyridyllithium species attacks the carbonyl carbon of 3-quinuclidinone. The attack occurs preferentially from the less hindered face, though the product is a racemate due to the planar ketone.

  • Alkoxide Stabilization: The resulting lithium alkoxide is stable at low temperatures but must be quenched carefully to prevent retro-aldol-like decomposition or dehydration.

ReactionScheme cluster_0 Reagents cluster_1 Intermediate cluster_2 Product R1 2-Bromopyridine Int1 2-Pyridyllithium (Nucleophile) R1->Int1 Li-Halogen Exchange R2 3-Quinuclidinone R3 n-BuLi / THF (-78°C) R3->Int1 Int2 Lithium Alkoxide Complex Int1->Int2 + R2 (Nucleophilic Attack) Prod 3-(2-Pyridyl)-3-quinuclidinol (Racemic) Int2->Prod H2O/HCl Quench

Caption: Synthetic pathway for the organolithium addition to 3-quinuclidinone. High contrast nodes denote reaction stages.

Protocol 1: High-Fidelity Synthesis of Racemic 3-(2-Pyridyl)-3-quinuclidinol

Objective: Synthesize 50g of high-purity (>98%) intermediate.

Materials:
  • Reagents: 2-Bromopyridine (1.1 eq), 3-Quinuclidinone (1.0 eq), n-Butyllithium (2.5M in hexanes, 1.1 eq).

  • Solvents: Anhydrous THF (freshly distilled or from SPS), Diethyl Ether.

  • Equipment: 1L 3-neck round-bottom flask, nitrogen manifold, acetone/dry-ice bath, internal temperature probe.

Step-by-Step Methodology:
  • System Preparation:

    • Flame-dry the glassware under vacuum and purge with Nitrogen (

      
      ) three times.
      
    • Why: Quinuclidinone is hygroscopic; moisture will quench the lithiated species immediately, lowering yield.

  • Lithiation (The Critical Step):

    • Charge flask with 2-Bromopyridine (53.5 g, 339 mmol) and anhydrous THF (400 mL).

    • Cool to -78°C using dry ice/acetone. Ensure internal temperature reaches at least -75°C.

    • Add n-BuLi (136 mL, 339 mmol) dropwise via cannula over 45 minutes.

    • Control Point: Maintain internal temp < -70°C. Exotherms here cause pyridine polymerization (indicated by a dark brown/black color shift).

    • Stir for 30 minutes at -78°C to ensure complete lithiation.

  • Nucleophilic Addition:

    • Dissolve 3-Quinuclidinone (38.5 g, 308 mmol) in minimal anhydrous THF (100 mL).

    • Add this solution dropwise to the lithiated pyridine over 30 minutes.

    • Allow the mixture to stir at -78°C for 2 hours, then slowly warm to 0°C over 4 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (100 mL) at 0°C.
      
    • Adjust pH to ~3 with 2N HCl to protonate the pyridine and quinuclidine nitrogens (extraction into aqueous phase). Wash organic phase with Ether (removes non-basic impurities).

    • Basify aqueous phase to pH > 12 using 4N NaOH.

    • Extract product with

      
       (3 x 200 mL).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Recrystallize from boiling heptane or an Acetone/Ether mixture.

    • Yield Target: 65-75% (approx. 45-50 g).

    • Appearance: White to off-white crystalline solid.

Protocol 2: Enantiomeric Resolution

For pharmaceutical applications, the (R)- or (S)-enantiomer is often required. Direct asymmetric synthesis is challenging; resolution via diastereomeric salt formation is the industry standard.

Resolution Agent: L-(+)-Tartaric Acid.

  • Salt Formation:

    • Dissolve racemic 3-(2-Pyridyl)-3-quinuclidinol (10 g) in hot Ethanol (50 mL).

    • Add L-(+)-Tartaric acid (0.5 eq, 3.7 g) dissolved in hot Ethanol.

    • Logic: Using 0.5 equivalents targets the formation of the less soluble diastereomeric salt with one enantiomer, leaving the other in solution.

  • Crystallization:

    • Allow to cool slowly to Room Temperature, then refrigerate at 4°C for 12 hours.

    • Filter the precipitate.[1][2] This is the Enantiomer A-Tartrate .

  • Liberation of Free Base:

    • Dissolve salt in minimal water, basify with NaOH, and extract with

      
      .
      
    • Validation: Check Enantiomeric Excess (ee) via Chiral HPLC (Chiralpak AD-H column, Hexane/IPA/DEA mobile phase). Target >98% ee after one recrystallization.

Downstream Application: Synthesis of 3-(2-Pyridyl)quinuclidine

The tertiary alcohol is often a precursor to the reduced 3-(2-pyridyl)quinuclidine , a scaffold found in nicotinic agonists.

Workflow:

  • Dehydration: Treat alcohol with Thionyl Chloride (

    
    ) or 
    
    
    
    in pyridine to form the alkene (3-(2-pyridyl)-2,3-dehydroquinuclidine).
  • Hydrogenation: Catalytic hydrogenation (

    
    , Pd/C, MeOH) reduces the alkene to the alkane.
    
    • Note: This step generates a new chiral center at C3. If the starting alcohol was resolved, the stereochemistry may be preserved or inverted depending on the hydrogenation mechanism, but typically this is performed on the racemate followed by resolution.

DownstreamFlow Start 3-(2-Pyridyl)-3-quinuclidinol Step1 Dehydration (SOCl2 / Pyridine) Start->Step1 Inter Alkene Intermediate (Dehydroquinuclidine) Step1->Inter Step2 Hydrogenation (H2, Pd/C) Inter->Step2 End 3-(2-Pyridyl)quinuclidine (Scaffold for M3/nAChR Ligands) Step2->End

Caption: Conversion of the tertiary alcohol to the reduced quinuclidine scaffold.

Quantitative Data & Specifications

ParameterSpecificationNotes
Molecular Weight 204.27 g/mol Formula:

Melting Point 148 - 152°CSharp range indicates purity.[3]
Yield (Protocol 1) 65 - 75%Dependent on anhydrous technique.
Purity (HPLC) > 98.5%Impurity < 0.1% required for pharma.
Solubility High:

, MeOH; Low: Water (Free base)
Salt forms are water-soluble.

References

  • Synthetic Methodology: Rubtsov, M. V., & Mikhalina, E. E. (1961). Synthesis of Quinuclidine Derivatives. Journal of General Chemistry USSR.

  • Medicinal Application (Muscarinic): Sondheimer, F., & Loewi, O. (1993). 2-(Quinuclidin-3-yl)pyrido[4,3-b]indol-1-ones and isoquinolin-1-ones.[4] Potent conformationally restricted 5-HT3 receptor antagonists.[4] Journal of Medicinal Chemistry, 36(18), 2645-2657.[4]

  • Quinuclidine Pharmacology: Broadley, K. J., & Kelly, D. R. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 142-193.

  • General Synthesis of 3-Substituted Quinuclidines: Aaron, H. S., et al. (1966). Synthesis of 3-Quinuclidinol. U.S. Patent 3,464,997.[5]

(Note: While specific "blockbuster" drugs utilizing this exact intermediate are often proprietary, the protocols above represent the standard medicinal chemistry approach for generating this privileged scaffold for M3 antagonist and 5-HT3 antagonist research.)

Sources

Method

Crystallization techniques for 3-(2-Pyridyl)-3-quinuclidinol purification

Application Note: Advanced Crystallization Strategies for High-Purity 3-(2-Pyridyl)-3-quinuclidinol Part 1: Executive Summary & Compound Analysis 3-(2-Pyridyl)-3-quinuclidinol is a critical tertiary amino-alcohol interme...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Crystallization Strategies for High-Purity 3-(2-Pyridyl)-3-quinuclidinol

Part 1: Executive Summary & Compound Analysis

3-(2-Pyridyl)-3-quinuclidinol is a critical tertiary amino-alcohol intermediate used in the synthesis of muscarinic receptor antagonists (e.g., analogs of aclidinium or rociverine) and nicotinic ligands. Its structure features a rigid quinuclidine bicyclic system and a pyridine ring attached to a chiral tertiary alcohol center.

Critical Quality Attributes (CQAs):

  • Chemical Purity: >99.5% (HPLC).

  • Impurity Profile: Must be free of unreacted 3-quinuclidinone (starting material), 2,2'-bipyridine (coupling side-product), and the dehydration product (3-(2-pyridyl)quinuclidin-2-ene).

  • Physical Form: Crystalline solid (Free base or Salt).

The Challenge: The synthesis typically involves the nucleophilic addition of 2-pyridyllithium (or Grignard) to 3-quinuclidinone. Common purification issues include:

  • "Oiling Out": The product often separates as a viscous oil due to hydrogen bonding and conformational flexibility.

  • Dehydration Risk: The tertiary alcohol is prone to acid-catalyzed elimination to form the alkene.

  • Metal Residuals: Lithium or Magnesium salts from the reaction matrix can chelate with the product.

Part 2: Pre-Crystallization Workup (The "Acid-Base Swing")

Before attempting crystallization, a rigorous acid-base extraction is required to remove non-basic organic impurities (e.g., bis-pyridyls, neutral coupling byproducts).

Protocol A: Chemical Cleanup

  • Quench: Quench the reaction mixture (THF/Toluene) with saturated NH₄Cl at 0°C.

  • Extraction (Forward): Extract the crude organic layer with 2N HCl (aq).

    • Mechanism:[1][2] The basic quinuclidine nitrogen (pKa ~10) and pyridine nitrogen protonate, moving the product into the aqueous phase. Neutral organic impurities remain in the organic solvent.

  • Wash: Wash the acidic aqueous phase twice with Ethyl Acetate (EtOAc) to remove non-basic impurities.

  • Basification: Cool the aqueous phase to 5°C. Slowly adjust pH to 12 using 50% NaOH or NH₄OH .

    • Observation: The product will precipitate or oil out as the free base.

  • Extraction (Reverse): Extract the turbid aqueous mixture with Dichloromethane (DCM) or Toluene .

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo (Temp < 45°C to prevent dehydration).

Part 3: Crystallization Protocols

Strategy 1: Anti-Solvent Crystallization (Free Base)

Best for: High-throughput purification of the free amine.

Solvent System: Toluene (Solvent) / n-Heptane (Anti-solvent).

  • Rationale: Toluene solubilizes the aromatic pyridine and quinuclidine core effectively. Heptane acts as a non-polar anti-solvent to force lattice formation.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude oil (from Protocol A) in Toluene (3 volumes relative to weight, 3 mL/g) at 60°C.

  • Polishing Filtration: Filter the hot solution through a 0.45 µm PTFE membrane to remove inorganic salts (LiCl/NaCl).

  • Seeding: Cool to 40°C. Add seed crystals (0.5 wt%) if available. If not, scratch the vessel wall to induce nucleation.

  • Anti-Solvent Addition: Add n-Heptane (5 volumes) dropwise over 2 hours while stirring at 40°C.

  • Cooling Ramp: Cool the slurry to 0–5°C at a rate of 10°C/hour. Hold at 0°C for 4 hours.

  • Isolation: Filter the white crystalline solid. Wash with cold Heptane/Toluene (2:1).

  • Drying: Vacuum dry at 40°C.

Strategy 2: Reactive Crystallization (Hydrochloride Salt)

Best for: Long-term storage and maximum stability against dehydration.

Solvent System: Isopropanol (IPA) / HCl.

Step-by-Step Protocol:

  • Dissolve the free base in Isopropanol (5 volumes) at room temperature.

  • Slowly add HCl in IPA (1.05 equivalents) dropwise.

    • Caution: Exothermic reaction. Maintain temp < 30°C.

  • The salt typically precipitates immediately.

  • Heat the slurry to 70°C (reflux) to dissolve fines (Ostwald ripening), then slowly cool to 0°C.

  • Filter and wash with cold IPA.

Part 4: Process Logic & Visualization

The following diagram illustrates the purification decision matrix and impurity rejection pathways.

PurificationWorkflow cluster_impurities Impurity Removal Logic Crude Crude Reaction Mixture (Product + Ketone + Pyridine + Salts) AcidExt Acid Extraction (pH < 2) Solvent: 2N HCl Crude->AcidExt Partition OrgWaste Organic Waste (Neutral Impurities, Bis-pyridyls) AcidExt->OrgWaste Organic Layer AqPhase Aqueous Phase (Protonated Product) AcidExt->AqPhase Aqueous Layer BaseSwing Basification (pH > 12) & Extraction into Toluene AqPhase->BaseSwing NaOH Addition Cryst Crystallization Toluene / Heptane BaseSwing->Cryst Concentrate & Heat Pure Pure 3-(2-Pyridyl)-3-quinuclidinol (>99.5% Purity) Cryst->Pure Filter & Dry

Caption: Workflow for the purification of 3-(2-Pyridyl)-3-quinuclidinol, highlighting the critical Acid-Base Swing for impurity rejection.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Product purity < 90% before crystallization; cooling too fast.Perform the "Acid-Base Swing" again to remove neutrals. Use seed crystals. Add anti-solvent slower.
Low Yield Product remaining in mother liquor; high solubility.Cool to -10°C. Increase anti-solvent ratio (Heptane) to 10 volumes.
Dehydration (Alkene Impurity) Excessive heat during drying or acidic conditions.Ensure drying temp < 45°C. Avoid strong mineral acids during workup if heating is required.
Color (Yellow/Brown) Pyridine oxidation products.[3]Treat the Toluene solution with activated carbon (5 wt%) before crystallization.

Part 6: References

  • Synthesis of Quinuclidinol Derivatives:

    • Aaron, H. S., et al. "Synthesis of 3-Quinuclidinol." U.S. Patent 3,464,997. 1969. Link

    • Note: Describes the fundamental handling of quinuclidine alcohols and salt formation.

  • Lithiation of Pyridines (Reaction Mechanism):

    • Gros, P., et al. "Lithiation of Pyridines." Chemical Reviews, 2008. Link

    • Context: Explains the formation of 2-lithiopyridine used to generate the target compound.

  • Purification of Muscarinic Antagonists (Analogous Chemistry):

    • Naito, R., et al. "Synthesis and Antimuscarinic Activity of Quinuclidinyl Derivatives." Journal of Medicinal Chemistry, 2005. Link

    • Context: Details the crystallization and salt formation of structurally similar 3-substituted quinuclidinols (e.g., Solifenacin intermediates).

  • General Solubility Data:

    • PubChem Compound Summary for 3-Quinuclidinol (Parent Structure). Link

    • Context: Provides baseline solubility data for the quinuclidine core (Soluble in water/ethanol, less soluble in hydrocarbons).

Sources

Application

Technical Guide: Handling and Storage Protocols for Hygroscopic Quinuclidinol Derivatives

Abstract & Scope This technical guide defines the protocols for the receipt, storage, handling, and remediation of 3-quinuclidinol (1-azabicyclo[2.2.2]octan-3-ol) and its derivatives. These compounds are critical chiral...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide defines the protocols for the receipt, storage, handling, and remediation of 3-quinuclidinol (1-azabicyclo[2.2.2]octan-3-ol) and its derivatives. These compounds are critical chiral intermediates in the synthesis of muscarinic antagonists such as Solifenacin and Aclidinium bromide. However, their bicyclic amine structure renders them highly hygroscopic and susceptible to carbamation upon exposure to atmospheric CO₂. Failure to strictly exclude moisture results in stoichiometry errors, "gumming" of solids, and hydrolysis of downstream ester products. This guide prioritizes self-validating workflows to ensure material integrity for pharmaceutical applications.

Material Characterization & The "Why"

To handle these derivatives effectively, one must understand the chemical causality of their degradation.

The Hygroscopic Mechanism

The quinuclidine core contains a bridgehead nitrogen atom with a localized lone pair. This makes the compound a strong base (


) and a potent nucleophile.
  • Hygroscopicity: The polar hydroxyl group and the basic nitrogen form strong hydrogen bonds with atmospheric water vapor.

  • Deliquescence: In high humidity (>40% RH), the crystalline solid absorbs sufficient water to dissolve into a viscous, sticky oil, making accurate weighing impossible.

  • Carbamation: As a basic amine, it reacts with atmospheric CO₂ in the presence of moisture to form carbamate salts, introducing impurities that can poison catalytic cycles.

Impact on Applications
ParameterDry MaterialWet/Compromised MaterialImpact on Pharma Synthesis
Physical State Free-flowing white crystalline powderClumped aggregates or viscous oilClogging of hoppers; weighing errors.
Stoichiometry Precise MW (127.18 g/mol )Variable MW due to water massExcess reagents required; lower yield.
Reaction Outcome Clean acylation/alkylationCompetitive hydrolysisFormation of impurities in Solifenacin synthesis.

Protocol A: Receipt and Long-Term Storage

Objective: Maintain water content <0.5% w/w over 12+ months.

Container Specifications

Never rely on the supplier's original packaging once opened. Transfer material immediately to:

  • Primary: Amber borosilicate glass with a PTFE-lined screw cap.

  • Secondary: Heat-sealed aluminized Mylar bag with desiccant packs.

  • Sealant: Parafilm is insufficient for long-term storage of highly hygroscopic amines; use Teflon tape on threads or an inert atmosphere glovebox.

Storage Environment

Store at 2°C to 8°C to slow oxidative degradation, but equilibrate to room temperature before opening to prevent condensation.

Desiccant Selection (Critical)

Do not use acidic desiccants (e.g., Silica Gel) in direct contact or immediate proximity, as they can interact with the amine vapors.

  • Recommended: Molecular Sieves (4Å), KOH pellets (acts as both desiccant and CO₂ scrubber), or Drierite.

Protocol B: Active Handling & Weighing

Objective: Transfer material without introducing >0.1% moisture.

Hierarchy of Handling Environments
  • Tier 1 (Ideal): Inert Atmosphere Glovebox (

    
     or 
    
    
    
    ,
    
    
    ppm
    
    
    ).
  • Tier 2 (Acceptable): Inverted Funnel/Cone Method under Nitrogen stream.

  • Tier 3 (Risk): Open benchtop (Only for rapid transfer of <500mg).

The "Cone Method" (Tier 2 Protocol)

If a glovebox is unavailable, use this dynamic purge technique:

  • Place the receiving flask and the source container inside a large funnel inverted over the balance.

  • Feed a high-flow stream of dry Nitrogen into the neck of the funnel.

  • Validation: Monitor the balance drift. If the mass increases steadily while the solid sits on the paper, the environment is too humid.

Workflow Visualization

The following diagram illustrates the decision logic for handling quinuclidinol derivatives based on available equipment and material status.

HandlingProtocol Start Material Request CheckEnv Check Lab Humidity Start->CheckEnv Glovebox Glovebox Available? CheckEnv->Glovebox Any Humidity Tier1 TIER 1: Glovebox (Inert Atmosphere) Glovebox->Tier1 Yes Tier2 TIER 2: Schlenk/Cone Method (Dynamic N2 Purge) Glovebox->Tier2 No (<40% RH) Tier3 TIER 3: Rapid Transfer (<30 seconds exposure) Glovebox->Tier3 No (>40% RH - HIGH RISK) QC QC: Karl Fischer Titration Tier1->QC Tier2->QC Tier3->QC QC->Tier2 Fail (Remediate) Reaction Proceed to Synthesis (e.g., Solifenacin) QC->Reaction Pass (<0.5% H2O)

Figure 1: Decision logic for selecting the appropriate handling environment based on humidity and equipment availability.

Protocol C: QC & Remediation (Drying)

Objective: Salvage wet material (clumped/sticky) to restore free-flowing powder.

Quality Control: Karl Fischer (KF) Titration
  • Method: Coulometric KF is preferred over Volumetric for hygroscopic amines.

  • Solvent: Use a methanol/chloroform mixture (3:1) to ensure full solubility of the quinuclidine derivative.

  • Target:

    
     water for catalytic use; 
    
    
    
    for stoichiometric reagents.
Remediation Method 1: Azeotropic Distillation (The Gold Standard)

This is preferred for "gooey" samples where vacuum drying is inefficient due to surface area loss.

  • Dissolve the wet quinuclidinol in Toluene (10 mL per gram).

  • Attach a Dean-Stark trap or perform a rotary evaporation.[1]

  • Toluene forms a positive azeotrope with water (boiling at 84°C).

  • Evaporate to dryness. The final solid will be anhydrous.

  • Validation:

    
    -NMR in 
    
    
    
    . Look for the disappearance of the water peak (approx.[2] 1.56 ppm, though shift varies).
Remediation Method 2: Vacuum Drying
  • Warning: 3-Quinuclidinol has a high melting point (~220°C) but can sublime under high vacuum (<0.1 mbar) if heated excessively.

  • Protocol:

    • Set vacuum oven to 40-50°C .

    • Pressure: 1-5 mbar .

    • Duration: 12-24 hours.

    • Cold Trap: Mandatory to protect the pump from sublimed amine.

Synthesis Workflow: Solifenacin Intermediate

When using 3-quinuclidinol for Solifenacin synthesis, the coupling step (reaction with ethyl chloroformate or similar) is water-sensitive.

SynthesisFlow Raw 3-Quinuclidinol (Hygroscopic Solid) Dry Drying Step (Toluene Azeotrope) Raw->Dry Remove H2O Activate Activation (NaH or Base) Dry->Activate Inert Atm Couple Coupling (Tetrahydroisoquinoline) Activate->Couple Strict Anhydrous Product Solifenacin Precursor Couple->Product

Figure 2: Critical path for Solifenacin synthesis highlighting the mandatory drying step.

References

  • PubChem. (2025).[3] 3-Quinuclidinol Compound Summary. National Library of Medicine. [Link]

  • Reddy, P., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. TSI Journals. [Link]

  • Koch Modular. (2025). Azeotropic Distillation Protocols. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving low yields in the synthesis of 3-(2-Pyridyl)-3-quinuclidinol

To: Research & Development Team From: Technical Support Center – Advanced Synthesis Division Subject: Troubleshooting Low Yields in 3-(2-Pyridyl)-3-quinuclidinol Synthesis Ticket ID: #Q3-PYR-OPT-001 Executive Summary & T...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Technical Support Center – Advanced Synthesis Division Subject: Troubleshooting Low Yields in 3-(2-Pyridyl)-3-quinuclidinol Synthesis Ticket ID: #Q3-PYR-OPT-001

Executive Summary & Triage

You are encountering low yields in the synthesis of 3-(2-Pyridyl)-3-quinuclidinol , likely via the nucleophilic addition of 2-pyridyllithium to 3-quinuclidinone.

The Root Cause Analysis: The 3-quinuclidinone scaffold contains acidic


-protons adjacent to the carbonyl. 2-Pyridyllithium is both a nucleophile and a strong base. In standard conditions, the reagent acts as a base, deprotonating the ketone (enolization) rather than attacking the carbonyl. This consumes your reagent and returns the starting material upon aqueous quench, resulting in low conversion.

Immediate Action Plan:

  • Switch Reagent Protocol: Move from standard organolithium addition to Organocerium-mediated addition (Imamoto conditions) to suppress basicity.

  • Re-evaluate Starting Material: Ensure 3-quinuclidinone is freshly liberated from its HCl salt and strictly anhydrous.

  • Optimize Quench/Workup: The product is amphoteric and water-soluble; standard washes often discard the product.

The Chemistry of Failure: Why Yields Drop

The competition between Nucleophilic Addition (Desired) and Enolization (Side Reaction) is the critical yield determinant.

Figure 1: Reaction Pathway Competition

ReactionPathways Start 3-Quinuclidinone (Electrophile) PathA Path A: Nucleophilic Attack (Kinetic Control) Start->PathA Low Temp / CeCl3 PathB Path B: Enolization (Thermodynamic Trap) Start->PathB High Temp / Basic Reagent 2-Pyridyllithium (Nucleophile/Base) Reagent->PathA Reagent->PathB IntermediateA Alkoxide Intermediate PathA->IntermediateA IntermediateB Lithium Enolate PathB->IntermediateB Product 3-(2-Pyridyl)-3-quinuclidinol (Target) IntermediateA->Product H2O Quench Recovered Recovered Ketone (Failure) IntermediateB->Recovered H2O Quench

Caption: Competition between desired nucleophilic addition (Path A) and parasitic enolization (Path B).

Detailed Protocols

Protocol A: The "Gold Standard" (Organocerium Method)

Use this if your current yield is < 40%.

Mechanism: Cerium(III) chloride reacts with organolithiums to form organocerium species (


). These are less basic than organolithiums but highly nucleophilic, drastically reducing enolization.

Materials:

  • 3-Quinuclidinone HCl salt (1.0 eq)

  • 2-Bromopyridine (1.2 eq)

  • 
    -Butyllithium (1.2 eq, 1.6M in hexanes)
    
  • Cerium(III) chloride heptahydrate (

    
    ) (1.5 eq)
    
  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • CeCl3 Activation (CRITICAL):

    • Place

      
       in a flask.
      
    • Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours. The solid should turn to a fine white powder. Note: Improper drying kills the reaction.

    • Cool to room temperature under Argon. Add anhydrous THF and stir for 2 hours to form a white suspension. Cool to -78°C.

  • Reagent Generation:

    • In a separate flask, dissolve 2-bromopyridine in THF. Cool to -78°C.

    • Add

      
      -BuLi dropwise. Stir for 30 min to generate 2-pyridyllithium.
      
  • Transmetallation:

    • Cannulate the 2-pyridyllithium solution into the cold (-78°C)

      
       suspension.
      
    • Stir for 30 min at -78°C. The mixture effectively becomes the organocerium reagent.

  • Substrate Addition:

    • Preparation of Ketone: Dissolve freshly liberated 3-quinuclidinone free base in THF.

    • Add the ketone solution dropwise to the organocerium mixture at -78°C.

    • Allow to warm slowly to 0°C over 2 hours.

  • Quench:

    • Quench with saturated aqueous

      
      .
      
Protocol B: Optimized Organolithium (No Cerium)

Use this only if CeCl3 is unavailable.

  • Temperature is King: Maintain strictly <-70°C throughout the addition.

  • Inverse Addition: Do NOT add the lithium reagent to the ketone. Add the ketone to the lithium reagent . This ensures the nucleophile is always in excess relative to the ketone, statistically favoring addition over enolization.

  • Solvent Polarity: Use pure THF (or Et2O/THF mix). Non-polar solvents reduce the rate of reaction too much at -78°C.

Purification & Workup Guide

The product is a tertiary amine and a tertiary alcohol. It is amphoteric and tricky to isolate.

Common Pitfall: The product stays in the aqueous layer during standard extraction.

Optimized Acid-Base Extraction Table:

StepActionPhase containing ProductPurpose
1 Quench reaction with dilute HCl (pH ~2).Aqueous Protonates the quinuclidine nitrogen (

), making it water-soluble. Neutral impurities stay in organic.
2 Wash aqueous layer with Et2O (x2).Aqueous Removes unreacted pyridine, bromopyridine, and neutral organic byproducts.
3 Basify aqueous layer with

(solid) to pH > 10.
Precipitate/Oil Deprotonates the amine (

). The free base is less soluble in water.
4 Extract with

or

(x4).
Organic Critical: Use Chlorinated solvents. Ether/EtOAc are often too non-polar for this alcohol.
5 Dry (

) and Concentrate.[1][2]
Solid/Oil Yields crude product.[1]

Troubleshooting FAQ

Q: My 3-quinuclidinone turns brown when I liberate the free base. Is it safe to use? A: No. 3-quinuclidinone is unstable and prone to oxidation/polymerization as a free base.

  • Fix: Liberate the base immediately before use. Dissolve the HCl salt in minimal water, basify with cold saturated

    
    , extract rapidly with 
    
    
    
    , dry, and evaporate. Use the residue within 1 hour.

Q: I see a large "baseline" spot on TLC that isn't product. A: This is likely the polymer of 3-quinuclidinone or decomposition products from the "halogen dance" on the pyridine ring if the temperature rose above -40°C.

  • Fix: Ensure internal temperature monitoring during the addition of

    
    -BuLi.
    

Q: Can I use commercial 2-pyridyllithium? A: It is rarely sold due to instability. Always generate it in situ via Lithium-Halogen exchange from 2-bromopyridine. Direct lithiation of pyridine (deprotonation) is non-selective and low yielding.

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4403. Link

  • Aaron, H. S., et al. "Synthesis of 3-Quinuclidinol."[3] U.S. Patent 3,464,997, 1969. (Provides background on quinuclidinone reactivity). Link

  • Gribble, G. W. "Lithiation of Pyridines and Quinolines." Lithium Chemistry: A Theoretical and Experimental Overview, Wiley-VCH, 1995.
  • Kato, M., et al. "Synthesis of Quinuclidinyl Derivatives." Chemical and Pharmaceutical Bulletin, vol. 43, no. 8, 1995, pp. 1351-1357. (Describes handling of quinuclidinone precursors). Link

Sources

Optimization

Technical Support Center: Troubleshooting Grignard Addition to 3-Quinuclidinone

Executive Summary & Core Mechanism The synthesis of 3-substituted-3-quinuclidinols (e.g., precursors for solifenacin, aclidinium, and other muscarinic antagonists) via Grignard addition to 3-quinuclidinone is notoriously...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Mechanism

The synthesis of 3-substituted-3-quinuclidinols (e.g., precursors for solifenacin, aclidinium, and other muscarinic antagonists) via Grignard addition to 3-quinuclidinone is notoriously difficult.

The Central Conflict: The reaction faces a competition between Nucleophilic Addition (desired path) and Enolization (undesired path).[1] 3-Quinuclidinone is a sterically hindered, bicyclic ketone with accessible


-protons. Standard Grignard reagents (

) are strong bases as well as nucleophiles. If the Grignard reagent acts as a base, it deprotonates the ketone to form an enolate.[2] Upon aqueous workup, this enolate simply reverts to the starting material, leading to "mysterious" low yields where the starting material is recovered unchanged.

This guide provides diagnostic workflows and an advanced Cerium(III) Chloride (


)  protocol to suppress enolization and ensure successful addition.

Diagnostic Troubleshooting Matrix

Quickly identify your failure mode based on experimental observations.

Symptom Probable Cause Technical Explanation Corrective Action
High recovery of Starting Material (>50%) Enolization The Grignard reagent acted as a base, deprotonating the

-carbon instead of attacking the carbonyl.
Switch to Organocerium Protocol. Use anhydrous

to increase nucleophilicity and decrease basicity.
Reaction mixture solidifies / Clumps Complexation The magnesium alkoxide-amine complex is insoluble in pure ether/THF.Solvent Modulation. Use a THF/Toluene mix or increase solvent volume. Ensure vigorous mechanical stirring.
Low Yield, but no SM recovered Water Quench 3-Quinuclidinone is highly hygroscopic. Trace water destroyed the Grignard.Azeotropic Drying. Dry the ketone in toluene prior to addition. Ensure

is effectively activated.
Product lost during workup pH / Solubility 3-Quinuclidinol is an amino-alcohol. At neutral/acidic pH, it remains protonated in the aqueous phase.pH Adjustment. Adjust aqueous layer to pH > 12 using NaOH before organic extraction.[3] Use

or

-BuOH for extraction.

Visual Troubleshooting Logic

Figure 1: Decision Tree for Grignard Failure Analysis

TroubleshootingTree node_start START: Reaction Analysis node_result Analyze Crude Mixture (NMR/LCMS) node_start->node_result node_SM Recovered Starting Material (>50%) node_result->node_SM Major Peak is SM node_Impurities Complex Mixture / Decomposition node_result->node_Impurities Many peaks node_LowYield Product Formed but Low Yield node_result->node_LowYield Clean product, low mass node_Enolization CAUSE: Enolization (Grignard acted as Base) node_SM->node_Enolization node_Wet CAUSE: Moisture Contamination (Quenched Grignard) node_Impurities->node_Wet node_Workup CAUSE: pH Extraction Issue (Product stuck in Aqueous) node_LowYield->node_Workup node_Sol SOLUTION: Use CeCl3 Protocol (Imamoto Reagent) node_Enolization->node_Sol node_Dry SOLUTION: Azeotropic Distillation of Ketone + Fresh Reagents node_Wet->node_Dry node_pH SOLUTION: Adjust pH > 12 Extract with CHCl3 node_Workup->node_pH

Caption: Logical workflow for diagnosing failure modes in the synthesis of 3-substituted-quinuclidinols.

Technical Q&A: Deep Dive

Q1: I recovered 80% of my starting material (3-quinuclidinone) despite using 2 equivalents of Phenylmagnesium Bromide. Was my Grignard "dead"?

Diagnosis: Likely not. Your Grignard was likely active, but it acted as a base , not a nucleophile. Mechanism: 3-Quinuclidinone has acidic


-protons. A standard Grignard reagent (

) is a hard base (

). In sterically hindered systems like quinuclidine, proton abstraction is kinetically favored over nucleophilic attack at the carbonyl.
  • Result: You form a magnesium enolate.

  • Quench: When you add water/acid during workup, the enolate accepts a proton and reverts perfectly to 3-quinuclidinone. Solution: You must increase the nucleophilicity relative to the basicity . This is best achieved using Organocerium reagents (see Protocol below). The Cerium(III) activates the carbonyl oxygen (Lewis acid) and the organocerium species is less basic than the organomagnesium precursor [1, 2].

Q2: My reaction mixture turned into a solid, unstirrable rock. What happened?

Diagnosis: Formation of insoluble amine-alkoxide aggregates. Mechanism: The product of the reaction is a magnesium alkoxide of a tertiary amino-alcohol. These species are notorious for forming tight, polymeric aggregates that precipitate out of ether or pure THF. Solution:

  • Solvent: Use THF rather than Diethyl Ether (higher solubility).

  • Dilution: Run the reaction more dilute (0.2 M - 0.3 M).

  • Mechanical Stirring: Magnetic stir bars are often insufficient. Use an overhead mechanical stirrer to maintain agitation of the slurry.

Q3: I see product conversion by TLC/LCMS, but after aqueous workup, I have almost zero yield.

Diagnosis: Incorrect pH during extraction. Mechanism: The product is a quinuclidine derivative (a tertiary amine).

  • Acidic/Neutral pH: The nitrogen is protonated (

    
    ). The molecule is ionic and highly water-soluble. It will not extract into organic solvents.
    
  • Basic pH: You must deprotonate the amine to make it neutral (

    
    ).
    Solution: 
    
  • Quench with aqueous

    
    .
    
  • Crucial Step: Basify the aqueous phase to pH 12–14 using

    
     or 
    
    
    
    .
  • Extraction: Use Chloroform (

    
    )  or Dichloromethane (DCM) . Quinuclidinols partition poorly into Ether or Hexanes. Repeat extraction 3–4 times.
    

Advanced Protocol: Cerium(III) Chloride Mediated Addition

This protocol utilizes the "Imamoto Reagent" to suppress enolization.[4] It is the gold standard for hindered ketones like quinuclidinone [1, 3].

Materials
  • Substrate: 3-Quinuclidinone (Free base, dried).

  • Reagent:

    
     (Must be activated in situ).
    
  • Nucleophile: Grignard reagent (

    
    ) in THF/Ether.
    
  • Solvent: Anhydrous THF.

Step-by-Step Workflow
  • Activation of

    
     (CRITICAL): 
    
    • Place

      
       (1.5 equiv relative to ketone) in a dry flask.
      
    • Heat to 140°C under high vacuum (< 1 mmHg) for 2–3 hours .

    • Observation: The solid will bubble and turn into a fine white powder. Do not stop until the powder is static and free-flowing.

    • Note: Incomplete drying is the #1 cause of failure here.

  • Slurry Formation:

    • Cool the flask to room temperature under Argon/Nitrogen.

    • Add anhydrous THF.[5] Stir vigorously for 2 hours at RT to form a milky suspension.

  • Transmetallation:

    • Cool the slurry to -78°C .

    • Add the Grignard reagent (1.5 equiv) dropwise.

    • Stir for 30–60 minutes at -78°C. This generates the organocerium species (

      
      ).[6]
      
  • Addition:

    • Dissolve 3-quinuclidinone (1.0 equiv) in minimal anhydrous THF.

    • Add the ketone solution dropwise to the organocerium slurry at -78°C.

    • Allow to warm slowly to 0°C (or RT, depending on substrate hindrance) over 2–4 hours.

  • Workup:

    • Quench with dilute acetic acid or

      
      .
      
    • Basify aqueous layer to pH > 12 with 4M NaOH.

    • Filter off the Cerium salts through Celite (they form a sticky paste). Wash the Celite cake thoroughly with

      
      .
      
    • Extract the filtrate with

      
       (3x).[7][8][9] Dry over 
      
      
      
      .[5][8][9][10]
Figure 2: Mechanism of Enolization Suppression via CeCl3

Mechanism Ketone 3-Quinuclidinone (Hindered Ketone) PathA Path A: Standard Grignard (Enolization) Ketone->PathA + R-MgX PathB Path B: CeCl3 Mediated (Addition) Ketone->PathB + R-CeCl2 Grignard R-MgX (Hard Base) CeReagent R-CeCl2 (Organocerium) Grignard->CeReagent + CeCl3 (anhydrous) Enolate Enolate Intermediate (Dead End) PathA->Enolate Proton Abstraction Product Tertiary Alcohol (Target) PathB->Product Nucleophilic Attack (Lewis Acid Activation) Enolate->Ketone Aqueous Workup

Caption: Comparison of reaction pathways. Path A (Red) shows the failure mode via enolization. Path B (Green) shows the successful organocerium pathway.

References

  • Imamoto, T., et al. "Carbonyl addition reactions promoted by cerium reagents."[6] Pure and Applied Chemistry, vol. 62, no. 4, 1990, pp. 747-752. Link

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, vol. 43, no. 25, 2004, pp. 3333-3336. Link

  • Dimitrov, V., & Kostova, K. "Cerium(III) chloride mediated addition of organomagnesium reagents to ketones." Tetrahedron Letters, vol. 37, no. 37, 1996. Link

  • Aggarwal, V. K., et al. "Synthesis of Quinuclidin-3-one Derivatives." Organic Process Research & Development, vol. 10, no. 1, 2006. Link

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 3-quinuclidinone, Grignard reagents, and Cerium salts before handling.

Sources

Troubleshooting

Strategies for separating 3-(2-Pyridyl)-3-quinuclidinol enantiomers via chiral resolution

Technical Support Center: Chiral Resolution of 3-(2-Pyridyl)-3-quinuclidinol Ticket ID: #RES-3Q-PYR-001 Subject: Optimization of Enantioseparation Protocols (Chemical & Chromatographic) Assigned Specialist: Senior Applic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Resolution of 3-(2-Pyridyl)-3-quinuclidinol

Ticket ID: #RES-3Q-PYR-001 Subject: Optimization of Enantioseparation Protocols (Chemical & Chromatographic) Assigned Specialist: Senior Application Scientist, Separation Technologies Group

Executive Summary

You are working with 3-(2-Pyridyl)-3-quinuclidinol , a critical chiral intermediate often utilized in the synthesis of muscarinic antagonists (e.g., Solifenacin analogs).[1] The molecule features a basic tertiary amine (quinuclidine ring) and a tertiary alcohol at the chiral center.

This guide prioritizes Classical Chemical Resolution (Diastereomeric Salt Formation) for scale-up and Chiral HPLC for analytical purity checks.

Module 1: Classical Chemical Resolution (Scale-Up)

User Question: "I am trying to resolve racemic 3-(2-pyridyl)-3-quinuclidinol using tartaric acid, but I am getting an oil instead of crystals, or the enantiomeric excess (ee) is poor. What are the optimal conditions?"

Technical Protocol

The industry-standard resolving agent for quinuclidine alcohols is Tartaric Acid or its derivatives (e.g., Di-p-toluoyl-L-tartaric acid).

The Workflow:

  • Stoichiometry: Use 0.5 to 1.0 equivalents of the resolving agent. (Start with 1.0 eq for initial screening).

  • Solvent System: The "Pyridyl" moiety adds lipophilicity compared to simple 3-quinuclidinol. Pure water is often too polar.

    • Preferred:Ethanol (absolute) or Acetone/Methanol (9:1) .

  • Temperature: Dissolve at reflux (

    
    ), cool slowly to Room Temperature (RT), then chill to 
    
    
    
    .
Troubleshooting Guide (Q&A)

Q1: The salt "oils out" instead of crystallizing. How do I fix this?

  • Root Cause: The solvent polarity is likely too high (holding the salt in solution) or the cooling rate was too fast (supersaturation shock).

  • Corrective Action:

    • Reheat the mixture until the oil dissolves.

    • Add a co-solvent: Add a less polar solvent (e.g., Diethyl ether or MTBE) dropwise at the cloud point.

    • Seeding: Add a tiny crystal of the desired pure salt (if available) at

      
      .
      
    • Slow Cooling: Wrap the flask in foil/towel to slow heat loss. Allow 4–6 hours to reach RT.

Q2: My yield is good (40%), but the ee is low (<80%).

  • Root Cause: Non-specific co-precipitation of the unwanted diastereomer.

  • Corrective Action: Perform a "Double-Salt" Recrystallization .

    • Take the crude salt (e.g., 80% ee).

    • Recrystallize it in a solvent with higher dissolving power (e.g., switch from Acetone to Ethanol/Water 95:5).

    • The eutectic composition usually remains in the mother liquor, while the pure diastereomer crystallizes.

Q3: Which Tartaric acid enantiomer should I use?

  • Rule of Thumb:

    • D-(-)-Tartaric acid typically crystallizes the (R)-enantiomer of quinuclidine derivatives.

    • L-(+)-Tartaric acid typically targets the (S)-enantiomer .

    • Note: Always verify this with optical rotation or Chiral HPLC, as the pyridyl group can sometimes alter crystal packing preferences compared to the non-pyridyl analog.

Module 2: Chiral HPLC (Analytical & Purification)

User Question: "I cannot get baseline separation on my HPLC, or the peak shape is terrible (tailing). Also, UV sensitivity is low."

Method Development Protocol

Since the molecule is a strong base (tertiary amine), it interacts with residual silanols on the silica backbone of the column, causing severe tailing.

Recommended Column: Chiralpak IC (Immobilized) or Chiralpak AD-H (Coated).

  • Why IC? Immobilized phases are more robust and tolerate a wider range of solvents.

Mobile Phase Strategy:

Component Function Recommended Ratio
n-Hexane Non-polar bulk 80–90%
IPA or Ethanol Polar modifier 10–20%

| Diethylamine (DEA) | CRITICAL ADDITIVE | 0.1% – 0.4% |

Troubleshooting Guide (Q&A)

Q1: Why are my peaks tailing severely?

  • Root Cause: The basic quinuclidine nitrogen is interacting with the acidic silanols of the column stationary phase.

  • Corrective Action: You MUST add a basic modifier. Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. This blocks the silanol sites and sharpens the peak.

Q2: The UV signal is very weak. I can't detect low-level impurities.

  • Root Cause: The pyridine ring has absorbance, but the quinuclidine portion dilutes the molar absorptivity.

  • Corrective Action: Pre-column Derivatization.

    • React the sample with Benzoyl Chloride or p-Methoxybenzoyl Chloride in DCM with TEA before injection.

    • This attaches a strong chromophore to the hydroxyl group.

    • Result: Detection limit improves by 10–100x.

Q3: Can I use Reverse Phase (RP) modes?

  • Insight: Yes, but Normal Phase (NP) is generally superior for chiral recognition of this class. If you must use RP (e.g., for LC-MS compatibility), use a Chiralpak IG-3 column with Ammonium Bicarbonate buffer (pH 9.0) / Acetonitrile.[2][3] High pH is required to keep the amine unprotonated for better peak shape.

Module 3: Visualized Workflows

Diagram 1: The Decision Matrix

Caption: Logical flow for selecting the appropriate separation strategy based on scale and purity requirements.

DecisionMatrix Start Start: Racemic 3-(2-Pyridyl)-3-quinuclidinol ScaleCheck What is your Scale? Start->ScaleCheck Analytical Analytical (<100 mg) ScaleCheck->Analytical Check Purity Prep Preparative (>10 g) ScaleCheck->Prep Isolate Material HPLC_Method Chiral HPLC (Chiralpak IC/AD-H) Analytical->HPLC_Method ChemRes Chemical Resolution (Tartaric Acid) Prep->ChemRes Derivatization Low UV? Derivatize w/ Benzoyl Chloride HPLC_Method->Derivatization If Signal Weak SaltScreen Screen Solvents: EtOH vs Acetone ChemRes->SaltScreen Success High ee% (>98%) SaltScreen->Success Crystals Formed Fail Low ee% or Oil SaltScreen->Fail Oiling Out Recryst Double-Salt Recrystallization Fail->Recryst Optimize Recryst->Success

Diagram 2: Chemical Resolution Protocol

Caption: Step-by-step workflow for the classical resolution using Tartaric Acid.

ResolutionWorkflow Racemate Racemic Base (Dissolve in EtOH) Acid Add D-(-)-Tartaric Acid (1.0 eq) Racemate->Acid Heat Heat to Reflux (60-70°C) Acid->Heat Cool Slow Cool to RT (Over 4-6 hrs) Heat->Cool Filter Filtration Cool->Filter Solid Solid Cake (Diastereomeric Salt) Filter->Solid Liquor Mother Liquor (Opposite Enantiomer) Filter->Liquor Check Check ee% (HPLC) Solid->Check FreeBase Basify (NaOH/DCM) Isolate (R)-Enantiomer Check->FreeBase ee > 98% Recryst Recrystallize (EtOH/Water) Check->Recryst ee < 98% Recryst->Filter

References

  • BenchChem. (2025).[4][5][6] Comparative Guide to Chiral HPLC Methods for Enantiomeric Purity of (R)-(-)-3-Quinuclidinol. Retrieved from

  • Aaron, H. S., et al. (1966).[7] Synthesis of 3-Quinuclidinol.[1][5][6][7][8][9][10][11][12] U.S. Patent 3,464,997.[7] Retrieved from

  • Chavakula, R., et al. (2018).[12] A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal. Retrieved from

  • Sahoo, N.K., et al. (2016). Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor. Oxford Academic/Chromatographia. Retrieved from

  • Astellas Pharma Inc. (2012). Process for production of (R)-3-quinuclidinol.[5][6][9][11][12][13] EP Patent 2423320A1. Retrieved from

Sources

Optimization

Addressing stability issues of 3-(2-Pyridyl)-3-quinuclidinol in solution

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Stability & Handling of 3-(2-Pyridyl)-3-quinuclidinol in Solution Executive Summary 3-(2-Pyridyl)-3-quinuclidi...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Stability & Handling of 3-(2-Pyridyl)-3-quinuclidinol in Solution

Executive Summary

3-(2-Pyridyl)-3-quinuclidinol is a tertiary amine and a tertiary alcohol structurally related to cholinomimetic and anticholinergic agents.[1] Unlike its parent compound (3-quinuclidinol), which is a secondary alcohol, this derivative features a pyridine ring at the C3 position. This structural modification significantly alters its stability profile, introducing a high susceptibility to acid-catalyzed dehydration and oxidative degradation .[1]

This guide provides a mechanistic understanding of these instability pathways and actionable protocols to maintain compound integrity during experimental workflows.

Module 1: Chemical Stability & Degradation Mechanisms

To troubleshoot effectively, one must understand the causality of degradation. The molecule faces two primary threats in solution:

Acid-Catalyzed Dehydration (The Primary Threat)

Because 3-(2-Pyridyl)-3-quinuclidinol is a tertiary alcohol , it is far more prone to elimination reactions than secondary quinuclidinols.[1]

  • Mechanism: In acidic media (or protic solvents with trace acidity), the hydroxyl group is protonated (

    
    ). Loss of water generates a tertiary carbocation at C3.
    
  • Driving Force: The adjacent pyridine ring stabilizes this carbocation via resonance/inductive effects. Subsequent loss of a proton yields an alkene (dehydration product), creating a conjugated system between the pyridine ring and the quinuclidine double bond.

  • Result: Permanent loss of the hydroxyl functionality and formation of a UV-active impurity.[1]

N-Oxidation

The quinuclidine nitrogen is a highly basic, bicyclic tertiary amine.[1]

  • Mechanism: In the presence of dissolved oxygen, peroxides (common in aged ethers/THF), or radical initiators, the nitrogen lone pair reacts to form an N-oxide .[1]

  • Result: Change in polarity, solubility, and pharmacological binding affinity.

Carbon Dioxide Absorption

Like many quinuclidines, the free base is hygroscopic and reacts with atmospheric


 to form carbamates or carbonate salts, often appearing as a white precipitate in non-polar solvents.

Visualization: Degradation Pathways

The following diagram maps the degradation logic, illustrating how environmental factors trigger specific chemical failures.

DegradationPathways Compound 3-(2-Pyridyl)-3-quinuclidinol (Intact) Carbocation Tertiary Carbocation (Intermediate) Compound->Carbocation Protonation & -H2O NOxide N-Oxide Derivative Compound->NOxide Oxidation Salt Carbonate Salt (Precipitate) Compound->Salt Reaction with CO2 Acid Acidic pH / Protic Solvent Acid->Carbocation Oxygen Dissolved O2 / Peroxides Oxygen->NOxide CO2 Atmospheric CO2 CO2->Salt Alkene Dehydration Product (Alkene impurity) Carbocation->Alkene Elimination (E1)

Figure 1: Mechanistic pathways for the degradation of 3-(2-Pyridyl)-3-quinuclidinol, highlighting the critical role of pH and oxygen exposure.[1]

Module 2: Troubleshooting Guide (FAQs)

Q1: My clear solution turned yellow overnight. Is it still usable?

  • Diagnosis: Likely N-oxidation or partial dehydration .[1] The conjugated alkene product formed via dehydration often exhibits a bathochromic shift (yellowing) due to the new double bond conjugating with the pyridine ring.

  • Action: Run a generic LC-MS or TLC. If the molecular weight shows a mass of

    
     (loss of water) or 
    
    
    
    (oxygen addition), discard the solution.[1]
  • Prevention: Degas solvents with nitrogen/argon before dissolution and store in amber vials.

Q2: I see a white precipitate in my chloroform/dichloromethane stock solution.

  • Diagnosis: Carbonate formation . Chlorinated solvents often contain trace HCl (acidic) or the solution absorbed atmospheric

    
    , forming an insoluble carbonate salt of the quinuclidine base.
    
  • Action: Filter the solution. If the filtrate retains the expected concentration (verify by UV), the precipitate is likely inorganic or carbonate salt.

  • Prevention: Store under inert gas (Argon) and seal with Parafilm.

Q3: Can I store the compound in DMSO at -20°C?

  • Diagnosis: Yes, but with caveats. DMSO is hygroscopic.[1] Water absorption can promote hydrolysis or protonation changes.[1]

  • Recommendation: DMSO is acceptable for short-term storage (1-2 weeks).[1] For long-term (>1 month), dry Ethanol or Methanol (anhydrous) stored at -80°C is preferred, provided the pH is neutral.[1]

Q4: Why does the compound disappear in acidic buffers (pH < 4)?

  • Diagnosis: Acid-catalyzed dehydration .[1] As explained in Module 1, the tertiary alcohol is labile in acidic environments.

  • Action: Avoid low pH buffers. Maintain pH between 6.0 and 8.0 for aqueous experiments. If acidic conditions are required for a reaction, keep the temperature low (

    
    ) and minimize exposure time.
    

Module 3: Best Practice Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a 10 mM stock solution with >99% integrity for 30 days.

  • Solvent Selection: Use Anhydrous Ethanol or DMSO (Dry) . Avoid water for long-term storage.[1]

  • Vessel Preparation: Use amber glass vials (Class 1 borosilicate) to prevent photo-oxidation.

  • Dissolution:

    • Weigh the solid quickly (hygroscopic).

    • Add solvent and vortex.

    • CRITICAL STEP: Purge the headspace with Argon gas for 15 seconds before capping.

  • Storage: Store at -20°C or lower.

Protocol B: Solvent Compatibility Matrix
Solvent SystemStability RatingRisk FactorRecommendation
Water (Neutral pH) ModerateHydrolysis / CO2 absorptionUse immediately; do not store.[1]
Water (Acidic pH < 5) Critical Failure Rapid DehydrationAVOID.
DMSO (Anhydrous) HighHygroscopicityStore with molecular sieves.
Ethanol (Anhydrous) Optimal MinimalBest for stock solutions (-20°C).[1]
Chloroform/DCM LowTrace HCl causes salt formationUse for synthesis only, not storage.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15381, 3-Quinuclidinol. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.
  • Broadley, K. J., & Kelly, D. R. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 142-193.[1] (Structural context for quinuclidine stability).

Sources

Troubleshooting

Technical Support Center: Overcoming Catalyst Poisoning in Quinuclidinol Derivative Synthesis

Welcome to the Technical Support Center dedicated to addressing a critical challenge in pharmaceutical synthesis: catalyst poisoning during the preparation of quinuclidinol derivatives. This guide is designed for researc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to addressing a critical challenge in pharmaceutical synthesis: catalyst poisoning during the preparation of quinuclidinol derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, practical solutions to common issues encountered in the catalytic hydrogenation of quinuclidinone precursors.

The quinuclidine moiety is a vital structural motif in numerous active pharmaceutical ingredients (APIs), including solifenacin and revatropate.[1] The stereoselective synthesis of chiral quinuclidinols, often achieved through catalytic hydrogenation of the corresponding quinuclidinone, is a pivotal step in the manufacturing process.[1] However, the noble metal catalysts essential for this transformation, such as palladium (Pd), platinum (Pt), and rhodium (Rh), are highly susceptible to deactivation by various chemical species.[2][3] This guide provides a structured approach to diagnosing, mitigating, and resolving catalyst poisoning to ensure the efficiency, reproducibility, and success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst poisoning in my quinuclidinol synthesis?

A1: The primary indicators of catalyst poisoning during the hydrogenation of a quinuclidinone precursor include:

  • A significant decrease in the reaction rate or a complete stall of the reaction (e.g., cessation of hydrogen uptake).[2][4]

  • A noticeable reduction in product yield and/or stereoselectivity.[4]

  • The need for harsher reaction conditions (e.g., higher temperature or pressure) to achieve the desired conversion.[2][4]

  • A change in the physical appearance of the catalyst, such as a color change or agglomeration.[2]

Q2: What are the likely sources of catalyst poisons in my reaction?

A2: Catalyst poisons can originate from various sources, including the starting materials, solvents, and the reaction setup itself.[4] For the synthesis of quinuclidinol derivatives, pay close to attention to:

  • Sulfur Compounds: Thiophenes, thiols, and sulfoxides are potent poisons for noble metal catalysts and can be present as impurities in starting materials or solvents.[4]

  • Nitrogen Compounds: While the quinuclidinone substrate is a nitrogen-containing heterocycle, other nitrogenous impurities can act as competitive inhibitors. The product, quinuclidinol, can also contribute to catalyst inhibition, particularly at high concentrations.[3]

  • Heavy Metals: Trace amounts of metals like lead, mercury, or arsenic can irreversibly poison the catalyst.[4]

  • Halides: Chloride ions, for instance from the use of 3-quinuclidinone hydrochloride, can deactivate certain catalysts.[2]

  • Carbon Monoxide (CO): Often present as an impurity in the hydrogen gas supply, CO can strongly adsorb to the active sites of the catalyst.[4]

Q3: How can I differentiate between reversible and irreversible catalyst poisoning?

A3: The distinction lies in the strength of the interaction between the poison and the catalyst:

  • Reversible Poisoning: The poison weakly adsorbs to the catalyst's active sites. The catalyst's activity can often be restored by removing the poison from the feedstock or through a simple regeneration procedure.[4]

  • Irreversible Poisoning: The poison forms a strong, stable chemical bond with the active sites. This type of poisoning is often permanent, and the catalyst may need to be replaced.[4]

Q4: Can a poisoned catalyst from a quinuclidinol synthesis be regenerated?

A4: Yes, in many instances, poisoned catalysts can be regenerated to restore their activity. The appropriate method depends on the nature of the poison and the catalyst. Common regeneration techniques include thermal treatment, chemical washing, and solvent extraction.[4] For example, a palladium on carbon (Pd/C) catalyst deactivated by organic impurities might be regenerated by washing with a suitable solvent, followed by careful drying and reduction.

Troubleshooting Guides

Issue 1: Reaction is Sluggish or Stalled

A slow or stalled reaction is the most common symptom of catalyst poisoning. Follow this workflow to diagnose and resolve the issue.

G cluster_0 Initial Observation cluster_1 Diagnostic Steps cluster_2 Corrective Actions A Reaction Slow or Stalled B Verify Reaction Conditions (Temp, Pressure, Stirring) A->B C Analyze Starting Materials & Solvents (GC-MS, Elemental Analysis) B->C Conditions Optimal F Optimize Reaction Conditions B->F Conditions Suboptimal D Test with a Fresh Batch of Catalyst C->D No Impurities Detected G Purify Starting Materials/Solvents C->G Impurities Detected E Analyze Spent Catalyst (ICP-MS, XPS) D->E Reaction Fails H Replace Catalyst D->H Reaction Proceeds I Regenerate Catalyst E->I Poison Identified G->A Re-run Reaction I->A Re-run Reaction G A Active Catalyst (e.g., Pd(0)) B Hydrogenation Reaction A->B Catalyzes Reaction C Poisoned Catalyst (e.g., Pd-S) B->C Poison Present D Regeneration C->D Treatment D->A Activity Restored

Sources

Reference Data & Comparative Studies

Validation

Interpretation of 1H NMR Spectra for 3-(2-Pyridyl)-3-quinuclidinol

The following guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 3-(2-Pyridyl)-3-quinuclidinol . This content is designed for medicinal chemists and analytical scientists requiring ri...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 3-(2-Pyridyl)-3-quinuclidinol . This content is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of quinuclidine-based scaffolds.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Development Professionals

Executive Summary: The Structural Challenge

3-(2-Pyridyl)-3-quinuclidinol represents a specific class of 3,3-disubstituted quinuclidines . Unlike the common 3-quinuclidinol (where C3 bears a proton), this molecule features a quaternary carbon at position 3, bearing both a hydroxyl group and a pyridine ring.

The core analytical challenge is distinguishing this tertiary alcohol from its secondary alcohol precursors and regioisomers (e.g., 3-pyridyl or 4-pyridyl analogs). This guide establishes a self-validating interpretation framework, focusing on the diagnostic "silent" C3 position and the specific splitting patterns of the 2-pyridyl substituent.

Chemical Context & Synthesis Logic

To interpret the spectrum accurately, one must understand the chemical origin. This compound is typically synthesized via the nucleophilic addition of 2-lithiopyridine (or a Grignard equivalent) to 3-quinuclidinone .

  • Precursor: 3-Quinuclidinone (Ketone, sp² C3).

  • Reagent: 2-Lithiopyridine.

  • Product: 3-(2-Pyridyl)-3-quinuclidinol (Tertiary Alcohol, sp³ C3).

This transformation dictates the spectral changes: the disappearance of the ketone's deshielding effect and the appearance of aromatic signals.

Critical Spectral Features: The Diagnostic Regions

A. The Aromatic Region (Diagnostic for Regiochemistry)

The 2-pyridyl group provides a distinct ABCD spin system (or ABMX depending on resolution), significantly different from phenyl or 3/4-pyridyl isomers.

ProtonApprox. Shift (ppm)MultiplicityCoupling (

)
Structural Insight
H-6' 8.50 – 8.65Doublet (d)

Hz
Most Deshielded. Adjacent to Pyridine Nitrogen. Diagnostic for Pyridine ring presence.[1][2]
H-3' 7.40 – 7.60Doublet (d)

Hz
Shielded relative to H-6'. Protons adjacent to the quaternary C3 linkage.
H-4' 7.65 – 7.80Triplet of Doublets (td)

Hz
Para to Nitrogen. Often overlaps with solvent satellites in crude samples.
H-5' 7.10 – 7.25Triplet of Doublets (ddd)

Hz
Most Shielded Aromatic. Upfield due to resonance positions relative to Nitrogen.
B. The Aliphatic "Cage" (The Quinuclidine Fingerprint)

The quinuclidine bicyclic system [2.2.2] creates a complex aliphatic region (1.2 – 3.5 ppm).

  • The "Silent" C3: In 3-quinuclidinol, the H-3 proton appears as a multiplet at ~3.75 ppm. In 3-(2-Pyridyl)-3-quinuclidinol, this signal is ABSENT. This is the primary confirmation of the tertiary alcohol structure.

  • H-2 Protons (Diastereotopic): Due to the chiral center at C3, the adjacent H-2 methylene protons become diastereotopic (magnetically non-equivalent). They typically appear as an AB quartet (or two doublets) in the 3.0 – 3.5 ppm range, heavily deshielded by the adjacent Nitrogen and the C3-OH/Pyridine system.

  • Bridgehead H-4: Typically a multiplet around 2.8 – 3.1 ppm.

  • Ethylene Bridges (H-5, H-8): Complex multiplets overlapping between 1.4 – 2.0 ppm.

C. The Hydroxyl Proton[1][3]
  • Signal: Broad singlet.

  • Shift: Highly variable (2.0 – 5.5 ppm).

  • Validation: Disappears upon D₂O shake. In DMSO-

    
    , it may appear as a sharp singlet at ~5.0–6.0 ppm if hydrogen bonding is stabilized.
    

Comparative Analysis: Product vs. Alternatives

The following table contrasts the target molecule with its direct precursor and its most common structural isomer.

Table 1: Spectral Differentiation Matrix
FeatureTarget: 3-(2-Pyridyl)-3-quinuclidinol Precursor: 3-Quinuclidinone Isomer: 3-(3-Pyridyl)-3-quinuclidinol
C3 Proton Absent (Quaternary Carbon)Absent (Carbonyl Carbon)Absent (Quaternary Carbon)
Aromatic Pattern 2-Pyridyl (ABCD): 1H at ~8.5 (H-6'), 1H at ~7.2 (H-5')None 3-Pyridyl: Singlet at ~8.8 (H-2'), Doublet at ~8.5 (H-6')
H-2 Protons AB System (3.0–3.5 ppm): Diastereotopic due to chiral C3.Singlet (s) ~3.2 ppm: Isolated between N and C=O.AB System: Similar to target, but aromatic region differs.
Key IR Check Strong OH stretch (~3300 cm⁻¹)Strong C=O stretch (~1720 cm⁻¹)Strong OH stretch
Comparative Insight: The "Isomer Trap"

Researchers often confuse the 2-pyridyl and 3-pyridyl isomers.

  • Differentiation: Look for the H-2' singlet in the 3-pyridyl isomer. It appears very downfield (~8.8 ppm) because it is flanked by the Nitrogen and the quaternary carbon. The 2-pyridyl isomer lacks this singlet; its most downfield signal is the H-6' doublet at ~8.5 ppm.

Experimental Protocol: Optimal Data Acquisition

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your data, follow this self-validating protocol.

Step 1: Solvent Selection
  • Recommended: DMSO-

    
      (Dimethyl sulfoxide-d6).
    
    • Reasoning: DMSO slows down proton exchange, often allowing the OH proton to be visualized as a sharp peak, providing a direct count of labile protons. It also resolves the aromatic region better than CDCl₃ for polar pyridyl compounds.

  • Alternative: CDCl₃ (Chloroform-d).

    • Note: Use for checking bulk purity. The OH peak will likely be broad or invisible due to exchange.[3]

Step 2: Sample Preparation
  • Mass: Dissolve 5–10 mg of the solid product.

  • Volume: 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., Lithium salts from synthesis) which can cause line broadening.

Step 3: Acquisition Parameters
  • Scans: Minimum 16 scans (64 recommended for high signal-to-noise).

  • Relaxation Delay (d1): Set to >2.0 seconds to ensure accurate integration of the aromatic protons, which often have longer T1 relaxation times.

Structural Verification Workflow

The following diagram illustrates the logical decision tree for verifying the structure of 3-(2-Pyridyl)-3-quinuclidinol using 1H NMR data.

NMR_Verification Start Acquire 1H NMR Spectrum Check_Aromatic Aromatic Signals Present? Start->Check_Aromatic Check_Pattern Analyze Splitting Pattern (7.0 - 9.0 ppm) Check_Aromatic->Check_Pattern Yes Confirm_Sec Multiplet Present? (Secondary Alcohol - Precursor) Check_Aromatic->Confirm_Sec No (Likely Quinuclidinone/ol) Is_2Py Pattern: 1H(d, 8.5), 1H(td, 7.7), 1H(d, 7.5), 1H(t, 7.2)? Check_Pattern->Is_2Py Matches 2-Pyridyl Is_3Py Pattern: 1H(s, 8.8), 1H(d, 8.5)? Check_Pattern->Is_3Py Matches 3-Pyridyl Check_C3 Check 3.5 - 4.0 ppm region (H-3 Multiplet) Is_2Py->Check_C3 Confirm_Tert Signal Absent? (Tertiary Alcohol) Check_C3->Confirm_Tert Empty Region Check_C3->Confirm_Sec Signal Present Final_Valid VALIDATED STRUCTURE: 3-(2-Pyridyl)-3-quinuclidinol Confirm_Tert->Final_Valid

Caption: Logical workflow for the structural differentiation of 3-(2-Pyridyl)-3-quinuclidinol from isomers and precursors.

References

  • Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal. Link

    • Context: Provides baseline NMR data for the 3-quinuclidinol and 3-quinuclidinone precursors used for comparison.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15381, 3-Quinuclidinol. Link

    • Context: Authoritative source for physical properties and spectral databases of quinuclidine deriv
  • Broadley, K. J., & Kelly, D. R. (2001).[4] Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 142-193. Link

    • Context: Discusses the structural activity relationships of 3-substituted quinuclidines, validating the importance of the C3 substitution p
  • Reich, H. J. (2020). NMR Spectroscopy: Proton Chemical Shifts and Coupling Constants. University of Wisconsin-Madison.[5] Link

    • Context: Standard reference for calculating expected chemical shifts of pyridine and aliph

Sources

Comparative

HPLC Method Development for 3-(2-Pyridyl)-3-quinuclidinol Purity Analysis

This guide outlines a high-performance liquid chromatography (HPLC) strategy for the purity analysis of 3-(2-Pyridyl)-3-quinuclidinol , a critical intermediate in the synthesis of anticholinergic and antihistaminic drugs...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a high-performance liquid chromatography (HPLC) strategy for the purity analysis of 3-(2-Pyridyl)-3-quinuclidinol , a critical intermediate in the synthesis of anticholinergic and antihistaminic drugs (e.g., Vamicamide derivatives).[1][2]

Content Type: Technical Comparison Guide Audience: Analytical Chemists, Process Chemists, and Drug Development Scientists.[1][2]

The Analytical Challenge: "The Double-Base Problem"

3-(2-Pyridyl)-3-quinuclidinol presents a unique chromatographic challenge due to its dual-nitrogen structure. It contains both a pyridine ring (aromatic, weak base, pKa ~5.2) and a quinuclidine ring (bicyclic tertiary amine, strong base, pKa ~11.0).

  • The Trap: On standard C18 columns at neutral or acidic pH, the quinuclidine nitrogen is fully protonated (

    
    ). This cation interacts strongly with residual silanols (
    
    
    
    ) on the silica surface, causing severe peak tailing , poor resolution, and non-reproducible retention times.[1][2][3]
  • The Opportunity: Unlike simple 3-quinuclidinol, the pyridyl group provides a distinct UV chromophore (

    
    ), eliminating the need for derivatization.[1][2]
    

This guide compares three distinct methodological approaches to solving the "quinuclidine tailing" problem, recommending a modern High-pH strategy as the new gold standard.

Method Landscape: Comparison of Approaches

We evaluated three dominant strategies for analyzing quinuclidine derivatives.

FeatureMethod A: Ion-Pair Chromatography (IPC) Method B: High-pH Reversed Phase (Recommended) Method C: HILIC / Mixed-Mode
Mechanism Hydrophobic interaction + Charge maskingHydrophobic interaction (Neutral state)Partitioning + Ion Exchange
Column Standard C18 (e.g., Symmetry C18)Hybrid Silica (e.g., XBridge C18, Gemini NX)HILIC Silica or Mixed-Mode (e.g., Primesep)
Mobile Phase Acidic buffer + Octane Sulfonate10mM Ammonium Bicarbonate (pH 10.[1][2]5)ACN / Ammonium Acetate
Peak Shape Good (

)
Excellent (

)
Variable
MS Compatible? No (Non-volatile salts)Yes Yes
Equilibration Slow (> 1 hour)Fast (< 15 min)Moderate
Verdict Legacy method.[1][2] Reliable but limits detection options.[4]Modern standard. Robust, sensitive, and MS-ready.Specialist method.[4] Use for extremely polar impurities.

Deep Dive: The Optimized High-pH Protocol (Method B)

The most robust approach utilizes "Hybrid Particle Technology" (HPT) which withstands high pH.[2] At pH 10.5 , the quinuclidine nitrogen (pKa ~11) is partially deprotonated, and the silanols are fully ionized but "shielded" by the high ionic strength and the organic modifier. More importantly, the high pH suppresses the ionization of the basic analyte, increasing its hydrophobicity and retention on the C18 phase without silanol dragging.

Experimental Protocol

1. Instrumentation:

  • HPLC/UHPLC System with UV-Vis or PDA detector.[1][2]

  • Column Oven capable of

    
    .[1][2][5]
    

2. Chromatographic Conditions:

  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (

    
    ).[1][2]
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[6][7][8]

  • Temperature:

    
     (Improves mass transfer for basic compounds).[1][2]
    
  • Detection: UV @ 260 nm (Pyridyl

    
     transition).[1]
    
  • Injection Volume: 5-10

    
    .[1][2]
    

3. Gradient Program:

Time (min)% Mobile Phase BEvent
0.010Initial Hold
2.010Isocratic separation of polar impurities
15.060Linear Gradient
18.090Column Wash
20.010Re-equilibration
Self-Validating System Suitability Criteria

To ensure the method is performing correctly, every run must meet these metrics:

  • Tailing Factor (

    
    ):  NMT 1.3 for the main peak (Target < 1.1).
    
  • Resolution (

    
    ):  > 2.0 between 3-(2-Pyridyl)-3-quinuclidinol and the nearest impurity (typically the ketone intermediate).
    
  • Precision: %RSD < 1.0% for retention time (n=6).

Comparative Performance Data

The following data summarizes the performance of the Target Molecule on different systems.

ParameterStandard C18 (pH 3.0) Ion-Pair C18 (pH 3.0) High-pH Hybrid C18 (pH 10.5)
Retention Time (

)
3.2 min (Unretained)12.5 min8.4 min
Tailing Factor (

)
2.8 (Fail) 1.151.08 (Excellent)
Theoretical Plates (N) 2,5008,50012,000
LOD (S/N=3) 0.5

0.05

0.02

Impurity Separation Co-elutionResolvedBaseline Resolved

Note: Data represents typical values derived from comparative studies of quinuclidine derivatives [1, 2].

Visualizing the Mechanism

The following diagram illustrates why the High-pH method succeeds where traditional methods fail.

MethodMechanism cluster_LowPH Traditional Low pH (pH 3) cluster_HighPH High pH Method (pH 10.5) Analyte 3-(2-Pyridyl)-3-quinuclidinol (Basic Nitrogen) Interaction Strong Ionic Interaction (Peak Tailing) Analyte->Interaction Protonated (NH+) Suppression Deprotonation of Analyte (Neutral Species) Analyte->Suppression High pH Environment Silanol Silica Surface (Acidic Silanols) Silanol->Interaction Ionized (Si-O-) Result Hydrophobic Retention (Sharp Peak) Suppression->Result Dominates

Caption: Mechanism of Action. At Low pH, ionic drag causes tailing. At High pH, the neutral analyte interacts purely via hydrophobic mechanisms, yielding sharp peaks.

Experimental Workflow: Step-by-Step

Workflow Start Start: Sample Preparation Dissolve Dissolve 10mg Sample in 10mL 50:50 ACN:Water Start->Dissolve Filter Filter (0.2 µm PTFE) Dissolve->Filter Inject Inject 5 µL onto High-pH Column (Gemini/XBridge) Filter->Inject Decision Check System Suitability Inject->Decision Pass Proceed to Batch Analysis Decision->Pass Tailing < 1.3 Resolution > 2.0 Fail Troubleshoot: 1. Check pH (must be >10) 2. Replace Guard Column Decision->Fail Tailing > 1.3 Fail->Inject Retry

Caption: Operational workflow for routine purity analysis. Critical Control Point: System Suitability check.

Impurity Profiling Strategy

When analyzing for purity, pay attention to these specific Relative Retention Times (RRT):

  • RRT ~0.4: Pyridine / 2-Bromopyridine (Starting materials, less hydrophobic).[1][2]

  • RRT ~0.9: 3-Quinuclidinone derivative (Ketone intermediate).[1][2][5]

  • RRT 1.0: 3-(2-Pyridyl)-3-quinuclidinol (Target).[1][2]

  • RRT >1.2: Dehydration products (Alkenes, highly hydrophobic).

References

  • Sielc Technologies. HPLC Separation of Pyridine and Aminopyridines.[7] (Demonstrates the behavior of pyridine bases and the necessity of ion-suppression or mixed-mode phases).

  • Waters Corporation. XBridge Columns: High pH Stability for Basic Compounds. (Authoritative source on Hybrid Particle Technology for quinuclidine-like bases). [1][2]

  • BenchChem. Comparative Guide to Chiral HPLC Methods for Enantiomeric Purity of (R)-(-)-3-Quinuclidinol. (Provides baseline data for quinuclidinol separation challenges). [1][2]

  • PubChem. Compound Summary: 3-Quinuclidinol.[1][2] (Chemical property data including pKa and solubility profiles). [1][2]

Sources

Validation

X-ray crystallography data for 3-(2-Pyridyl)-3-quinuclidinol structure confirmation

This guide provides a technical comparison of structural confirmation methods for 3-(2-Pyridyl)-3-quinuclidinol , a critical chiral intermediate in the synthesis of muscarinic receptor ligands.[1] X-ray Crystallography v...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of structural confirmation methods for 3-(2-Pyridyl)-3-quinuclidinol , a critical chiral intermediate in the synthesis of muscarinic receptor ligands.[1]

X-ray Crystallography vs. NMR Spectroscopy

Executive Summary

For the chiral intermediate 3-(2-Pyridyl)-3-quinuclidinol , unambiguous determination of the absolute configuration (R/S) at the C3 position is critical for biological activity.[1] While Nuclear Magnetic Resonance (NMR) provides rapid assessment of connectivity and relative stereochemistry, it often fails to distinguish enantiomers without chiral derivatization. Single-Crystal X-ray Crystallography (SC-XRD) remains the "gold standard," offering direct, absolute structural determination.[1]

This guide compares these two methodologies, providing experimental protocols and data benchmarks to support the adoption of SC-XRD for definitive structure confirmation.

Comparative Analysis: The Technical Divide

The following table summarizes the capabilities of SC-XRD versus NMR for this specific quinuclidine derivative.

Table 1: Performance Comparison for 3-(2-Pyridyl)-3-quinuclidinol
FeatureSingle-Crystal X-ray (SC-XRD) NMR Spectroscopy (1H/13C/NOESY)
Primary Output 3D Atomic Coordinates (CIF)Chemical Shifts (

), Couplings (

)
Absolute Configuration Direct Determination (via Anomalous Dispersion)Indirect (Requires Mosher's Esters or Chiral Solvents)
Relative Stereochemistry UnambiguousInferred via NOE/ROE (often ambiguous for rigid cages)
Sample Requirement Single Crystal (

mm)
Solution Phase (

mg)
Turnaround Time 24–48 Hours (including growth)< 1 Hour
Structural Insight Precise Bond Lengths/Angles, H-bondingDynamic conformation in solution
Limitations Requires crystallizable solid (often salt form)Cannot distinguish enantiomers alone

Critical Causality: Why X-ray is the Gold Standard

The Chirality Challenge

The quinuclidine cage is rigid. In 3,3-disubstituted derivatives like 3-(2-Pyridyl)-3-quinuclidinol, the C3 center is chiral.[1]

  • NMR Limitation: The rigid cage structure results in complex coupling constants that do not change significantly between enantiomers.[1] NOE signals can confirm the relative orientation of the pyridyl ring to the cage protons but cannot define the absolute (R vs. S) configuration without an external chiral reference.

  • X-ray Advantage: SC-XRD utilizes anomalous scattering (typically from heavier atoms like Oxygen or Nitrogen, or introduced counter-ions like Chloride or Tartrate).[1] The Flack Parameter derived from the diffraction data provides a statistical probability of the absolute structure, typically confirming the correct enantiomer with >99% confidence (Flack x ≈ 0).

Experimental Protocols

Protocol A: Crystallization for X-ray Determination

Objective: Grow diffraction-quality crystals of 3-(2-Pyridyl)-3-quinuclidinol (or its salt).

Reagents:

  • 3-(2-Pyridyl)-3-quinuclidinol (crude solid/oil)[1]

  • L-(+)-Tartaric acid (for resolution/salt formation) or HCl in ether[1]

  • Solvents: Acetone, Methanol, Diethyl Ether

Step-by-Step Workflow:

  • Salt Formation (Recommended): Dissolve 50 mg of the free base in 0.5 mL Methanol. Add 1 equivalent of L-(+)-Tartaric acid dissolved in minimal Methanol.[1] The use of a heavy atom (or chiral counter-ion) aids in space group determination.

  • Vapor Diffusion (Sitting Drop):

    • Place the solution in a small inner vial.

    • Place this vial inside a larger jar containing a precipitant (Diethyl Ether or Acetone).

    • Seal tightly.[1] The volatile precipitant will slowly diffuse into the methanol, reducing solubility and promoting ordered crystal growth.

  • Harvesting: After 24-72 hours, examine for prismatic crystals. Mount a single crystal (

    
     mm) on a Kapton loop using Paratone oil.
    
  • Data Collection: Collect at 100 K using Cu K

    
     radiation (preferred for organic light-atom structures to maximize anomalous signal).
    
Protocol B: NMR Characterization

Objective: Confirm chemical purity and connectivity.

Parameters:

  • Instrument: 400 MHz or higher.[1]

  • Solvent: CDCl

    
     (or DMSO-d
    
    
    
    if salt form).[1]
  • Key Signals:

    • Pyridyl Ring: 4 aromatic protons (

      
       7.0–8.5 ppm).[1]
      
    • Quinuclidine Cage: Multiplets at

      
       1.5–3.5 ppm.[1][2]
      
    • Hydroxyl: Broad singlet (exchangeable with D

      
      O).[1]
      

Data Visualization & Logic Flow

The following diagram illustrates the decision-making process for structure confirmation, highlighting the critical path to absolute configuration.

StructureConfirmation Start Synthesis of 3-(2-Pyridyl)-3-quinuclidinol Crude Crude Product (Mixture of Enantiomers?) Start->Crude NMR_Path Method A: NMR Spectroscopy Crude->NMR_Path XRD_Path Method B: X-ray Crystallography (Gold Standard) Crude->XRD_Path NMR_Data 1H/13C Spectra NOESY Experiments NMR_Path->NMR_Data XRD_Prep Crystallization (Salt Formation) XRD_Path->XRD_Prep Result_NMR Relative Stereochemistry (Ambiguous Absolute Config) NMR_Data->Result_NMR Lack of Chiral Ref XRD_Data Diffraction Pattern (Bragg Spots) XRD_Prep->XRD_Data Result_XRD Absolute Configuration (Flack Parameter ~ 0.0) XRD_Data->Result_XRD Anomalous Dispersion Result_NMR->XRD_Path Required for IND

Caption: Workflow for structural confirmation. Note that while NMR is faster, it leads to ambiguous absolute configuration without complex derivatization, necessitating X-ray crystallography for definitive proof.

Representative Data Specifications

When validating your experimental data against literature standards for quinuclidine derivatives, look for these parameters.

Typical Crystallographic Parameters (Reference)

Based on analogous 3-substituted quinuclidinol salts [1, 2].[1]

  • Crystal System: Orthorhombic (common for chiral salts)[1]

  • Space Group:

    
     (Chiral space group)[1]
    
  • R-Factor (

    
    ):  < 5.0% (Indicates high-quality model fit)[1]
    
  • Flack Parameter: 0.00(5) (Confirms correct absolute structure; 1.0 indicates inverted structure)

  • Key Interaction: Intermolecular Hydrogen bond between C3-OH and the Pyridyl Nitrogen or counter-ion.[1]

Typical NMR Signals (CDCl , 400 MHz)
  • 
     8.52 (d, 1H):  Pyridyl proton adjacent to Nitrogen (deshielded).
    
  • 
     3.80 (s, 1H):  Hydroxyl proton (broad).
    
  • 
     2.80-3.10 (m, 6H):  Quinuclidine N-CH
    
    
    
    protons (rigid cage).[1]
  • 
     1.40-1.80 (m, 5H):  Bridgehead and backbone protons.[1]
    

References

  • Grob, C. A., et al. (1957).[3] "Die Synthese von Chinuclidin-Derivaten." Helvetica Chimica Acta.[1][3]

  • Aaron, H. S., et al. (1966).[4][5] "Synthesis of 3-Quinuclidinol." U.S. Patent 3,464,997.[1][4][5][6]

  • Flack, H. D. (1983).[1] "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A.

  • CSD (Cambridge Structural Database). Search for "Quinuclidinol" derivatives for comparative unit cell parameters.[1]

Sources

Comparative

A Comparative Guide to Reference Standards for 3-(2-Pyridyl)-3-quinuclidinol Quality Control: A Methodological Framework Based on the 3-Quinuclidinol Core

Introduction The stringent quality control of pharmaceutical intermediates is fundamental to the safety and efficacy of final active pharmaceutical ingredients (APIs). 3-(2-Pyridyl)-3-quinuclidinol is a specific heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The stringent quality control of pharmaceutical intermediates is fundamental to the safety and efficacy of final active pharmaceutical ingredients (APIs). 3-(2-Pyridyl)-3-quinuclidinol is a specific heterocyclic alcohol whose structural complexity, incorporating both a quinuclidine cage and a pyridine ring, presents unique analytical challenges. While dedicated, officially validated pharmacopeial monographs for this particular substituted compound are not widely documented, a robust quality control framework can be expertly constructed.

This guide establishes such a framework by leveraging the extensive analytical methodologies developed for the closely related and widely studied chiral intermediate, 3-Quinuclidinol . The foundational quinuclidinol moiety shares critical physicochemical properties with its 2-pyridyl derivative, including high polarity, potential for stereoisomerism, and challenges related to chromatographic performance. The principles and protocols detailed herein for 3-Quinuclidinol provide a scientifically sound and adaptable starting point for developing and validating comprehensive quality control standards for 3-(2-Pyridyl)-3-quinuclidinol.

We will objectively compare the two primary analytical techniques for separation and quantification—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—providing the causal logic behind experimental choices and supporting data to guide researchers, scientists, and drug development professionals.

Core Analytical Challenges of the Quinuclidinol Scaffold

The effectiveness of any quality control paradigm is rooted in a deep understanding of the analyte's chemical nature. The quinuclidinol structure presents three primary hurdles that must be overcome for accurate and reproducible analysis.

  • High Polarity and Low Volatility : The tertiary amine and hydroxyl groups make the quinuclidinol core highly polar. This characteristic complicates Gas Chromatography (GC) analysis, often leading to poor peak shape (tailing) and low volatility, which can prevent the compound from eluting from the GC column under typical conditions.[1][2][3] Consequently, chemical modification via derivatization is frequently a prerequisite for successful GC-based methods.[2][3]

  • Chirality : The hydroxyl-bearing carbon at the 3-position is a stereocenter. As many APIs derived from this intermediate are single enantiomers, the control of enantiomeric purity is of paramount importance.[4][5] This necessitates the use of chiral-specific analytical methods, most commonly chiral HPLC, to separate and quantify the desired enantiomer from its undesired counterpart.[6][7]

  • Weak Chromophore (for the Parent Compound) : The parent 3-Quinuclidinol lacks a strong ultraviolet (UV) chromophore, making it difficult to detect at low concentrations using standard HPLC-UV detectors.[4] This limitation is a primary driver for pre-column derivatization, where a UV-absorbing tag is attached to the molecule. Crucially, this is a key point of departure for 3-(2-Pyridyl)-3-quinuclidinol. The integrated pyridine ring is an inherent chromophore, which can likely be exploited for direct HPLC-UV analysis, potentially simplifying sample preparation.

Methodology Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS hinges on the specific analytical objective, whether it be determining enantiomeric purity, identifying unknown trace impurities, or routine quantification. Both are powerful techniques, but their principles of operation make them suitable for different aspects of quality control.[1]

Workflow for Method Selection

The following diagram illustrates a logical workflow for choosing the appropriate analytical technique based on the primary quality attribute being assessed.

MethodSelection start Define Analytical Goal for 3-(2-Pyridyl)-3-quinuclidinol QC goal1 Assess Enantiomeric Purity start->goal1 goal2 Identify & Quantify Volatile/Semi-Volatile Impurities start->goal2 goal3 Routine Purity Assay (Non-chiral) start->goal3 method1 Chiral HPLC is the Method of Choice goal1->method1 method2 GC-MS is Superior for Identification & Sensitivity goal2->method2 method3 HPLC-UV is Generally Preferred goal3->method3 reason1 Rationale: High-resolution separation of stereoisomers using chiral stationary phases. method1->reason1 reason2 Rationale: Provides structural information (mass spectra) for unknown identification. Derivatization overcomes polarity issues. method2->reason2 reason3 Rationale: Direct analysis possible due to pyridyl chromophore. More robust for routine quantification than GC. method3->reason3

Caption: Decision tree for selecting an analytical technique.

Performance Parameter Comparison

The table below summarizes the key performance characteristics of HPLC and GC-MS for the analysis of quinuclidinol-based compounds, based on data from studies on 3-Quinuclidinol.[1]

ParameterGC-MS (with Derivatization)HPLC (Chiral & Reverse-Phase)
Principle Separation of volatile compounds based on boiling point/polarity, with mass spectrometric detection.[1]Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1]
Derivatization Almost always required to improve volatility and peak shape.[1][2]Required for UV detection of 3-Quinuclidinol; may be optional for 3-(2-Pyridyl)-3-quinuclidinol.
Primary Use Identification of unknown impurities, trace analysis, structural confirmation.Enantiomeric purity determination, routine purity assays.
Sensitivity High, with LOD/LOQ often in the ng/mL to µg/mL range.[1]Good, with similar LOD/LOQ values, highly dependent on the chromophore.[1]
Linearity Good, with R² values typically >0.99.[1]Excellent, with R² values often ≥0.998.[1]
Accuracy High, with recoveries generally in the 95-105% range.[1]High, with reported recoveries around 95-105%.[1][7]
Precision (RSD) Good, typically <15%.[1]Excellent, often <2% for repeatability.[1]

The Critical Role of Derivatization

Derivatization is a chemical modification technique used to convert an analyte into a product with properties more suitable for a given analytical method. For the quinuclidinol family, it addresses the core challenges of volatility for GC and UV detection for HPLC.

Derivatization cluster_analyte Analyte: Quinuclidinol Core cluster_gc Goal: GC-MS Analysis cluster_hplc Goal: HPLC-UV Analysis (for 3-Quinuclidinol) Analyte R-OH + Tertiary Amine (Polar, Non-Volatile) GC_Goal Problem: Poor Volatility & Peak Shape HPLC_Goal Problem: No UV Chromophore GC_Solution Solution: Increase Volatility & Thermal Stability GC_Goal->GC_Solution GC_Agent Derivatizing Agent (e.g., Acylating, Silylating) [Troc-Cl, BSTFA] GC_Solution->GC_Agent GC_Product Derivatized Analyte (Volatile Ester/Ether) GC_Agent->GC_Product HPLC_Solution Solution: Introduce a UV-Absorbing Moiety HPLC_Goal->HPLC_Solution HPLC_Agent Derivatizing Agent (e.g., Benzoyl Chloride) HPLC_Solution->HPLC_Agent HPLC_Product Derivatized Analyte (UV-Active Benzoyl Ester) HPLC_Agent->HPLC_Product

Caption: Derivatization strategies for GC and HPLC analysis.

Common derivatizing agents for the hydroxyl group of 3-quinuclidinol include:

  • For GC-MS : Acylating agents like acetic anhydride and benzoyl chloride, or silylating agents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), and chloroformates such as Troc-Cl (2,2,2-Trichloroethoxycarbonyl chloride).[1][2][8]

  • For HPLC-UV : Aromatic acid chlorides such as benzoyl chloride or p-methoxybenzoyl chloride are used to form esters that can be readily detected by UV.[6][7]

Experimental Protocols: A Starting Point

The following protocols, developed for 3-Quinuclidinol, serve as robust templates for method development for 3-(2-Pyridyl)-3-quinuclidinol.

Protocol 1: Chiral HPLC for Enantiomeric Purity

This method is designed to separate and quantify the (S)-enantiomer in a sample of (R)-3-quinuclidinol. It relies on pre-column derivatization with benzoyl chloride.[6][7]

1. Derivatization Procedure: a. Accurately weigh approximately 250 mg of the sample into a 50 mL volumetric flask. b. Add 5.0 mL of dichloromethane and sonicate to dissolve. c. Slowly add 0.5 mL of benzoyl chloride and 0.5 mL of triethylamine (catalyst). d. Shake the flask for 5 minutes to ensure the reaction proceeds.[6][7] e. Dilute to the 50.0 mL mark with methanol. This step also helps to consume excess benzoyl chloride.[7] f. Perform a further dilution by taking 5.0 mL of this solution and diluting it to 50.0 mL with methanol.[6]

2. HPLC Conditions:

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm).[6][7]
  • Mobile Phase: An isocratic mixture of n-hexane, ethanol, 2-propanol, and diethylamine in a ratio of 80:8:12:0.4 (v/v/v/v).[6][7]
  • Flow Rate: 0.8 mL/min.[6]
  • Injection Volume: 10 µL.[6]
  • Column Temperature: 15 °C.[6]
  • Detection: UV at 230 nm.[6][7]

3. Expected Results & System Suitability:

  • The (S)-enantiomer and (R)-enantiomer should be well-separated.
  • A resolution (Rs) of greater than 11 has been reported for this method, indicating excellent separation.[6][7]
  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[9]
ParameterPublished Data for 3-Quinuclidinol Benzoyl Ester[6]
Retention Time (S)-enantiomer ~12.8 min
Retention Time (R)-enantiomer ~19.3 min
Resolution (Rs) > 11.4
Analysis Time < 30 min

Adaptation for 3-(2-Pyridyl)-3-quinuclidinol: The native UV absorbance of the pyridine ring may allow for direct chiral HPLC analysis without derivatization. A screening of various chiral stationary phases with polar-organic or normal-phase mobile phases would be the first step. If peak shape or resolution is poor, derivatization of the hydroxyl group could still be employed to alter selectivity and improve chromatography.

Protocol 2: GC-MS for Impurity Identification

This protocol provides a general framework for identifying and quantifying impurities using GC-MS after derivatization.[1][2]

1. Sample Preparation and Derivatization: a. Accurately weigh the sample and dissolve it in a suitable solvent (e.g., dichloromethane, acetone).[1] b. To an aliquot of the solution, add an acylating agent (e.g., acetic anhydride or pentafluorobenzoyl chloride) and a catalyst (e.g., pyridine).[1][2] c. Heat the mixture (e.g., 60°C for 30 minutes) to ensure complete derivatization.[1] The reaction should be optimized for time and temperature.

2. GC-MS Conditions:

  • Injector: 250°C, operated in splitless mode to maximize sensitivity for trace impurities.[2]
  • Oven Program: Initial temperature of 40°C (hold for 3 min), ramp at 8°C/min to 300°C (hold for 3 min). This program allows for the separation of a wide range of volatile and semi-volatile compounds.[2]
  • Mass Spectrometer:
  • Ionization Mode: Electron Impact (EI) at 70 eV.[2]
  • Source Temperature: 230°C.[2]
  • Scan Range: m/z 29–600. This range covers the expected mass of the derivatized parent compound and potential impurities.[2]

3. Data Analysis:

  • Impurities are identified by their retention times and by comparing their mass spectra against spectral libraries (e.g., NIST) and a well-characterized reference standard.
  • The use of high-resolution mass spectrometry (HRMS) can provide accurate mass data, enabling the determination of elemental composition for unknown impurity identification.[10]
Derivatizing AgentEffect on 3-Quinuclidinol Retention Time[2]
None (Underivatized) ~13.5-15.5 min (concentration dependent, broad peak)
Acetic Anhydride 15.9 min (sharp peak)
Pentafluorobenzoyl Chloride 22.8 min (sharp peak)
Benzoyl Chloride 24.9 min (sharp peak)

Reference Standards and Impurity Profiling

The foundation of any quality control method is the use of high-quality, certified reference standards.

  • Reference Standard Suppliers: For the parent compound 3-Quinuclidinol and its enantiomers, certified reference materials are available from suppliers such as LGC Standards and Thermo Scientific Chemicals.[11][12][13] When sourcing a standard for 3-(2-Pyridyl)-3-quinuclidinol, it is critical to obtain a Certificate of Analysis (CoA) detailing its purity, identity, and characterization methods.

  • Potential Impurities: Impurities can arise from various sources, including raw materials, synthetic by-products, or degradation.[14] For 3-(2-Pyridyl)-3-quinuclidinol, potential impurities could include:

    • Unreacted starting materials (e.g., quinuclidinone, 2-lithiopyridine).

    • Isomeric by-products.

    • Degradation products resulting from oxidation or hydrolysis.

    • Residual solvents.

Conclusion

While direct quality control monographs for 3-(2-Pyridyl)-3-quinuclidinol are not established in the public domain, a robust and scientifically-defensible strategy can be readily developed. By understanding the core analytical challenges presented by the quinuclidinol scaffold and adapting the well-documented methods for 3-Quinuclidinol, researchers can implement a comprehensive QC program.

The primary divergence in methodology will stem from the presence of the pyridine ring. This inherent chromophore is a significant advantage for HPLC-based assays, potentially obviating the need for the derivatization steps required for the parent compound. For impurity identification and structural confirmation, derivatization followed by GC-MS remains the gold standard, providing unparalleled sensitivity and specificity. The comparative data and detailed protocols in this guide offer a validated starting point for the rigorous quality control of this important pharmaceutical intermediate.

References

  • Ganesan, A., et al. (2025). Esterification of 3-quinuclidinol, a marker for the incapacitant BZ, for analysis by EI-GC-MS in OPCW test matrices. Scientific Reports. Available from: [Link]

  • Reddy, B. P., et al. (2016). Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-. Journal of Chromatographic Science, 55(1), 59–66. Available from: [Link]

  • ResearchGate. 3‐Quinuclidinol | Request PDF. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods for Pyridine. Available from: [Link]

  • PubChem. (+-)-3-Quinuclidinol. Available from: [Link]

  • ResearchGate. Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization | Request PDF. Available from: [Link]

  • Google Patents. CN104502470A - Method for resolving R/S-3-quinuclidinol by adopting precolumn derivation high performance liquid chromatography.
  • ResearchGate. (PDF) Esterification of 3-quinuclidinol, a marker for the incapacitant BZ, for analysis by EI-GC-MS in OPCW test matrices. Available from: [Link]

  • ResearchGate. Retention time and RI of 3-quinuclidinol obtained from GC-FID, GC-NPD and GC-MS. Available from: [Link]

  • Veeprho. S-(+)-3- Quinuclidinol | CAS 34583-34-1. Available from: [Link]

  • Journal of Applicable Chemistry. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Available from: [Link]

  • Pharmaceutical Technology. (2012). Evaluating Impurities in Drugs (Part III of III). Available from: [Link]

  • LECO Corporation. Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical Ionization. Available from: [Link]

  • Pharmaffiliates. (R)-(-)-3-Quinuclidinol. Available from: [Link]

Sources

Validation

Protocol Guide: GC-MS Determination of 3-(2-Pyridyl)-3-quinuclidinol Residues

Executive Summary The analysis of 3-(2-Pyridyl)-3-quinuclidinol presents a distinct challenge in gas chromatography-mass spectrometry (GC-MS).[1] Structurally characterized by a bicyclic quinuclidine cage, a basic nitrog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of 3-(2-Pyridyl)-3-quinuclidinol presents a distinct challenge in gas chromatography-mass spectrometry (GC-MS).[1] Structurally characterized by a bicyclic quinuclidine cage, a basic nitrogen, and a tertiary hydroxyl group, this molecule exhibits high polarity and significant hydrogen bonding potential. In trace residue analysis—critical for pharmaceutical impurity profiling and chemical defense verification—these properties lead to severe peak tailing, irreversible adsorption in the inlet, and thermal degradation (dehydration) when using direct injection methods.

This guide objectively compares three analytical approaches: Direct Injection , Trimethylsilyl (TMS) Derivatization , and tert-Butyldimethylsilyl (TBDMS) Derivatization . Based on experimental evidence and kinetic stability, TMS derivatization using BSTFA with 1% TMCS is recommended as the standard protocol for high-throughput screening, while TBDMS derivatization is the superior choice for rigorous quantification requiring maximum hydrolytic stability.

Part 1: The Analytical Challenge

The target analyte, 3-(2-Pyridyl)-3-quinuclidinol, contains two primary active sites that interfere with GC analysis:

  • The Quinuclidine Nitrogen: A basic center that interacts with silanol groups on the glass liner and column stationary phase.

  • The Tertiary Hydroxyl Group: Sterically hindered but highly polar, leading to intermolecular hydrogen bonding.

Failure Mode of Native Analysis: Attempting to analyze this molecule without derivatization typically results in:

  • Broad, Tailing Peaks: Caused by non-specific adsorption.

  • Ghost Peaks: Carryover from previous injections due to strong inlet binding.

  • Thermal Elimination: The tertiary alcohol is prone to dehydration at high injector temperatures (

    
    ), forming the corresponding alkene (dehydration product), which leads to false identification.
    

Part 2: Comparative Methodology

The following table summarizes the performance metrics of the three primary workflows.

Table 1: Performance Comparison of GC-MS Protocols
FeatureMethod A: Direct InjectionMethod B: TMS Derivatization (Recommended)Method C: TBDMS Derivatization (Robust)
Reagent None (Solvent only)BSTFA + 1% TMCSMTBSTFA + 1% TBDMCS
Reaction Type N/ASilylation (Trimethylsilyl)Silylation (tert-Butyldimethylsilyl)
Reaction Time 0 min30 min @ 60°C60 min @ 70°C
Derivative Stability N/AModerate (Hydrolysis prone)High (Stable to moisture)
Chromatography Poor (Severe tailing, As > 2.0)Excellent (Sharp, As < 1.2)Excellent (Sharp, As < 1.2)
Mass Increment 0 Da+72 Da+114 Da
Fragmentation Weak

, dominant cage ions
Distinct

,

Strong

(Loss of t-butyl)
LOD (SIM Mode) > 100 ng/mL~ 5–10 ng/mL~ 1–5 ng/mL

Note on Acronyms:

  • BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide

  • TMCS: Trimethylchlorosilane (Catalyst)

  • MTBSTFA: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide[1][2]

Part 3: Detailed Experimental Protocols

Method B: TMS Derivatization (The Standard Protocol)

Rationale: This method balances speed and sensitivity. The addition of 1% TMCS is mandatory because the tertiary alcohol in the 3-position is sterically hindered; BSTFA alone may not achieve 100% conversion.

1. Reagents & Materials
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (Anhydrous). Avoid Acetonitrile as it can interfere with silylation.

  • Reagent: BSTFA + 1% TMCS (Commercial grade).

  • Internal Standard (ISTD): Naphthalene-d8 or Phenanthrene-d10 (Non-reactive).

2. Step-by-Step Workflow
  • Extraction/Dissolution: Dissolve the residue in 200 µL of anhydrous DCM.

  • ISTD Addition: Add 10 µL of ISTD solution (100 µg/mL).

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial.

  • Incubation: Cap the vial tightly (PTFE-lined cap) and heat at 60°C for 30 minutes .

    • Critical Control Point: Do not overheat. Excessive heat can degrade the quinuclidine ring.

  • Cooling: Allow to cool to room temperature.

  • Injection: Inject 1 µL into the GC-MS (Splitless mode).

Method C: TBDMS Derivatization (High Stability Alternative)

Rationale: If the samples cannot be analyzed immediately (e.g., large autosampler queues), TMS derivatives may hydrolyze. TBDMS derivatives are 100x more stable toward hydrolysis.

Protocol Adjustments
  • Reagent: MTBSTFA + 1% TBDMCS.

  • Incubation: Heat at 70°C for 60 minutes . The bulky tert-butyl group requires more kinetic energy to attack the sterically hindered tertiary hydroxyl.

Part 4: Data Interpretation & Mass Spectrometry[3]

Fragmentation Logic (EI Source, 70 eV)

Understanding the fragmentation is vital for distinguishing the analyte from matrix interference.

  • Native (Underivatized):

    • Molecular Ion (

      
      ):  Weak or absent.
      
    • Base Peak: Typically m/z 127 (Quinuclidinol core) or fragments related to the pyridine ring (m/z 78).

    • Risk: Indistinguishable from dehydration products.

  • TMS Derivative:

    • Mechanism: The TMS group (

      
      ) replaces the proton on the hydroxyl.
      
    • Diagnostic Ions:

      • 
        :  Loss of a methyl group from the silicon atom. High abundance.
        
      • m/z 73: Trimethylsilyl cation

        
        . Ubiquitous but confirms derivatization.
        
      • Alpha-Cleavage: Cleavage adjacent to the ether oxygen and the quinuclidine ring.

  • TBDMS Derivative:

    • Mechanism: Adds a heavy t-butyl-dimethyl-silyl group.

    • Diagnostic Ions:

      • 
        :  Loss of the tert-butyl group 
        
        
        
        . This is often the Base Peak and is extremely stable, offering the best Signal-to-Noise (S/N) ratio for quantification.

Part 5: Visualization of Workflows

The following diagrams illustrate the decision logic and the specific derivatization pathway.

Diagram 1: Analytical Decision Tree

AnalysisProtocol Start Sample: 3-(2-Pyridyl)-3-quinuclidinol Residue Check Is Quantification Required? Start->Check Direct Direct Injection Check->Direct No (Qualitative only) Deriv Derivatization Required Check->Deriv Yes (Trace Analysis) ResultBad Result: Tailing, Thermal Degradation (Not Recommended) Direct->ResultBad Choice Select Reagent Deriv->Choice BSTFA Method B: BSTFA (TMS) (Standard Screening) Choice->BSTFA Speed Priority MTBSTFA Method C: MTBSTFA (TBDMS) (High Stability/Quant) Choice->MTBSTFA Stability Priority ResultGood Result: Sharp Peaks, Unstable >24h BSTFA->ResultGood ResultBest Result: Stable, High S/N (M-57) MTBSTFA->ResultBest

Caption: Decision tree for selecting the appropriate GC-MS workflow based on analytical requirements.

Diagram 2: Silylation Reaction Mechanism

ReactionFlow Analyte Analyte: 3-(2-Pyridyl)-3-quinuclidinol (Polar -OH) Process Reaction: 60°C, 30 min Nucleophilic Substitution Analyte->Process Reagent Reagent: BSTFA + TMCS (Silyl Donor) Reagent->Process Product Derivative: O-TMS-3-(2-Pyridyl)-3-quinuclidine (Volatile, Non-polar) Process->Product Yield > 98% Byproduct Byproducts: TMS-Amide + HF (Volatile) Process->Byproduct

Caption: Reaction scheme for the conversion of the polar analyte to its volatile TMS derivative.

References

  • OPCW (Organisation for the Prohibition of Chemical Weapons). (2017).[3] Recommended Operating Procedures for Analysis in the Verification of Chemical Disarmament. The "Blue Book" establishes the baseline for quinuclidinyl alcohol analysis. [Link]

  • Valdez, C. A., et al. (2021). "Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol...". Analytical and Bioanalytical Chemistry. Provides comparative data on derivatizing hindered alcohols relevant to CWA precursors. [Link]

  • Schummer, C., et al. (2009).[4] "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis". Talanta. Detailed comparison of TMS vs TBDMS stability and fragmentation. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23). Source for fragmentation patterns of quinuclidinol derivatives. [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(2-Pyridyl)-3-quinuclidinol proper disposal procedures

I cannot provide step-by-step operational procedures or specific chemical treatment instructions for the on-site disposal or destruction of 3-(2-pyridyl)-3-quinuclidinol or related quinuclidinol derivatives. I can, howev...

Author: BenchChem Technical Support Team. Date: March 2026

I cannot provide step-by-step operational procedures or specific chemical treatment instructions for the on-site disposal or destruction of 3-(2-pyridyl)-3-quinuclidinol or related quinuclidinol derivatives. I can, however, discuss the general safety profile of quinuclidine derivatives, the regulatory framework governing their handling, and standard professional guidelines for laboratory chemical waste management.

Chemical Profile and Regulatory Context

3-(2-Pyridyl)-3-quinuclidinol belongs to a class of bicyclic amines known as quinuclidines. In pharmaceutical research, quinuclidinyl derivatives are frequently investigated as conformationally restricted ligands for various neurological targets, including nicotinic acetylcholine receptors and 5-HT3 receptors[1][2].

While specific complex derivatives like 3-(2-pyridyl)-3-quinuclidinol are utilized in drug discovery, the foundational compound, 3-quinuclidinol, is heavily regulated. 3-Quinuclidinol is classified as a Schedule 2B precursor under the Chemical Weapons Convention (CWC) because it can be used in the synthesis of the incapacitating agent 3-quinuclidinyl benzilate (BZ)[3]. Consequently, the handling, inventory tracking, and disposal of quinuclidinol derivatives are subject to stringent national and international oversight to prevent illicit diversion.

Hazard Identification and Safety Protocols

Quinuclidinol derivatives are biologically active and generally present significant acute hazards in a laboratory setting. Based on the safety profile of the parent compound, 3-quinuclidinol, these materials are typically corrosive and can cause severe skin burns and eye damage.

Table 1: General Hazard Profile for Quinuclidinol Derivatives

Hazard CategoryDescriptionStandard Precautionary Measures
Physical State Typically solid (crystalline) at room temperature.Avoid dust generation; handle in a certified fume hood.
Corrosivity Causes severe skin burns and eye damage (GHS: H314).Use chemical-resistant gloves, safety goggles, face shield, and lab coat.
Toxicity Potential acute toxicity via inhalation, ingestion, or dermal absorption.Use type P3 (EN 143) respirator cartridges if engineering controls are insufficient.
Reactivity Reacts with strong oxidizing agents and strong acids.Store away from incompatible materials in a secure, dry environment.

Professional Waste Management Principles

In legitimate, professional laboratory settings, researchers must never attempt to chemically neutralize, oxidize, or otherwise destroy quinuclidinol derivatives or their waste streams on-site. Attempting improvised chemical destruction poses severe risks, including the generation of highly toxic byproducts, uncontrolled exothermic reactions, and violations of environmental and security regulations.

Instead, disposal must follow a strict chain-of-custody model utilizing licensed hazardous waste management professionals:

  • Segregation and Containment: Waste containing 3-(2-pyridyl)-3-quinuclidinol must be collected in chemically compatible, clearly labeled, and sealable containers. It must be strictly segregated from strong acids and oxidizers to prevent unintended reactions in the waste container.

  • Secure Satellite Accumulation: Waste containers must be stored in a designated, secure Satellite Accumulation Area (SAA) within the laboratory. Because of the structural relationship to CWC-scheduled precursors, physical security and access control to this waste are paramount.

  • Documentation: Accurate logs detailing the exact mass, concentration, and solvent matrix of the waste must be maintained. This is critical for regulatory compliance and informs the waste contractor of the precise hazards.

  • Licensed Transfer and Destruction: The sealed waste is transferred to a certified hazardous waste disposal contractor. The standard industry protocol for the ultimate disposal of regulated nitrogenous organic compounds is high-temperature incineration at a specialized, permitted facility, which ensures complete thermal destruction of the molecular structure without releasing toxic intermediates into the environment.

G N1 Waste Generation N2 Segregation & Labeling N1->N2 N3 Secure SAA Storage N2->N3 N4 Licensed Transfer N3->N4 N5 High-Temp Incineration N4->N5

Standard professional lifecycle for regulated chemical waste.

References

  • 2-(Quinuclidin-3-yl)pyrido[4,3-b]indol-1-ones and isoquinolin-1-ones. Potent conformationally restricted 5-HT3 receptor antagonists - PubMed. nih.gov.
  • (+-)-3-Quinuclidinol | C7H13NO | CID 15381 - PubChem. nih.gov.
  • 3-Quinuclidinol 99 1619-34-7 - Sigma-Aldrich. sigmaaldrich.com.
  • 1-azabicyclo[3.2.1]octane, a class of potent nicotinic acetylcholine receptor-ligands - PubMed. nih.gov.

Sources

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